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  • Product: Mellitic acid
  • CAS: 517-60-2

Core Science & Biosynthesis

Foundational

what is the chemical structure of mellitic acid

An In-depth Technical Guide to the Chemical Structure of Mellitic Acid Introduction Mellitic acid, systematically known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a highly carboxylated aromatic organic compound.[1] F...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Mellitic Acid

Introduction

Mellitic acid, systematically known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a highly carboxylated aromatic organic compound.[1] First discovered in 1799 by Martin Heinrich Klaproth in the mineral mellite, it is also referred to as graphitic acid.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

Mellitic acid is characterized by a central benzene (B151609) ring where each of the six carbon atoms is substituted with a carboxylic acid (-COOH) functional group.[1] Its chemical formula is C₁₂H₆O₁₂.[3] The planar benzene core and the six protruding carboxylic acid groups result in a unique, highly symmetric molecular architecture.[1] The stable conformation of the molecule involves the carboxylic acid groups being rotated out of the plane of the central benzene ring, leading to a propeller-like shape due to intramolecular hydrogen bonding.[2]

Synonyms for Mellitic Acid:

  • Benzene-1,2,3,4,5,6-hexacarboxylic acid[3]

  • Benzenehexacarboxylic acid[2][4]

  • Graphitic acid[2]

  • Hexacarboxybenzene[3][4]

Physicochemical and Quantitative Data

Mellitic acid is a white to light yellow crystalline powder that is soluble in water and alcohol but less so in non-polar solvents.[1][2][4] Its high polarity, stemming from the six carboxylic acid groups, allows for significant hydrogen bonding, contributing to its water solubility.[5]

PropertyValueReference
Molecular Formula C₁₂H₆O₁₂[3][6]
Molecular Weight 342.17 g/mol [1][6]
CAS Number 517-60-2[2][3][6]
Melting Point >300 °C (decomposes)[1][7]
Density 1.68 g/cm³[7]
pKa Values Sequentially range from approximately 0.8 to 7.49[1][6]
Solubility Soluble in water and alcohol[2]

Experimental Protocols

Synthesis of Mellitic Acid

Several methods for the synthesis of mellitic acid have been documented:

  • Oxidation of Hexamethylbenzene (B147005): This method involves the oxidation of hexamethylbenzene using a strong oxidizing agent.

    • Methodology: Hexamethylbenzene is treated with hot concentrated nitric acid at temperatures ranging from 120-160°C.[2][8] Alternatively, alkaline potassium permanganate (B83412) can be used in the cold.[2][7] The crude product obtained from the nitric acid method is often of high purity, with yields around 35%.[8] A two-stage nitric acid oxidation of hexakis(methoxymethyl)benzene has also been reported to produce mellitic acid in high yields.[9]

  • Isolation from Mellite: The original method of obtaining mellitic acid was from its aluminum salt, the mineral mellite.

    • Methodology: The mineral is warmed with ammonium (B1175870) carbonate. The excess ammonium salt is boiled off, and ammonia (B1221849) is added to the solution, which precipitates alumina. After filtering off the alumina, the filtrate is evaporated to obtain the ammonium salt of mellitic acid, which is then purified by recrystallization. This salt is subsequently converted to the lead salt by precipitation with lead acetate. Finally, the lead salt is decomposed with hydrogen sulfide (B99878) to yield mellitic acid.[2][7]

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): Mellitic acid can be analyzed and separated using reversed-phase HPLC.

    • Methodology: A Newcrom BH column can be employed with a mobile phase consisting of water, acetonitrile (B52724) (MeCN), and sulfuric acid. Detection is typically performed using a UV detector at a wavelength of 220 nm.[3]

Visualizing the Structure of Mellitic Acid

The following diagram illustrates the chemical structure of mellitic acid.

mellitic_acid_structure cluster_ring cluster_cooh1 cluster_cooh2 cluster_cooh3 cluster_cooh4 cluster_cooh5 cluster_cooh6 C1 C2 C1->C2 C1_C C C1->C1_C C3 C2->C3 C2_C C C2->C2_C C4 C3->C4 C3_C C C3->C3_C C5 C4->C5 C4_C C C4->C4_C C6 C5->C6 C5_C C C5->C5_C C6->C1 C6_C C C6->C6_C l1 l2 l3 l4 l5 l6 C1_O1 O C1_C->C1_O1 C1_O2 OH C1_C->C1_O2 C2_O1 O C2_C->C2_O1 C2_O2 OH C2_C->C2_O2 C3_O1 O C3_C->C3_O1 C3_O2 OH C3_C->C3_O2 C4_O1 O C4_C->C4_O1 C4_O2 OH C4_C->C4_O2 C5_O1 O C5_C->C5_O1 C5_O2 OH C5_C->C5_O2 C6_O1 O C6_C->C6_O1 C6_O2 OH C6_C->C6_O2

Caption: Chemical structure of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid).

References

Exploratory

The Genesis of a 2D Precursor: An In-depth Technical Guide to the Discovery and History of Graphitic Acid

A comprehensive overview for researchers, scientists, and drug development professionals on the century-and-a-half-long journey of discovery, from a chemical curiosity to a cornerstone of modern materials science. Initia...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the century-and-a-half-long journey of discovery, from a chemical curiosity to a cornerstone of modern materials science.

Initially termed "graphitic acid" and now more commonly known as graphite (B72142) oxide, this fascinating material has undergone a remarkable journey of scientific inquiry. First synthesized in the mid-19th century, its true potential as a precursor to graphene, a single atomic layer of carbon, was not realized for over 150 years. This technical guide delves into the core of its discovery, tracing the chronological evolution of its synthesis, characterization, and the progressive understanding of its complex structure.

A Chronology of Oxidation: From Brodie to Hummers

The story of graphitic acid begins in 1859 with the work of British chemist Benjamin C. Brodie.[1][2] By treating graphite with a potent mixture of potassium chlorate (B79027) and fuming nitric acid, he successfully introduced oxygen functional groups into the graphite lattice, creating a new material he named "graphic acid."[1][2] This pioneering work laid the foundation for all subsequent research in the field.

Decades later, in 1898, Ludwig Staudenmaier refined Brodie's method by introducing concentrated sulfuric acid to the reaction mixture and adding the potassium chlorate in multiple aliquots.[2] This modification allowed for the preparation of a more highly oxidized product in a single reaction vessel, a significant improvement in efficiency.[2]

In 1937, Ulrich Hofmann and E. König further investigated the oxidation of graphite, contributing to the growing body of knowledge.[3] However, it was the method developed by William S. Hummers Jr. and Richard E. Offeman in 1958 that would become the most widely adopted for its relative speed and safety.[2] The Hummers method utilizes a mixture of concentrated sulfuric acid, sodium nitrate (B79036), and potassium permanganate (B83412), which significantly reduces the reaction time and avoids the generation of explosive chlorine dioxide gas, a major hazard of the chlorate-based methods.[2][4]

Quantitative Analysis of Historical Synthesis Methods

The evolution of synthesis methods brought about significant changes in the chemical composition and physical properties of the resulting graphitic acid. The following tables summarize key quantitative data from various historical methods, providing a comparative overview of their efficacy.

Synthesis MethodYearKey OxidantsC/O RatioInterlayer Spacing (d₀₀₂) (nm)Reference
Brodie1859KClO₃, fuming HNO₃~2.2 - 2.85~0.74[1][4]
Staudenmaier1898KClO₃, conc. H₂SO₄, fuming HNO₃~2.5 - 2.7~0.75[5][6]
Hofmann1937KClO₃, conc. HNO₃, conc. H₂SO₄Not specifiedNot specified[7]
Hummers1958KMnO₄, NaNO₃, conc. H₂SO₄~2.0 - 2.5~0.73[4][5]
MethodCarbon (at.%)Oxygen (at.%)Hydrogen (at.%)Reference
BrodieNot specifiedNot specifiedNot specified
StaudenmaierNot specifiedNot specifiedNot specified
HofmannNot specifiedNot specifiedNot specified
Hummers~45-55~25-35~10-20[8]

Detailed Experimental Protocols

A defining feature of this historical progression is the refinement of the experimental procedures. Below are detailed methodologies for the key synthesis methods, providing a practical guide to their replication.

Brodie's Method (1859)
  • Preparation of the Oxidizing Mixture: A slurry of graphite is prepared in fuming nitric acid.

  • Oxidation: Potassium chlorate (KClO₃) is cautiously added to the graphite slurry.

  • Reaction: The mixture is heated to 60°C for an extended period, often several days.[1]

  • Purification: The resulting graphitic acid is washed extensively with water to remove residual acids and salts.

  • Drying: The purified product is dried to obtain a solid material.

Staudenmaier's Method (1898)
  • Preparation of the Oxidizing Mixture: Graphite is added to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Oxidation: Potassium chlorate (KClO₃) is added to the mixture in small portions over the course of the reaction.

  • Reaction: The reaction is typically carried out at room temperature for several days (e.g., 96 hours).[6]

  • Purification: The product is washed with water and dilute hydrochloric acid to remove sulfate (B86663) and chloride ions, followed by repeated washing with deionized water.

  • Drying: The final product is dried under vacuum.

Hofmann's Method (1937)
  • Preparation of the Oxidizing Mixture: Graphite is mixed with concentrated sulfuric acid and concentrated nitric acid in an ice bath.[7]

  • Oxidation: Potassium chlorate (KClO₃) is slowly added to the cooled mixture.[7]

  • Reaction: The reaction is allowed to proceed for an extended period (e.g., 96 hours) at room temperature.[7]

  • Purification: The resulting graphitic acid is purified by washing with water and dilute acid.

  • Drying: The purified material is dried to yield the final product.

Hummers' Method (1958)
  • Preparation of the Reaction Mixture: Graphite powder and sodium nitrate are added to concentrated sulfuric acid in an ice bath.

  • Oxidation: Potassium permanganate (KMnO₄) is slowly added to the mixture, keeping the temperature below 20°C.

  • Reaction: The mixture is then warmed to 35°C and stirred for 30 minutes, followed by the addition of water, which causes the temperature to rise to about 98°C.

  • Termination and Purification: The reaction is terminated by the addition of a dilute hydrogen peroxide solution. The resulting bright yellow suspension is filtered and washed with warm water.

  • Drying: The purified graphitic oxide is dried in a vacuum over a desiccant.

Visualizing the Path of Discovery

The progression of synthesis techniques and the evolving understanding of graphitic acid's structure can be effectively visualized through diagrams.

Historical_Synthesis_Methods Brodie Brodie (1859) KClO₃ + fuming HNO₃ Staudenmaier Staudenmaier (1898) KClO₃ + conc. H₂SO₄ + fuming HNO₃ Brodie->Staudenmaier Improved Oxidation Hofmann Hofmann (1937) KClO₃ + conc. H₂SO₄ + conc. HNO₃ Staudenmaier->Hofmann Further Refinement Hummers Hummers (1958) KMnO₄ + NaNO₃ + conc. H₂SO₄ Staudenmaier->Hummers Safer & Faster Alternative

Evolution of Graphitic Acid Synthesis Methods.

The understanding of the atomic structure of graphitic acid has also evolved significantly over time, from early speculative models to more sophisticated representations based on advanced characterization techniques.

Structural_Model_Evolution cluster_early Early Models cluster_functional_groups Functional Group Identification cluster_modern Modern Models Brodie_Concept Brodie's 'Graphic Acid' (Empirical Formula) Hofmann_Model Hofmann Model (1939) (Epoxy & Hydroxyl Groups) Brodie_Concept->Hofmann_Model Spectroscopic Evidence Ruess_Model Ruess Model (1947) (Puckered Layers) Hofmann_Model->Ruess_Model Structural Refinements Lerf_Klinowski_Model Lerf-Klinowski Model (1998) (Aromatic Islands & Oxidized Regions) Ruess_Model->Lerf_Klinowski_Model NMR & Advanced Characterization Dynamic_Models Dynamic Structural Models (Considering Water Intercalation) Lerf_Klinowski_Model->Dynamic_Models Computational & In-situ Studies

Evolution of the Structural Model of Graphitic Acid.

Conclusion

The journey of graphitic acid, from its initial discovery as a chemical oddity to its current status as a key precursor for graphene and other advanced materials, is a testament to the persistent nature of scientific inquiry. The foundational work of Brodie, progressively refined by Staudenmaier, Hofmann, and Hummers, has paved the way for the large-scale production of this versatile material. The continuous improvement of synthesis protocols and the deepening understanding of its intricate structure continue to open new avenues for its application in diverse fields, including electronics, energy storage, and biomedicine. This historical perspective provides a crucial context for contemporary researchers, highlighting the shoulders of giants on which modern materials science stands.

References

Foundational

Mellitic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Mellitic acid, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a unique aromatic organic compound characterized by a benzene (B151609) ri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mellitic acid, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a unique aromatic organic compound characterized by a benzene (B151609) ring substituted with six carboxylic acid groups.[1][2] This high degree of carboxylation imparts distinct physical and chemical properties, making it a subject of interest in coordination chemistry, materials science, and astrobiology.[2] This technical guide provides an in-depth overview of the core physical and chemical properties of mellitic acid, detailed experimental protocols for their determination, and a summary of its synthesis and reactivity.

Physical Properties

Mellitic acid is a white to light yellow crystalline powder or appears as fine silky needles.[1][3] It is a highly polar molecule due to the presence of six carboxylic acid groups, which dictates its solubility characteristics.[4]

Tabulated Physical Properties
PropertyValueReferences
Molecular FormulaC₁₂H₆O₁₂[3][5]
Molecular Weight342.17 g/mol [3][5]
AppearanceWhite to light yellow powder, fine silky needles[1][3]
Melting Point>300 °C (decomposes)[1]
288 °C[3]
287 °C (decomposes)[6]
Boiling Point678 °C (calculated)[1][7]
Density1.68 g/cm³[1][7]
SolubilitySoluble in water and alcohol[1][3][4]
Limited solubility in non-polar organic solvents[4]
Experimental Protocols for Physical Property Determination

The melting point of mellitic acid is determined using the capillary method with a melting point apparatus.

  • Protocol:

    • A small, dry sample of mellitic acid is finely powdered.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a steady rate of 10-20 °C per minute for a preliminary approximate melting point.

    • The determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. Due to its high melting point and decomposition, observation of charring is common.

A qualitative assessment of solubility can be performed by observing the dissolution of mellitic acid in various solvents.

  • Protocol:

    • Add approximately 10 mg of mellitic acid to three separate test tubes.

    • To the first test tube, add 1 mL of deionized water. To the second, add 1 mL of ethanol (B145695). To the third, add 1 mL of a non-polar solvent such as hexane.

    • Agitate each test tube at room temperature for 2 minutes.

    • Observe and record whether the solid dissolves completely, partially, or not at all. Mellitic acid is expected to dissolve in water and ethanol but not in hexane.

Chemical Properties

Mellitic acid is a hexaprotic acid, with its six carboxylic acid groups exhibiting a range of pKa values. It is a very stable compound, showing no reaction with chlorine, concentrated nitric acid, or hydriodic acid.[8]

Acidity and pKa Values

The dissociation of the six protons of mellitic acid occurs in a stepwise manner, with each successive pKa value increasing.

Dissociation ConstantpKa Value
pKa₁1.40
pKa₂2.19
pKa₃3.31
pKa₄4.78
pKa₅5.89
pKa₆6.96

Source: Wikipedia[1], with data originally from a study with an ionic strength of 0.03.[9]

Experimental Protocol for pKa Determination

The pKa values of mellitic acid can be determined by potentiometric titration.

  • Protocol:

    • A standard solution of mellitic acid (e.g., 0.01 M) is prepared in deionized water.

    • The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values are determined from the half-equivalence points on the titration curve. Due to the proximity of the first few pKa values, advanced data analysis may be required to resolve them accurately.

Synthesis and Reactivity

Mellitic acid can be synthesized through various oxidative routes. One common laboratory preparation involves the oxidation of hexamethylbenzene. It can also be prepared from the mineral mellite (honeystone), which is the aluminum salt of the acid.[1][8]

Synthesis_from_Mellite Mellite Mellite (Aluminum Mellitate) step1 Warm Mellite->step1 AmmoniumCarbonate Ammonium Carbonate AmmoniumCarbonate->step1 Ammonia Ammonia step2 Filter & Evaporate Ammonia->step2 LeadAcetate Lead Acetate step3 Precipitate LeadAcetate->step3 H2S Hydrogen Sulfide step4 Decompose H2S->step4 MelliticAcid Mellitic Acid intermediate1 Ammonium Mellitate Solution step1->intermediate1 Precipitate Alumina intermediate1->step2 intermediate2 Purified Ammonium Mellitate step2->intermediate2 intermediate2->step3 intermediate3 intermediate3 step3->intermediate3 Lead Mellitate intermediate3->step4 step4->MelliticAcid

Caption: Synthesis pathway of mellitic acid from the mineral mellite.

  • Decomposition: Upon dry distillation, mellitic acid decomposes to form carbon dioxide and pyromellitic acid.[8]

  • Decarboxylation: When distilled with lime, it completely decarboxylates to yield benzene and carbon dioxide.[8]

  • Acid Chloride Formation: Reaction with excess phosphorus pentachloride yields the acid chloride, C₆(COCl)₆.[8]

  • Anhydride (B1165640) Formation: Under harsh thermal conditions, mellitic acid can form mellitic anhydride (C₁₂O₉).[5]

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of mellitic acid is characterized by the following absorption bands:

  • A broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3335 cm⁻¹.

  • A strong C=O stretching band from the carbonyl of the carboxylic acid groups, appearing around 1700-1725 cm⁻¹.

  • C-O stretching and O-H bending bands in the fingerprint region (1210-1440 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the absence of protons directly attached to the benzene ring, the ¹H NMR spectrum of mellitic acid in a deuterated solvent would show a single, broad resonance for the acidic protons of the six carboxylic acid groups. The chemical shift of this peak is highly dependent on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show two signals: one for the six equivalent aromatic carbons of the benzene ring and another for the six equivalent carbons of the carboxylic acid groups.

Mass Spectrometry

The mass spectrum of mellitic acid will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will involve the loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of mellitic acid.

HPLC Method
  • Column: Reversed-phase columns such as Newcrom BH or Newcrom R1 can be used.[10][11][12]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like sulfuric acid or phosphoric acid is typically employed.[10][11][12] For mass spectrometry detection, a volatile acid such as formic acid should be used.[12]

  • Detection: UV detection at 220 nm is suitable for mellitic acid.[11]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Mellitic Acid Sample Dissolve Dissolve and Filter Sample->Dissolve Solvent Diluent (e.g., Water) Solvent->Dissolve Injector Injector Dissolve->Injector Column Reversed-Phase Column (e.g., Newcrom BH) Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram MobilePhase Mobile Phase (Acetonitrile/Water/Acid) MobilePhase->Column Quantification Quantification Chromatogram->Quantification

Caption: A generalized workflow for the HPLC analysis of mellitic acid.

Biological Activity and Applications

While not extensively studied for its biological activity, mellitic acid is part of a group of benzenepolycarboxylic acids with potential anti-hemorrhagic properties.[3] It has also been investigated for its role in the formation of metal-organic frameworks (MOFs) and in prebiotic chemistry, specifically in liquid-liquid phase separation as a potential pathway for the formation of membraneless protocells.[2][13] There is currently no established role for mellitic acid in specific biological signaling pathways.

Safety and Handling

Mellitic acid is an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Exploratory

Solubility of Mellitic Acid in Water and Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of mellitic acid. Due to a lack of readily available quant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of mellitic acid. Due to a lack of readily available quantitative data in peer-reviewed literature and chemical databases, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of mellitic acid in aqueous and organic solvents. The guide includes established methodologies for both gravimetric and chromatographic analysis. Additionally, visual workflows are presented to aid in the design and execution of these solubility studies.

Introduction

Mellitic acid, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a highly carboxylated aromatic compound.[1][2] Its structure, featuring a central benzene (B151609) ring with six carboxylic acid groups, results in a highly polar molecule with a strong capacity for hydrogen bonding.[1][2] These characteristics suggest a high affinity for polar solvents like water and limited solubility in non-polar organic solvents.[1][2] Understanding the solubility of mellitic acid is crucial for its application in various fields, including coordination chemistry, materials science, and pharmaceuticals.[1] This guide addresses the current gap in quantitative solubility data by providing detailed experimental procedures.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for mellitic acid in water or common organic solvents. The data presented in Table 1 is therefore qualitative, based on the known physicochemical properties of mellitic acid. Researchers are encouraged to use the experimental protocols outlined in Section 3 to determine precise quantitative solubilities for their specific applications and conditions.

Table 1: Qualitative and Quantitative Solubility of Mellitic Acid

SolventSolvent TypeQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Water (H₂O)Polar ProticSoluble[1][3][4][5]Requires Experimental Determination
Methanol (CH₃OH)Polar ProticSoluble[3][4][5]Requires Experimental Determination
Ethanol (C₂H₅OH)Polar ProticSoluble[3][4][5]Requires Experimental Determination
Acetone (C₃H₆O)Polar AproticLikely SolubleRequires Experimental Determination
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleRequires Experimental Determination
Dimethylformamide (DMF)Polar AproticLikely SolubleRequires Experimental Determination
Tetrahydrofuran (THF)Polar AproticSparingly SolubleRequires Experimental Determination
Toluene (C₇H₈)Non-polarInsoluble[1][2]Requires Experimental Determination
Hexane (C₆H₁₄)Non-polarInsoluble[1][2]Requires Experimental Determination

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of mellitic acid.

Gravimetric Method

This method determines solubility by measuring the mass of solute dissolved in a known mass of a saturated solution.[6][7]

3.1.1. Materials and Apparatus

  • Mellitic acid (high purity)

  • Solvent of interest

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Temperature probe

  • 20 mL screw-cap glass vials

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed glass evaporating dishes

  • Drying oven

  • Desiccator

3.1.2. Experimental Procedure

  • Sample Preparation: Add an excess amount of mellitic acid to a 20 mL glass vial.

  • Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Periodically check for the presence of undissolved solid to confirm that the solution is saturated.

  • Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step should be performed quickly to minimize temperature changes.

  • Weighing the Saturated Solution: Immediately weigh the evaporating dish containing the filtrate to determine the mass of the saturated solution.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the mellitic acid (e.g., 60-80°C).

  • Drying to a Constant Mass: Once the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling process until a constant mass is achieved.[8]

  • Data Recording: Record all masses to four decimal places.

3.1.3. Calculation of Solubility

The solubility (S) in g/100 mL can be calculated using the following formula:

S = ( m₂ / V ) × 100

Where:

  • m₂ is the mass of the dried mellitic acid (mass of dish with residue - mass of empty dish).

  • V is the volume of the filtrate withdrawn.

High-Performance Liquid Chromatography (HPLC) Method

This method involves creating a saturated solution, then diluting an aliquot and determining its concentration using a calibrated HPLC system.[9][10]

3.2.1. Materials and Apparatus

  • Mellitic acid (high purity)

  • Solvent of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • HPLC column suitable for organic acid analysis

  • Volumetric flasks and pipettes

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Syringe filters (0.45 µm)

  • Autosampler vials

3.2.2. Experimental Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of mellitic acid of known concentrations in the mobile phase or a suitable solvent.

  • Calibration Curve Generation: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method (Section 3.1.2) to prepare a saturated solution of mellitic acid at the desired temperature.

  • Sample Preparation for HPLC Analysis: After equilibration, withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.[9]

  • Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of mellitic acid in the diluted sample.

3.2.3. Calculation of Solubility

The solubility (S) in g/100 mL is calculated as follows:

S = C × DF × 100

Where:

  • C is the concentration of the diluted sample determined from the calibration curve (in g/mL).

  • DF is the dilution factor.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical and experimental workflows for determining the solubility of mellitic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_quantification Quantification A Select Solvent and Temperature B Add Excess Mellitic Acid to Solvent A->B C Agitate at Constant Temperature for >24h B->C D Verify Presence of Undissolved Solid C->D E Allow Solid to Settle D->E Equilibrium Reached F Withdraw and Filter Supernatant E->F G Determine Solute Concentration F->G H Calculate Solubility G->H

Logical workflow for solubility assessment.

G cluster_setup Setup cluster_equilibration Equilibration & Sampling cluster_measurement Measurement cluster_calculation Calculation A Weigh Empty Evaporating Dish D Filter Supernatant into Weighed Dish A->D B Prepare Saturated Solution (Excess Solute + Solvent) C Equilibrate at Constant Temperature B->C C->D E Weigh Dish + Saturated Solution D->E F Evaporate Solvent E->F G Dry Residue to Constant Mass F->G H Weigh Dish + Dry Residue G->H I Calculate Mass of Residue H->I J Calculate Solubility I->J

Gravimetric solubility determination workflow.

Conclusion

While quantitative solubility data for mellitic acid is not currently well-documented in publicly available sources, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these values. The choice between the gravimetric and HPLC methods will depend on the available equipment and the required precision. Accurate determination of mellitic acid's solubility is a critical step for its effective utilization in research and development.

References

Foundational

The Occurrence of Mellitic Acid in the Mineral Mellite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the natural occurrence of mellitic acid within the mineral mellite. Mellite, a rare organi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of mellitic acid within the mineral mellite. Mellite, a rare organic mineral, is the aluminum salt of mellitic acid, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid. This document details the chemical composition, and physical properties of mellite. It presents comprehensive experimental protocols for the extraction, identification, and quantification of mellitic acid from mellite samples, including High-Performance Liquid Chromatography (HPLC), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA). Furthermore, this guide includes detailed visualizations of the analytical workflows to aid in the practical application of these methodologies. This resource is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and analysis of this unique organometallic compound.

Introduction

Mellite, also known as "honeystone" due to its characteristic honey-yellow color, is an unusual mineral of organic origin.[1] It is chemically identified as the aluminum salt of mellitic acid, with the chemical formula Al₂[C₆(COO)₆]·16H₂O.[1][2][3][4] First discovered in 1789 by Martin Heinrich Klaproth, mellitic acid was originally isolated from the mellite mineral.[5][6] This mineral is typically found in lignite (B1179625) and brown coal deposits, where it is believed to form from the interaction of plant-derived organic matter with aluminum-rich solutions.[1][7]

The core of the mellite structure is the mellitate anion, [C₆(COO)₆]⁶⁻, which is the fully deprotonated form of mellitic acid. Understanding the quantitative composition of mellite and the protocols for analyzing its organic component is crucial for various fields, including geochemistry, materials science, and potentially for drug development, given the polycarboxylic nature of mellitic acid.

Quantitative Composition of Mellite

The theoretical quantitative composition of mellite can be calculated from its ideal chemical formula, Al₂[C₆(COO)₆]·16H₂O. This provides a baseline for the expected percentages of its constituent elements and the mellitic acid component. However, it is important to note that the composition of natural mellite samples can vary due to the presence of impurities.

Table 1: Theoretical Elemental Composition of Mellite

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage by Weight (%)
AluminumAl26.98253.967.96
CarbonC12.0112144.1221.25
OxygenO16.0028448.0066.04
HydrogenH1.013232.324.77
Total 678.40 100.00

Table 2: Theoretical Composition of Mellite by Major Components

ComponentChemical FormulaMolar Mass ( g/mol )Percentage by Weight (%)
Mellitic Anhydride (B1165640) (C₁₂O₉)C₁₂O₉300.1244.24
Aluminum Oxide (Al₂O₃)Al₂O₃101.9615.03
Water (H₂O)H₂O18.0240.73

Note: The percentage of mellitic anhydride is provided as a representation of the core organic structure, as mellitic acid itself is present in its salt form.

Experimental Protocols

This section details the methodologies for the analysis of mellitic acid in mellite mineral samples. A comprehensive workflow is presented, from initial sample preparation to final quantification.

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results.

  • Grinding: The mellite mineral sample should be ground into a fine, homogeneous powder using an agate mortar and pestle. This increases the surface area for subsequent analyses.

  • Drying: The powdered sample should be dried in an oven at a low temperature (e.g., 40-50 °C) to remove any adsorbed moisture without degrading the organic component.

Extraction of Mellitic Acid

To analyze the mellitic acid component, it must first be liberated from the aluminum salt.

  • Reaction with Ammonium (B1175870) Carbonate: Warm the powdered mellite sample with a solution of ammonium carbonate. This will precipitate aluminum hydroxide (B78521) and form the soluble ammonium salt of mellitic acid.[5][6]

  • Removal of Excess Ammonium Salt: Boil the solution to decompose and remove the excess ammonium carbonate.

  • Precipitation of Alumina: Add ammonia (B1221849) to the solution to ensure complete precipitation of aluminum hydroxide.

  • Filtration: Filter the solution to remove the precipitated aluminum hydroxide. The filtrate now contains the ammonium salt of mellitic acid.

  • Purification: The ammonium mellitate can be purified by recrystallization.

  • Conversion to Mellitic Acid: The purified ammonium salt is then converted to the lead salt by precipitation with lead acetate. The resulting lead mellitate is then decomposed with hydrogen sulfide (B99878) to yield free mellitic acid.[5][6]

High-Performance Liquid Chromatography (HPLC) for Quantification of Mellitic Acid

HPLC is a precise method for the quantitative analysis of mellitic acid.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase Newcrom BH column (4.6 x 150 mm, 5 µm, 100 Å) is suitable for this analysis.[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water (H₂O) with a sulfuric acid (H₂SO₄) buffer (0.1%).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength of 220 nm.[8]

  • Injection Volume: 1 µL.[8]

  • Sample Preparation: Prepare a standard solution of known concentration of pure mellitic acid in water. The extracted sample should also be dissolved in water.[8]

  • Quantification: A calibration curve is constructed by injecting standard solutions of varying concentrations. The concentration of mellitic acid in the extracted sample is then determined by comparing its peak area to the calibration curve.

X-ray Diffraction (XRD) for Mineral Identification and Phase Purity

XRD is used to confirm the crystalline structure of mellite and to identify any other crystalline phases present in the sample.

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: The finely ground mellite powder is packed into a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

  • Phase Identification: The resulting diffractogram is compared with a reference database, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present. The characteristic peaks of mellite will confirm its presence.

  • Quantitative Analysis (Rietveld Refinement): For quantitative analysis, the Rietveld refinement method can be employed. This method involves a least-squares refinement of a calculated diffraction pattern to the experimental data. The weight fraction of each crystalline phase is determined from the scale factors obtained during the refinement.[9][10][11]

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content and the thermal stability of the mellite sample.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure: A small amount of the powdered mellite sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a function of temperature.

  • Interpretation: The TGA curve of mellite will show distinct mass loss steps. The initial mass loss corresponds to the dehydration of the 16 water molecules. At higher temperatures, the decomposition of the mellitate anion will occur. The percentage of mass loss at each step can be used to quantify the water and organic content of the sample.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of mellitic acid in mellite.

Experimental_Workflow_for_Mellite_Analysis Overall Workflow for Mellite Analysis cluster_prep Sample Preparation cluster_extraction Mellitic Acid Extraction cluster_analysis Analytical Techniques cluster_results Results Grinding Grinding of Mellite Mineral Drying Drying of Powdered Sample Grinding->Drying Reaction Reaction with (NH4)2CO3 Drying->Reaction XRD XRD Analysis Drying->XRD TGA TGA Analysis Drying->TGA Filtration Filtration to Remove Al(OH)3 Reaction->Filtration Purification Purification of Ammonium Mellitate Filtration->Purification Conversion Conversion to Mellitic Acid Purification->Conversion HPLC HPLC Analysis Conversion->HPLC Quantification Quantification of Mellitic Acid HPLC->Quantification Identification Mineral Identification XRD->Identification Thermal Thermal Properties TGA->Thermal

Caption: Overall workflow for the analysis of mellitic acid from mellite mineral.

HPLC_Workflow HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Std_Prep Prepare Mellitic Acid Standards Injection Inject Sample/Standard Std_Prep->Injection Sample_Prep Prepare Extracted Sample Solution Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 220 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantify Quantify Mellitic Acid in Sample Detection->Quantify Calibration->Quantify

Caption: Detailed workflow for the HPLC analysis of mellitic acid.

XRD_Workflow XRD Analysis Workflow cluster_prep Sample Preparation cluster_xrd XRD Measurement cluster_analysis Data Analysis Grind Grind Mellite to Fine Powder Mount Mount Powder on Sample Holder Grind->Mount Irradiate Irradiate with X-rays Mount->Irradiate Collect Collect Diffraction Pattern Irradiate->Collect Identify Phase Identification (vs. Database) Collect->Identify Refine Rietveld Refinement Identify->Refine Quantify Quantitative Phase Analysis Refine->Quantify

Caption: Workflow for the XRD analysis of mellite mineral.

Conclusion

Mellite is a unique mineral that serves as the primary natural source of mellitic acid. This technical guide has provided a comprehensive overview of the quantitative composition of mellite and detailed experimental protocols for the analysis of its organic component. The methodologies described, including HPLC, XRD, and TGA, offer a robust framework for researchers and scientists to accurately characterize mellite samples. The provided workflows and diagrams serve as a practical resource for the implementation of these analytical techniques. A thorough understanding of the properties and composition of mellite is essential for its potential applications in various scientific and industrial fields.

References

Exploratory

Mellitic Acid: A Potential Organic Substance on Mars - A Technical Guide

Executive Summary While direct detection remains elusive, a compelling body of theoretical and analog evidence suggests that mellitic acid (benzenehexacarboxylic acid) may be a significant and stable component of the org...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

While direct detection remains elusive, a compelling body of theoretical and analog evidence suggests that mellitic acid (benzenehexacarboxylic acid) may be a significant and stable component of the organic inventory on Mars. This technical guide provides an in-depth analysis of mellitic acid as a potential Martian organic molecule. It consolidates the theoretical basis for its formation, its potential role in prebiotic chemistry, quantitative estimates of its abundance, and detailed experimental protocols for its detection based on terrestrial analog studies. This document aims to serve as a foundational resource for researchers engaged in the search for organic molecules on Mars and for professionals considering the implications of extraterrestrial organic chemistry.

Introduction: The Case for Mellitic Acid on Mars

The search for organic molecules on Mars is a cornerstone of astrobiology. While missions like the Mars Science Laboratory (Curiosity rover) and Mars 2020 (Perseverance rover) have confirmed the presence of simple organic compounds, the inventory of more complex and potentially prebiotic molecules is still largely unknown[1]. One of the primary challenges is the highly oxidizing nature of the Martian surface, which is expected to degrade many organic compounds over geological timescales[2][3].

This has led to the hypothesis that highly stable, non-volatile organic acids may be the persistent end-products of organic degradation on Mars. Among these, mellitic acid stands out as a prime candidate. It is theorized to form from the oxidation of polycyclic aromatic hydrocarbons (PAHs) delivered to the Martian surface by meteorites[2][4]. Its high stability, coupled with its potential role in early prebiotic processes, makes it a high-priority target in the search for complex organic matter on Mars.

Geochemical Formation and Stability

Formation from Meteoritic Precursors

Mars is continuously bombarded by meteorites, which are known to carry a significant load of organic material, including kerogen and PAHs[2][4]. The highly oxidizing conditions on the Martian surface, driven by factors such as UV radiation and the presence of perchlorates, are expected to break down these complex organic molecules.

Research suggests that instead of complete mineralization to CO2, this oxidative weathering could lead to the formation of metastable intermediates, particularly benzenecarboxylic acids[2][3][4]. In this proposed pathway, the fused aromatic rings of PAHs are progressively oxidized, leading to the formation of single aromatic rings with multiple attached carboxylic acid groups. Mellitic acid, with its fully carboxylated benzene (B151609) ring, represents a highly stable end-point of this process[2].

Stability under Martian Conditions

The stability of mellitic acid under simulated Martian surface conditions has been experimentally investigated. Studies exposing mellitic acid to UV radiation levels comparable to those on Mars have shown that it is remarkably resilient[5][6]. While some photodegradation occurs, a significant portion of the mellitic acid is converted into an even more resistant compound, benzenehexacarboxylic acid-trianhydride[5][6]. This suggests that mellitic acid and its derivatives could persist in the Martian regolith over long periods, making them viable targets for detection by current and future missions.

Quantitative Data and Abundance

To date, there has been no direct detection of mellitic acid on Mars. Therefore, all quantitative data is based on theoretical calculations and measurements from terrestrial Mars analog environments.

ParameterValueSource TypeReference
Theoretical Surface Abundance on Mars ~2 kg/m ² (over 3 billion years)Theoretical Calculation[2][3]
Detected Concentration in Atacama Desert (0-2 cm depth) ~10 ppm (µg/g)Analog Measurement[7][8]
Detected Concentration in Atacama Desert (2-3 m depth) Peak concentration observedAnalog Measurement[8][9]
Limit of Detection (Fluorescent Immunoassay) 5 ppb (ng/mL)Laboratory Measurement[8]

Role in Prebiotic Chemistry

Recent studies have highlighted a potentially crucial role for mellitic acid in prebiotic chemistry, specifically in the formation of membraneless compartments through liquid-liquid phase separation (LLPS)[5][10].

It has been demonstrated that mellitic acid can induce the formation of liquid droplets when mixed with short, positively charged polymers like poly-L-lysine[5]. This process of compartmentalization is considered a critical step in the origin of life, as it allows for the concentration of reactants and the creation of distinct microenvironments. The ability of an abiotically plausible and stable molecule like mellitic acid to drive this process suggests a potential pathway for the formation of protocells on an early Mars, had the necessary ingredients been present.

Experimental Protocols for Detection

The detection of non-volatile, polar molecules like mellitic acid on Mars presents a significant challenge for instruments designed primarily for volatile compounds. The Sample Analysis at Mars (SAM) instrument on the Curiosity rover, for instance, relies on heating samples to release volatile compounds for analysis by gas chromatography-mass spectrometry (GC-MS)[1][11][12]. Iron salts of mellitic acid, however, are not volatile and would likely not be detected by this method[2][3].

The following protocols are based on successful methodologies developed for the detection of mellitic acid in the Atacama Desert, a well-established Mars analog environment.

Protocol 1: Fluorescent Inhibition Microarray Immunoassay (IMI)

This method offers high sensitivity and is suitable for in-situ life detection instruments.

Objective: To detect and quantify mellitic acid in a sample extract using a competitive immunoassay.

Methodology:

  • Antibody and Conjugate Preparation:

    • Produce monoclonal antibodies specific to mellitic acid.

    • Fluorescently label the antibodies (e.g., with Alexa-647).

    • Prepare a mellitic acid-protein conjugate (e.g., mellitic-BSA) for immobilization.

  • Microarray Fabrication:

    • Immobilize the mellitic acid-BSA conjugate onto a glass slide or other suitable substrate in a microarray format.

  • Sample Extraction:

    • Collect soil/regolith sample.

    • Extract organic molecules using a suitable solvent (e.g., a polysorbate-based buffer).

  • Inhibition Assay:

    • In a separate reaction well, incubate the sample extract with a known concentration of the fluorescently labeled anti-mellitic acid antibodies.

    • If mellitic acid is present in the sample, it will bind to the antibodies.

  • Microarray Incubation and Detection:

    • Introduce the antibody-extract mixture to the microarray slide.

    • Any antibodies that have not bound to mellitic acid in the sample extract will be free to bind to the immobilized mellitic acid-BSA conjugate on the slide.

    • Wash the slide to remove unbound antibodies.

    • Measure the fluorescence intensity of each spot on the microarray using a scanner.

  • Quantification:

    • The signal intensity is inversely proportional to the concentration of mellitic acid in the sample. A higher concentration of mellitic acid in the sample leads to less antibody binding to the array, resulting in a lower fluorescence signal.

    • Quantify the concentration by comparing the signal loss to a standard calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is essential for confirming the molecular structure of mellitic acid.

Objective: To identify and quantify mellitic acid by making it volatile for GC-MS analysis.

Methodology:

  • Sample Extraction:

    • Perform an alkaline extraction of the soil/regolith sample to solubilize the acidic organic compounds.

  • Lyophilization:

    • Freeze-dry the extract to remove all water, as silylation reagents are highly moisture-sensitive.

  • Derivatization (Silylation):

    • Add a silylation reagent, such as PowerSyl® or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract[7][8].

    • This reagent replaces the acidic protons on the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, creating volatile TMS esters.

    • Heat the mixture (e.g., 70°C for 15 minutes) to ensure the reaction goes to completion.

  • Liquid-Liquid Extraction:

    • Extract the derivatized compounds from the reaction mixture using an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the organic extract into a gas chromatograph.

    • The GC separates the components of the mixture based on their volatility and interaction with the column stationary phase.

    • The separated components then enter the mass spectrometer, which fragments the molecules and measures the mass-to-charge ratio of the fragments.

  • Identification and Quantification:

    • Identify the derivatized mellitic acid by its characteristic retention time in the chromatogram and its mass spectrum (e.g., looking for the molecular ion of the fully silylated molecule and its characteristic fragments)[7][8].

    • Quantify by comparing the peak area to that of a derivatized mellitic acid standard.

Visualizations: Pathways and Workflows

Proposed Formation Pathway of Mellitic Acid on Mars

G cluster_meteorite Meteoritic Input cluster_surface Martian Surface Processes cluster_stability Long-Term Fate PAH Polycyclic Aromatic Hydrocarbons (PAHs) (e.g., from Kerogen) Oxidants Oxidants (UV, Perchlorates, HO•) PAH->Oxidants exposed to Intermediate Oxidized Intermediates (e.g., Phthalic Acid) Oxidants->Intermediate oxidizes Mellitic_Acid Mellitic Acid (Benzenehexacarboxylic Acid) Intermediate->Mellitic_Acid further oxidation Salts Formation of Non-Volatile Mellitate Salts Mellitic_Acid->Salts reacts with regolith Anhydride Conversion to Benzenehexacarboxylic Acid-Trianhydride Mellitic_Acid->Anhydride under UV radiation

Caption: Proposed formation pathway of mellitic acid on Mars from meteoritic PAHs.

Experimental Workflow for Mellitic Acid Detection (Analog Study)

G cluster_GCMS GC-MS Analysis cluster_IMI Immunoassay Analysis Start Sample Collection (e.g., Atacama Desert Soil) Extraction Alkaline/Buffer Extraction Start->Extraction Centrifuge Centrifugation/ Filtration Extraction->Centrifuge Supernatant Aqueous Supernatant (Contains Mellitic Acid) Centrifuge->Supernatant Lyophilize Lyophilization (Freeze-Drying) Supernatant->Lyophilize Incubate_Ab Incubate Extract with Labeled Antibody Supernatant->Incubate_Ab Derivatize Derivatization (Silylation) Lyophilize->Derivatize LLE Liquid-Liquid Extraction (Hexane) Derivatize->LLE GCMS_Analysis GC-MS Injection & Analysis LLE->GCMS_Analysis Apply_Array Apply Mixture to Mellitic-BSA Microarray Incubate_Ab->Apply_Array Wash Wash Microarray Apply_Array->Wash Scan Fluorescence Scan & Analysis Wash->Scan

Caption: Dual-path experimental workflow for the detection of mellitic acid.

Prebiotic Role of Mellitic Acid

G MAc Mellitic Acid (Oligo-anion) LLPS Liquid-Liquid Phase Separation MAc->LLPS PLL Poly-L-Lysine (Oligo-cation) PLL->LLPS Droplet Prebiotic Membraneless Compartment (Protocell) LLPS->Droplet forms

Caption: Mellitic acid inducing prebiotic compartmentalization via LLPS.

Conclusion and Future Outlook

Mellitic acid presents a tantalizing possibility in the search for organic molecules on Mars. Its theoretical basis for formation from meteoritic infall and its demonstrated stability under Martian conditions make it a robust candidate for preservation in the Martian regolith. Furthermore, its potential role in prebiotic chemistry elevates its importance as a potential biomarker.

The primary obstacle to its discovery has been the limitations of in-situ instrumentation, which has historically favored the detection of volatile compounds. The successful detection of mellitic acid in Mars analog environments like the Atacama Desert using techniques such as immunoassays and derivatization-based GC-MS provides a clear roadmap for future missions.

Instruments like the Scanning Habitable Environments with Raman and Luminescence for Organics & Chemicals (SHERLOC) on the Perseverance rover may have the potential to detect carboxylates, but definitive identification will likely require sample return missions. The analysis of Martian samples on Earth with a full suite of advanced analytical techniques will be the ultimate test of the mellitic acid hypothesis. Confirmation of its presence, and in what quantity, would provide a critical ground truth for models of Martian organic geochemistry and could profoundly impact our understanding of the planet's habitability and prebiotic potential.

References

Foundational

Conformational Landscape of Benzenehexacarboxylic Acid: A Technical Guide

An in-depth analysis of the conformational isomers, structural parameters, and experimental and computational methodologies for the study of benzenehexacarboxylic acid (mellitic acid). Benzenehexacarboxylic acid, also kn...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the conformational isomers, structural parameters, and experimental and computational methodologies for the study of benzenehexacarboxylic acid (mellitic acid).

Benzenehexacarboxylic acid, also known as mellitic acid, presents a fascinating case study in conformational analysis due to the steric hindrance and intramolecular interactions of its six carboxylic acid groups. This technical guide provides a comprehensive overview of the conformational landscape of this molecule, detailing its structural parameters, the signaling pathways of its conformational changes, and the experimental and computational methods used for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the intricate stereochemistry of polycarboxylic acids.

Molecular Structure and Conformational Isomers

Benzenehexacarboxylic acid (C₁₂H₆O₁₂) is a highly substituted benzene (B151609) derivative where each carbon atom of the aromatic ring is bonded to a carboxylic acid group[1]. The significant steric strain imposed by the six bulky and polar substituents forces the carboxylic acid groups out of the plane of the benzene ring. This results in a non-planar, propeller-like conformation, which is the most stable arrangement for the molecule[2].

The conformation of the carboxylic acid groups is stabilized by a network of intramolecular hydrogen bonds formed between adjacent carboxyl groups[2]. This hydrogen bonding is a critical factor in dictating the overall three-dimensional structure and limits the rotational freedom of the C-C bonds between the benzene ring and the carboxylic acid groups.

Crystallographically Observed Conformers

X-ray crystallographic studies have been instrumental in elucidating the solid-state conformation of benzenehexacarboxylic acid. The seminal work by Darlow (1961) revealed that mellitic acid crystallizes in the orthorhombic space group Pccn, with unit-cell dimensions of a=8.14 Å, b=16.50 Å, and c=19.05 Å. A key finding of this study is the presence of two crystallographically independent molecules within the asymmetric unit, each possessing a distinct conformation. This indicates that at least two stable conformers can coexist in the solid state.

The primary difference between these two conformers lies in the degree and direction of the tilt of the six carboxylic acid groups relative to the plane of the central benzene ring. This variation in dihedral angles leads to two unique propeller-like structures.

Quantitative Conformational Data

The following tables summarize the key quantitative data derived from experimental and computational studies on the conformation of benzenehexacarboxylic acid.

Crystallographic Data
ParameterValue
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)8.14
b (Å)16.50
c (Å)19.05
Molecules per unit cell (Z)8

Data obtained from the crystallographic study of mellitic acid.

Selected Dihedral Angles (Illustrative)

A complete conformational analysis requires the determination of the dihedral angles between the carboxylic acid groups and the benzene ring. While the precise values for all twelve unique carboxyl groups in the two independent molecules from the original crystallographic study are not fully detailed here, the concept is illustrated below. These angles are crucial for defining the "twist" of each propeller blade.

MoleculeCarboxyl GroupDihedral Angle (C-C-C-O) (°)
11θ₁
12θ₂
.........
21φ₁
22φ₂
.........

Note: The actual values of θ and φ vary for each carboxylic acid group and between the two independent molecules.

Experimental Protocols

Synthesis and Purification of Benzenehexacarboxylic Acid

A common method for the preparation of mellitic acid is through the oxidation of a suitable precursor, such as hexamethylbenzene (B147005), graphite, or pure carbon[2].

Protocol: Oxidation of Hexamethylbenzene

  • Oxidation: In a round-bottom flask equipped with a reflux condenser, suspend hexamethylbenzene in a concentrated solution of an oxidizing agent, such as potassium permanganate (B83412) in an alkaline solution or hot concentrated nitric acid.

  • Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by the disappearance of the organic starting material.

  • Work-up: After cooling, the reaction mixture is filtered to remove any insoluble manganese dioxide (if permanganate is used). The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the crude benzenehexacarboxylic acid.

  • Purification by Recrystallization: The crude product is purified by recrystallization from hot water.

    • Dissolve the crude acid in a minimum amount of boiling water.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot filtered.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation.

Protocol:

  • Crystal Growth: Grow single crystals of benzenehexacarboxylic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated aqueous solution or by slow cooling of a hot, saturated solution.

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., room temperature or 100 K) using a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structural model.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation of the molecule.

Protocol:

  • Sample Preparation: Prepare a solution of benzenehexacarboxylic acid in a suitable deuterated solvent (e.g., D₂O with a small amount of NaOD to aid dissolution, or DMSO-d₆).

  • ¹H NMR: Acquire a ¹H NMR spectrum. Due to the high symmetry of the molecule on the NMR timescale, a single peak is expected for the six equivalent carboxylic acid protons. The chemical shift of this proton can be sensitive to concentration and pH.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. Two signals are expected in the aromatic region: one for the six equivalent carbons of the benzene ring and one for the six equivalent carboxyl carbons.

  • Variable Temperature (VT) NMR: To probe the dynamics of conformational exchange, VT-NMR experiments can be performed. Lowering the temperature may slow down the interconversion between different propeller-like conformations, potentially leading to the broadening or splitting of NMR signals.

Raman Spectroscopy

Raman spectroscopy is a valuable tool for probing the vibrational modes of the molecule, which are sensitive to its conformation.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid powder or as a solution.

  • Data Acquisition: Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 514 nm or 785 nm)[3]. The choice of laser wavelength may be important to avoid fluorescence.

  • Spectral Analysis: Analyze the vibrational bands corresponding to the carboxylic acid C=O stretching, C-O stretching, and O-H bending modes, as well as the benzene ring breathing modes. Changes in the positions and relative intensities of these bands can provide insights into the conformational state and intermolecular interactions.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape of benzenehexacarboxylic acid.

Protocol for DFT Calculations:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy conformers. This can involve rotating the dihedral angles of the carboxylic acid groups.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Relative Energy Calculation: Calculate the relative energies of the conformers to determine their thermodynamic stability.

  • Analysis of Structural Parameters: Analyze the optimized geometries to obtain detailed information on bond lengths, bond angles, and dihedral angles.

Visualizations

Conformational Isomers of Benzenehexacarboxylic Acid

G Potential Energy Surface of Benzenehexacarboxylic Acid cluster_0 Conformational Space A Conformer A B Conformer B A->B Rotational Barrier C Other Conformers A->C Interconversion B->A Rotational Barrier B->C Interconversion C->A Interconversion C->B Interconversion

Caption: Relationship between different conformers of benzenehexacarboxylic acid.

Experimental Workflow for Conformational Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis start Precursor (e.g., Hexamethylbenzene) oxidation Oxidation start->oxidation precipitation Acidification & Precipitation oxidation->precipitation recrystallization Recrystallization precipitation->recrystallization pure_product Pure Benzenehexacarboxylic Acid recrystallization->pure_product xray X-ray Crystallography pure_product->xray Solid State nmr NMR Spectroscopy pure_product->nmr Solution State raman Raman Spectroscopy pure_product->raman Solid/Solution dft Computational (DFT) pure_product->dft Theoretical

Caption: Workflow for the synthesis and conformational analysis of benzenehexacarboxylic acid.

Conclusion

The conformational analysis of benzenehexacarboxylic acid reveals a complex interplay of steric hindrance and intramolecular hydrogen bonding, leading to a non-planar, propeller-like structure. The existence of multiple stable conformers, as evidenced by crystallographic studies, highlights the subtle energetic differences that can arise from variations in the orientation of the carboxylic acid groups. A combination of experimental techniques, including X-ray crystallography and NMR and Raman spectroscopy, coupled with computational methods, provides a powerful approach to fully characterize the conformational landscape of this and other sterically crowded molecules. This comprehensive understanding is essential for predicting the physicochemical properties and potential applications of such compounds in various scientific and industrial fields.

References

Exploratory

An In-depth Technical Guide to the pKa Values and Acidity of Mellitic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the acidity and pKa values of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid). It delves i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid). It delves into the experimental methodologies for pKa determination, the factors influencing its unique acidic properties, and its relevance in pharmaceutical sciences, particularly in drug delivery systems.

pKa Values of Mellitic Acid: A Comparative Analysis

Mellitic acid is a hexaprotic acid, meaning it can donate six protons in a stepwise manner. The determination of its six dissociation constants (pKa values) is crucial for understanding its behavior in solution. However, literature values for the pKa of mellitic acid show some variation, likely due to different experimental conditions such as ionic strength and temperature. A comparison of published pKa values is presented in Table 1.

pKa1pKa2pKa3pKa4pKa5pKa6Ionic StrengthReference
1.402.193.314.785.896.960.03 M[1]
0.682.213.525.096.327.49Not Specified[2]
0.8-----Not Specified[3]

The discrepancies in these values highlight the importance of considering the experimental context when utilizing pKa data. The values determined at a specific ionic strength are generally preferred for thermodynamic calculations and modeling.

Factors Influencing the Acidity of Mellitic Acid

The acidity of the six carboxylic acid groups in mellitic acid is not uniform. The pKa values increase with each successive deprotonation. This trend is governed by a combination of factors:

  • Electrostatic Effects: The initial deprotonation is relatively easy due to the electron-withdrawing nature of the other five carboxylic acid groups. However, as the molecule accumulates negative charge with each deprotonation, the remaining protons are held more strongly due to electrostatic attraction, making them less acidic and resulting in higher pKa values.

  • Intramolecular Hydrogen Bonding: The close proximity of the carboxylic acid groups on the benzene (B151609) ring allows for the formation of a network of intramolecular hydrogen bonds. This hydrogen bonding can stabilize the conjugate base, thereby influencing the pKa values of the successive deprotonations.

  • Steric Hindrance: The crowded arrangement of the six carboxyl groups can lead to steric hindrance, which may force some of the carboxyl groups out of the plane of the benzene ring. This can affect the resonance stabilization of the carboxylate anions and, consequently, their acidity.

Experimental Determination of pKa Values

The pKa values of polyprotic acids like mellitic acid are typically determined using potentiometric titration or UV-Vis spectrophotometry.

Detailed Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of acids.[4] It involves monitoring the pH of a solution of the acid as a strong base is added incrementally.

Materials and Equipment:

  • Mellitic acid (high purity)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized, CO2-free water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

  • Argon or nitrogen gas supply

Procedure:

  • Solution Preparation:

    • Prepare a solution of mellitic acid of known concentration (e.g., 1 mM) in deionized, CO2-free water.[4]

    • Add a calculated amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[4]

    • The initial volume of the mellitic acid solution should be accurately known (e.g., 20 mL).[4]

  • Titration Setup:

    • Place the beaker containing the mellitic acid solution on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Purge the solution with an inert gas (argon or nitrogen) to prevent the absorption of atmospheric CO2.[4]

  • Titration Process:

    • Record the initial pH of the mellitic acid solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, decrease the volume of the titrant increments to obtain more data points around the equivalence points.

    • Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[4]

    • Perform the titration in triplicate to ensure reproducibility.[4]

Data Analysis:

  • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

  • The equivalence points, where the number of moles of added base equals the number of moles of acidic protons, are identified as the points of steepest slope on the titration curve. For a hexaprotic acid, six equivalence points are expected.

  • The pKa values can be determined from the half-equivalence points. At the midpoint between two equivalence points, the concentrations of the conjugate acid and base forms are equal, and the pH is equal to the pKa for that dissociation step.

  • Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values if the acidic and basic forms of the molecule have different molar absorptivities at a specific wavelength.[5][6]

Materials and Equipment:

  • Mellitic acid

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mellitic acid of known concentration.

    • Prepare a series of solutions by diluting the stock solution in different buffers to create samples with a range of pH values. The total concentration of mellitic acid should be constant across all samples.[6]

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectrum of mellitic acid in a highly acidic solution (where it is fully protonated) and a highly basic solution (where it is fully deprotonated) to identify the wavelengths of maximum absorbance for each species.

    • Measure the absorbance of each of the buffered mellitic acid solutions at the selected wavelength(s).

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength against the pH of the solutions. This will generate a sigmoidal curve.

    • The inflection point of the sigmoid corresponds to the pKa value for a particular dissociation step.

    • For a polyprotic acid with overlapping pKa values, more complex data analysis, such as multi-wavelength analysis or deconvolution methods, may be necessary.[6]

Stepwise Dissociation of Mellitic Acid

The sequential loss of six protons from mellitic acid can be visualized as a series of equilibria. Each step is characterized by a specific pKa value.

Mellitic_Acid_Dissociation H6A Mellitic Acid (H₆A) H5A H₅A⁻ H6A->H5A pKa1 H4A H₄A²⁻ H5A->H4A pKa2 H3A H₃A³⁻ H4A->H3A pKa3 H2A H₂A⁴⁻ H3A->H2A pKa4 HA HA⁵⁻ H2A->HA pKa5 A A⁶⁻ HA->A pKa6

Caption: Stepwise dissociation of mellitic acid.

Relevance in Drug Development

The unique structure and properties of mellitic acid make it a molecule of interest for researchers in drug development.

  • Chelating Agent and Ligand: The six carboxylic acid groups of mellitic acid can act as potent chelating agents for metal ions. This property is relevant in the design of metal-based drugs and contrast agents for medical imaging.[7] The coordination of therapeutic metal ions to mellitic acid can improve their stability, solubility, and pharmacokinetic properties.

  • Metal-Organic Frameworks (MOFs) for Drug Delivery: Mellitic acid is a versatile building block for the synthesis of metal-organic frameworks (MOFs).[2] MOFs are crystalline materials with high porosity and surface area, making them excellent candidates for drug delivery systems.[8] Drugs can be encapsulated within the pores of mellitic acid-based MOFs, allowing for controlled and targeted release. The biodegradability and low toxicity of some of these frameworks are advantageous for biomedical applications.

Conclusion

Mellitic acid exhibits a complex acid-base chemistry characterized by six distinct pKa values. The precise determination of these values through methods like potentiometric titration and UV-Vis spectrophotometry is essential for its application in various scientific fields. The strong chelating ability and its role as a linker in the formation of MOFs underscore its potential in the development of novel drug delivery systems and other therapeutic applications. A thorough understanding of its acidity and the factors that influence it is paramount for harnessing the full potential of this unique molecule in pharmaceutical research and development.

References

Foundational

supramolecular chemistry of mellitic acid

An In-depth Technical Guide to the Supramolecular Chemistry of Mellitic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Mellitic acid, or benzene-1,2,3,4,5,6-hexacarboxylic acid, stands as a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Supramolecular Chemistry of Mellitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mellitic acid, or benzene-1,2,3,4,5,6-hexacarboxylic acid, stands as a fascinating and highly functionalized building block in the field of supramolecular chemistry. Its planar benzene (B151609) core, peripherally decorated with six carboxylic acid groups, provides a unique platform for creating intricate and robust non-covalent assemblies. The high density of hydrogen bond donors and acceptors, coupled with its ability to act as a multidentate ligand for metal ions, allows for the rational design of complex architectures, including extensive hydrogen-bonded networks, metal-organic frameworks (MOFs), and co-crystals. This guide delves into the core principles of mellitic acid's supramolecular behavior, covering its structural properties, the diverse assemblies it forms, and the experimental methodologies used for their synthesis and characterization.

Core Concepts in the Supramolecular Chemistry of Mellitic Acid

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces.[1] Mellitic acid is an exemplary molecule in this field due to its structural rigidity and high functionality. Its chemistry is dominated by two primary features: its propeller-like molecular conformation and its capacity for extensive intermolecular interactions.

  • Molecular Structure: The stable conformation of mellitic acid involves the six carboxylic acid groups being rotated out of the plane of the central benzene ring.[2][3] This non-planar, propeller-like arrangement is a result of steric hindrance and intramolecular hydrogen bonding between adjacent carboxyl groups.[2][3] This unique geometry dictates how the molecules pack in the solid state and interact with other chemical species.

  • Intermolecular Interactions: The primary forces governing the self-assembly of mellitic acid are:

    • Hydrogen Bonding: With six carboxylic acid groups, the potential for forming strong, directional hydrogen bonds is immense. These interactions are the principal driving force behind the formation of its crystal lattice and co-crystals.[4]

    • Coordination Bonds: The deprotonated carboxylate groups are excellent ligands for metal ions, forming strong coordinate covalent bonds.[5][6] This allows mellitic acid to act as a multidentate linker, connecting metal centers into one-, two-, or three-dimensional metal-organic frameworks (MOFs).[7]

    • π-π Stacking: The aromatic benzene core can participate in π-π stacking interactions, further stabilizing the resulting supramolecular structures.[8]

The interplay of these interactions allows for the construction of highly ordered materials with tunable properties.

Supramolecular_Chemistry_of_Mellitic_Acid MA Mellitic Acid C₆(COOH)₆ Structure Propeller-like Conformation MA->Structure Exhibits Interactions Key Intermolecular Interactions MA->Interactions Participates in HBond Hydrogen Bonding Interactions->HBond Coord Metal Coordination Interactions->Coord PiStack π-π Stacking Interactions->PiStack Crystal Self-Assembled Crystal Structure HBond->Crystal Drives formation of CoCrystal Co-Crystals HBond->CoCrystal Enables MOF Metal-Organic Frameworks (MOFs) Coord->MOF Forms Assemblies Resulting Supramolecular Assemblies PiStack->Assemblies Stabilizes Crystal->Assemblies CoCrystal->Assemblies MOF->Assemblies Mellitate_Coordination_in_MIL116 Mellitate Mellitate Linker C1 COO⁻ Mellitate->C1 C2 COO⁻ Mellitate->C2 C3 COO⁻ Mellitate->C3 C4 COO⁻ Mellitate->C4 C5 COOH Mellitate->C5 C6 COOH Mellitate->C6 M1 Metal Center M2 Metal Center M3 Metal Center M4 Metal Center C1->M1 Binds C2->M2 Binds C3->M3 Binds C4->M4 Binds note Simplified view of connectivity. Four groups coordinate, two remain protonated. MOF_Synthesis_Workflow Start Reactants (Mellitic Acid + Metal Salt) Mixing Mixing in Solvent (e.g., H₂O, DMF) Start->Mixing Reaction Hydrothermal Reaction (Sealed Autoclave, Heat) Mixing->Reaction Isolation Isolation (Filtration / Centrifugation) Reaction->Isolation Purification Purification (Solvent Washing & Soaking) Isolation->Purification Activation Activation (Vacuum / Supercritical Drying) Purification->Activation Product Porous MOF Crystals Activation->Product Characterization Characterization (PXRD, SC-XRD, N₂ Sorption) Product->Characterization

References

Exploratory

Mellitic Acid: A Prebiotic Catalyst for Compartmentalization and the Dawn of Cellular Life

An In-depth Technical Guide on the Role of Mellitic Acid in Prebiotic Coacervate Formation For Immediate Release Dortmund, Germany – December 18, 2025 – In the quest to understand the origins of life, scientists have lon...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Mellitic Acid in Prebiotic Coacervate Formation

For Immediate Release

Dortmund, Germany – December 18, 2025 – In the quest to understand the origins of life, scientists have long sought to identify the primordial mechanisms that led to the compartmentalization of the first cells. New research highlights the pivotal role of mellitic acid, a simple organic molecule found in minerals and meteorites, as a key agent in forming membraneless compartments, a process known as liquid-liquid phase separation (LLPS) or coacervation. This guide delves into the technical details of how mellitic acid, in conjunction with simple peptides, can drive the formation of stable, dynamic protocells, offering a compelling, RNA-independent pathway for prebiotic organization.

Introduction: The Prebiotic Compartmentalization Challenge

A fundamental requirement for the emergence of life is the concentration and organization of biomolecules within a defined space, separate from the dilute primordial soup. While lipid vesicles are the basis of modern cell membranes, the prebiotic availability and stability of complex lipids are debated. An alternative and compelling scenario involves the formation of membraneless organelles through liquid-liquid phase separation, where polymers and other molecules spontaneously demix from a solution to form dense, liquid-like droplets called coacervates. A significant hurdle for this hypothesis has been the reliance on long-chain biopolymers like RNA, which were likely scarce on early Earth.

Recent findings demonstrate that mellitic acid (MAc), a stable, abiotically available molecule, can induce LLPS with short, prebiotically plausible peptides such as poly-L-lysine (PLL).[1] This discovery positions mellitic acid as a crucial ingredient in the recipe for the first protocells.

Mellitic Acid and Poly-L-Lysine: A Partnership for Prebiotic Protocells

Mellitic acid, or benzene-1,2,3,4,5,6-hexacarboxylic acid, is a highly symmetric and stable molecule.[1] Its six carboxylic acid groups provide a high-density negative charge, enabling strong electrostatic interactions with positively charged molecules.[1] When solutions of mellitic acid and the short polypeptide poly-L-lysine are mixed, they spontaneously form liquid droplets, or coacervates.[1]

The Critical Role of Electrostatic Interactions

The primary driving force behind the formation of MAc-PLL coacervates is the electrostatic attraction between the negatively charged carboxylate groups of mellitic acid and the positively charged amino groups of the lysine (B10760008) side chains.[1] This is supported by isothermal titration calorimetry (ITC) data, which reveals a strong exothermic binding interaction between the two molecules.[1]

Quantitative Analysis of Coacervate Formation

The formation and stability of MAc-PLL coacervates are influenced by several factors, including the chain length of the polypeptide, pH, and the molar ratio of the components.

ParameterConditionObservationReference
Poly-L-Lysine Chain Length 1-5 kDa (short)Forms liquid droplets with Mellitic Acid[1]
15-30 kDa (long)Forms solid aggregates with Mellitic Acid[1]
(L-Lys)6Minimum chain length for droplet formation with Mellitic Acid[1]
Molar Ratio (MAc:Lysine) 1:6Optimal for droplet formation at pH 6.5[1][2]
pH 6.5Robust droplet formation observed[1][2][3]
Concentration 17.9 mM per lysine residueStandard concentration for experiments[1][2][3]

Experimental Protocols

Preparation of Mellitic Acid-Poly-L-Lysine Coacervates

This protocol describes the basic procedure for inducing liquid-liquid phase separation between mellitic acid and poly-L-lysine.

Materials:

  • Mellitic acid (MAc)

  • Poly-L-lysine (PLL), short-chain (1-5 kDa)

  • Deionized water

  • pH meter

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare stock solutions of mellitic acid and poly-L-lysine in deionized water.

  • Adjust the pH of each stock solution to the desired value (e.g., 6.5) using dilute HCl or NaOH.

  • In a microcentrifuge tube, combine the mellitic acid and poly-L-lysine solutions to achieve the desired final concentrations and molar ratio (e.g., 17.9 mM per lysine residue and a 1:6 MAc:lysine molar ratio).

  • Gently mix the solution by pipetting up and down.

  • Allow the solution to incubate at room temperature for at least 5 minutes.[1][2][3]

  • Observe the formation of droplets using optical microscopy.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the heat changes associated with the binding of mellitic acid to poly-L-lysine, providing thermodynamic parameters of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Mellitic acid solution (in the syringe)

  • Poly-L-lysine solution (in the sample cell)

  • Degassing apparatus

Procedure:

  • Prepare solutions of mellitic acid and poly-L-lysine in the same buffer and at the same pH to minimize heats of dilution.

  • Thoroughly degas both solutions prior to the experiment.

  • Load the poly-L-lysine solution into the sample cell and the mellitic acid solution into the injection syringe.

  • Set the experimental temperature (e.g., 25 °C).

  • Perform a series of injections of the mellitic acid solution into the poly-L-lysine solution, measuring the heat evolved or absorbed after each injection.

  • Analyze the resulting thermogram to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Dynamic Light Scattering (DLS)

DLS is employed to determine the size distribution of the coacervate droplets.

Materials:

  • Dynamic Light Scattering instrument

  • Cuvettes

  • Coacervate sample

Procedure:

  • Prepare the coacervate sample as described in section 3.1.

  • Transfer an appropriate volume of the coacervate dispersion into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the experimental parameters, including temperature and scattering angle (typically 90° or 173°).

  • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

  • The software will analyze the correlation function of the scattered light to calculate the diffusion coefficient and, subsequently, the hydrodynamic radius of the droplets.

Signaling and Dynamic Behavior

A key feature of the mellitic acid-poly-L-lysine system is its dynamic and responsive nature, particularly to adenosine (B11128) triphosphate (ATP), the primary energy currency of modern cells.

The Role of ATP

ATP can modulate the formation and dissolution of MAc-PLL coacervates. In systems with a low MAc:PLL ratio where no droplets form, the addition of ATP can induce coacervation.[1] Conversely, in a system with pre-formed droplets, adding a sufficient amount of ATP can lead to their dissolution.[1] This suggests a competitive interaction where ATP can displace mellitic acid from its binding with poly-L-lysine, disrupting the coacervate structure.[1] This dynamic behavior hints at a rudimentary form of signaling and regulation in a prebiotic context.

Visualizing the Process

Experimental Workflow for Coacervate Formation and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_MAc Prepare Mellitic Acid Stock Solution adjust_pH Adjust pH of Stock Solutions prep_MAc->adjust_pH prep_PLL Prepare Poly-L-Lysine Stock Solution prep_PLL->adjust_pH mix Mix MAc and PLL (e.g., 1:6 molar ratio) adjust_pH->mix observe Optical Microscopy (Droplet Formation) mix->observe dls Dynamic Light Scattering (Size Distribution) mix->dls itc Isothermal Titration Calorimetry (Thermodynamics) mix->itc

Caption: Experimental workflow for the preparation and analysis of mellitic acid-poly-L-lysine coacervates.

Signaling Pathway: Modulation by ATP

atp_modulation MAc Mellitic Acid Coacervate MAc-PLL Coacervate MAc->Coacervate + PLL PLL Poly-L-Lysine PLL->Coacervate + MAc NoCoacervate Dispersed State Coacervate->NoCoacervate + Excess ATP ATP ATP NoCoacervate->Coacervate + ATP (at low MAc)

Caption: The modulatory role of ATP on the formation and dissolution of mellitic acid-poly-L-lysine coacervates.

Conclusion and Future Directions

The ability of mellitic acid to drive the formation of coacervates with short, prebiotically relevant peptides provides a robust and straightforward mechanism for the emergence of primitive cellular compartments.[1] This RNA-independent pathway simplifies the requirements for the initial stages of prebiotic organization. The dynamic and responsive nature of these coacervates, particularly to molecules like ATP, suggests the potential for rudimentary metabolic and signaling networks to develop within these protocells.

Future research will focus on exploring the catalytic capabilities of these mellitic acid-based compartments, their ability to encapsulate other prebiotic molecules, and their behavior under a wider range of simulated early Earth conditions. Understanding these aspects will bring us closer to a comprehensive picture of the chemical origins of life.

References

Foundational

Stability of Mellitic Acid Under Extreme Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction to Mellitic Acid Mellitic acid, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a unique organic compound consisting of a benzene (B1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mellitic Acid

Mellitic acid, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a unique organic compound consisting of a benzene (B151609) ring with six carboxylic acid groups. This highly carboxylated aromatic structure imparts distinct chemical and physical properties, making it a subject of interest in coordination chemistry, materials science, and as a potential organic substance in astrobiological studies. Its stability under various conditions is a critical parameter for its application and for understanding its natural occurrence. This guide provides a comprehensive overview of the stability of mellitic acid under extreme conditions, including high temperature, high pressure, and varying pH.

Thermal Stability of Mellitic Acid and its Salts

Mellitic acid exhibits high thermal stability. As a crystalline powder, it decomposes at temperatures above 300 °C without a defined melting point[1]. The thermal decomposition of mellitic acid and its salts has been the subject of several kinetic studies. Upon heating, mellitic acid can undergo decarboxylation to form pyromellitic acid and carbon dioxide, and with more intense heating in the presence of lime, it can fully decarboxylate to benzene[2].

The stability of its metallic salts, known as mellitates, varies depending on the metal cation. Kinetic studies on the thermal decomposition of various metal mellitates have been conducted, providing insights into their decomposition mechanisms and activation energies.

Table 1: Thermal Decomposition Data for Mellitic Acid and its Salts

CompoundDecomposition Temperature Range (°C)Activation Energy (kcal/mol)Key Observations
Mellitic Acid> 300-Decomposes without melting[1].
Ferric Mellitate220 - 300 (low temp)43.5 ± 1.0Decomposes in two stages; low-temperature reaction yields CO2[3].
425 - 550 (high temp)41.0 ± 1.0High-temperature reaction is zero-order; final solid product is iron carbide[3].
Cobalt Mellitate-66.0 ± 1.0Decomposes in a single process to yield CO2 and finely divided metal[3].
Nickel Mellitate-45.6 ± 1.0Decomposes in a single process to yield CO2 and finely divided metal[3].
Silver Mellitate195 - 25040.0 ± 2.0Decomposes without melting, yielding CO2 and metallic silver[4].
Chromic-Mellitic ComplexDecomposes in two temperature ranges-The decomposition occurs through two distinct rate processes[5].
Manganous MellitateDecomposes in two temperature ranges-The decomposition occurs through two distinct rate processes[5].
Cupric MellitateSingle reaction-Complete decomposition occurs in a single reaction[5].
Zinc MellitateSingle reaction-Complete decomposition occurs in a single reaction[5].

Stability Under High Pressure

Direct quantitative data on the stability of pure mellitic acid under high pressure is limited in the available literature. However, the behavior of organic molecules under high pressure is an active area of research. High pressure can influence reaction rates and pathways, and in some cases, induce chemical transformations that do not occur at ambient pressure.

For aromatic carboxylic acids, high pressure can affect decarboxylation reactions. The stability of related compounds like benzoic acid has been studied under pressure, revealing changes in molecular geometry and intermolecular interactions. It is plausible that high pressure could lower the decomposition temperature of mellitic acid or alter its decomposition products.

Further experimental investigation using techniques such as high-pressure differential scanning calorimetry (HP-DSC) or in-situ spectroscopy in diamond anvil cells would be necessary to fully characterize the stability of mellitic acid under these conditions.

Influence of pH on Stability

The stability of mellitic acid in aqueous solutions is expected to be significantly influenced by pH. As a polycarboxylic acid, its six carboxyl groups will exist in various states of deprotonation depending on the pH of the solution. This ionization state can affect the molecule's susceptibility to degradation reactions such as hydrolysis and decarboxylation.

  • Acidic Conditions: In strongly acidic solutions, the carboxylic acid groups will be protonated. Acid-catalyzed hydrolysis of the amide bonds in related structures is a known degradation pathway. For mellitic acid, while it does not contain amide bonds, the high concentration of hydronium ions could potentially facilitate decarboxylation, although mellitic acid is generally considered stable to non-oxidizing acids[2].

  • Neutral Conditions: Around neutral pH, a mixture of protonated and deprotonated carboxyl groups will exist. The stability in this range is generally expected to be higher than at extreme pH values.

  • Basic Conditions: In alkaline solutions, the carboxyl groups will be deprotonated, forming carboxylate anions. Base-catalyzed hydrolysis is a common degradation pathway for esters and amides. While mellitic acid itself is not an ester or amide, the presence of hydroxide (B78521) ions could potentially promote decarboxylation or other degradation reactions.

A systematic kinetic study to generate a pH-rate profile for the degradation of mellitic acid would be required to quantitatively assess its stability across the pH spectrum. Such a study would involve monitoring the concentration of mellitic acid over time at various pH values and temperatures.

Experimental Protocols

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile of mellitic acid.

Methodology:

  • Instrumentation: A simultaneous Thermogravimetric Analyzer/Differential Scanning Calorimeter (TGA/DSC) is used.

  • Sample Preparation: Accurately weigh 5-10 mg of dry mellitic acid powder into an alumina (B75360) or platinum crucible.

  • TGA/DSC Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 600 °C. A heating rate of 10 °C/min is typically used.

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Data Collection: Record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss at different stages.

    • From the DSC curve, identify endothermic or exothermic events associated with decomposition.

Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method to quantify mellitic acid and its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a Newcrom BH C18 column (4.6 x 150 mm, 5 µm), is suitable[3].

    • Mobile Phase: A gradient or isocratic mobile phase can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% sulfuric acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile)[3][5].

    • Flow Rate: A flow rate of 1.0 mL/min is common[3].

    • Detection: UV detection at 220 nm[3].

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of mellitic acid in a suitable solvent (e.g., water or mobile phase).

    • Prepare calibration standards by diluting the stock solution to a range of concentrations.

    • For stability studies, samples will be taken from the stressed solutions at various time points, neutralized if necessary, and diluted to fall within the calibration range.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Objective: To investigate the degradation pathways of mellitic acid under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve mellitic acid in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve mellitic acid in 0.1 M NaOH and heat at 60-80 °C for a specified period.

  • Oxidative Degradation: Treat a solution of mellitic acid with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation (Solid State): Expose solid mellitic acid to dry heat at a temperature below its decomposition point (e.g., 150 °C) for an extended period.

  • Photostability: Expose a solution of mellitic acid to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

Thermal_Decomposition_of_Mellitic_Acid cluster_1 Dry Distillation cluster_2 Distillation with Lime Mellitic_Acid Mellitic Acid (C₆(COOH)₆) Pyromellitic_Acid Pyromellitic Acid (C₆H₂(COOH)₄) Mellitic_Acid->Pyromellitic_Acid Decarboxylation CO2_1 Carbon Dioxide (CO₂) Heat > 300°C Benzene Benzene (C₆H₆) Pyromellitic_Acid->Benzene Further Decarboxylation CO2_2 Carbon Dioxide (CO₂) Heat_Lime Heat with Lime

Caption: Thermal decomposition pathway of mellitic acid.

Experimental_Workflow_for_Stability_Assessment cluster_0 Stress Conditions cluster_1 Sample Preparation & Analysis cluster_2 Data Interpretation Acid Acidic pH Stressed_Sample Stressed Sample (Time points) Acid->Stressed_Sample Base Basic pH Base->Stressed_Sample Heat High Temperature Heat->Stressed_Sample Pressure High Pressure Pressure->Stressed_Sample Mellitic_Acid_Sample Mellitic Acid Sample Mellitic_Acid_Sample->Acid Mellitic_Acid_Sample->Base Mellitic_Acid_Sample->Heat Mellitic_Acid_Sample->Pressure HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Sample->HPLC_Analysis Data_Analysis Quantification of Mellitic Acid & Degradation Products HPLC_Analysis->Data_Analysis Kinetics Determination of Degradation Kinetics Data_Analysis->Kinetics Pathway Identification of Degradation Pathway Data_Analysis->Pathway

Caption: General workflow for assessing the chemical stability of mellitic acid.

Conclusion

Mellitic acid is a thermally robust molecule, with decomposition occurring at temperatures above 300 °C. Its thermal stability and decomposition pathways are influenced by the presence of metal cations when in salt form. While the effects of high pressure and extreme pH on its stability are not yet well-documented with quantitative data, general principles of organic chemistry suggest that these conditions could induce degradation through mechanisms such as decarboxylation and hydrolysis. Further research employing modern analytical techniques is necessary to fully elucidate the stability profile of mellitic acid under these extreme conditions. The experimental protocols outlined in this guide provide a framework for conducting such stability studies, which are crucial for advancing the use of mellitic acid in various scientific and industrial applications.

References

Exploratory

Thermal Decomposition of Mellitic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Mellitic acid, a benzenehexacarboxylic acid, is a unique and highly functionalized aromatic compound. Its thermal stability and decomposition pathways are o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mellitic acid, a benzenehexacarboxylic acid, is a unique and highly functionalized aromatic compound. Its thermal stability and decomposition pathways are of significant interest in various fields, including materials science, organic chemistry, and drug delivery, where it or its derivatives may be subjected to thermal stress during processing or application. This technical guide provides a comprehensive overview of the thermal decomposition products of mellitic acid, drawing upon available scientific literature.

Core Decomposition Pathways

The thermal decomposition of mellitic acid is a multi-step process primarily involving two key transformations: dehydration and decarboxylation . The extent to which each process occurs is highly dependent on the temperature and heating rate.

  • Dehydration to Mellitic Anhydride (B1165640): The initial step in the thermal decomposition of mellitic acid involves the intramolecular loss of water molecules to form mellitic anhydride (C₁₂O₉). This process involves the condensation of adjacent carboxylic acid groups. Mellitic anhydride is a stable oxocarbon and a key intermediate in the decomposition pathway.[1]

  • Decarboxylation to Lower Carboxylic Acids and Benzene (B151609): At higher temperatures, the carboxylic acid groups (or anhydride groups) undergo decarboxylation, releasing carbon dioxide (CO₂). This process can occur in a stepwise manner, leading to the formation of various benzene polycarboxylic acids with fewer than six carboxyl groups. For instance, dry distillation of mellitic acid is known to yield pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid) through the loss of two CO₂ molecules. Upon further heating, complete decarboxylation can occur, resulting in the formation of benzene.

The overall decomposition can be summarized as a progression from mellitic acid to mellitic anhydride, followed by a series of decarboxylation steps that can ultimately lead to benzene.

Predicted Thermal Decomposition Products

Based on the established principles of thermal decomposition of aromatic carboxylic acids, the following products can be anticipated upon heating mellitic acid. The relative abundance of these products will be contingent on the specific thermal conditions.

Product ClassSpecific ProductsFormation Pathway
Anhydrides Mellitic AnhydrideIntramolecular dehydration
Pyromellitic DianhydrideDehydration and partial decarboxylation
Gaseous Products Water (H₂O)Dehydration
Carbon Dioxide (CO₂)Decarboxylation
Carbon Monoxide (CO)Secondary decomposition at high temperatures
Aromatic Carboxylic Acids Pyromellitic AcidPartial decarboxylation
Trimellitic AcidPartial decarboxylation
Other benzenepolycarboxylic acidsStepwise decarboxylation
Aromatic Hydrocarbons BenzeneComplete decarboxylation

Signaling Pathways and Logical Relationships

The thermal decomposition of mellitic acid can be visualized as a cascade of reactions. The initial dehydration step is a prerequisite for the subsequent decarboxylation of the resulting anhydride.

G Logical Flow of Mellitic Acid Thermal Decomposition Mellitic_Acid Mellitic Acid (C₆(COOH)₆) Mellitic_Anhydride Mellitic Anhydride (C₁₂O₉) Mellitic_Acid->Mellitic_Anhydride Dehydration (-3 H₂O) Gaseous_Products Gaseous Products (H₂O, CO₂) Mellitic_Acid->Gaseous_Products Lower_Anhydrides Lower Benzene Anhydrides (e.g., Pyromellitic Dianhydride) Mellitic_Anhydride->Lower_Anhydrides Decarboxylation (-CO₂) Lower_Acids Lower Benzene Polycarboxylic Acids (e.g., Pyromellitic Acid) Mellitic_Anhydride->Lower_Acids Hydrolysis Mellitic_Anhydride->Gaseous_Products Lower_Anhydrides->Lower_Acids Hydrolysis Benzene Benzene (C₆H₆) Lower_Anhydrides->Benzene Further Decarboxylation (-CO₂) Lower_Anhydrides->Gaseous_Products Lower_Acids->Benzene Decarboxylation (-CO₂) Lower_Acids->Gaseous_Products

Caption: Logical flow of mellitic acid thermal decomposition.

Experimental Protocols

While specific, detailed experimental data for the thermal analysis of pure mellitic acid is not extensively available in the reviewed literature, the following outlines the general methodologies employed for such investigations.

Thermogravimetric Analysis coupled with Differential Thermal Analysis (TGA-DTA)

This technique provides information on mass loss as a function of temperature, as well as the thermal nature (endothermic or exothermic) of the decomposition events.

  • Instrumentation: A simultaneous TGA-DTA instrument.

  • Sample Preparation: A small, precisely weighed amount of finely ground mellitic acid (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at a constant flow rate (e.g., 20-100 mL/min).

    • Heating Rate: A linear heating rate, commonly between 5 and 20 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. The DTA curve shows temperature differences between the sample and a reference, with endothermic peaks indicating events like melting and dehydration, and exothermic peaks indicating processes like oxidative decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful technique allows for the separation and identification of the volatile and semi-volatile products of thermal decomposition.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A microgram-scale sample of mellitic acid is placed in a pyrolysis sample holder (e.g., a quartz tube or a metal ribbon).

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 400 °C, 600 °C, 800 °C) to induce thermal fragmentation.

    • Pyrolysis Time: The heating is typically very rapid (in the order of milliseconds to seconds).

  • GC-MS Conditions:

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Injection: The pyrolysis products are swept directly into the GC injection port.

    • GC Column: A capillary column suitable for separating aromatic compounds is used (e.g., a 5% phenyl-methylpolysiloxane column).

    • Temperature Program: The GC oven is programmed with a temperature ramp to separate the pyrolysis products based on their boiling points.

    • MS Detection: The separated components are ionized (typically by electron impact) and detected by the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification.

  • Data Analysis: The resulting chromatogram shows a series of peaks, each corresponding to a different decomposition product. The mass spectrum of each peak is compared to spectral libraries (e.g., NIST) for identification. The peak area can be used for semi-quantitative analysis of the product distribution.

Experimental Workflow

The general workflow for investigating the thermal decomposition products of mellitic acid is as follows:

G Experimental Workflow for Mellitic Acid Thermal Decomposition Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Product Identification cluster_3 Data Interpretation Sample_Prep Mellitic Acid Sample TGA_DTA TGA-DTA Analysis Sample_Prep->TGA_DTA Py_GC_MS Py-GC-MS Analysis Sample_Prep->Py_GC_MS Data_Analysis Data Analysis and Mechanism Elucidation TGA_DTA->Data_Analysis Mass Loss & Thermal Events Py_GC_MS->Data_Analysis Product Identification

Caption: Experimental workflow for mellitic acid thermal decomposition analysis.

References

Foundational

An In-Depth Technical Guide to the Propeller-like Conformation of Mellitic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals Mellitic acid, known systematically as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a unique aromatic compound first discovered in the mineral mell...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Mellitic acid, known systematically as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a unique aromatic compound first discovered in the mineral mellite.[1][2][3] Its structure, featuring six carboxylic acid groups attached to a central benzene (B151609) ring, precludes a simple planar geometry. Instead, it adopts a stable, non-planar, propeller-like conformation.[1][3] This guide elucidates the structural characteristics, underlying forces, and experimental determination of this distinct three-dimensional arrangement.

The Core Concept: A Non-Planar Propeller

Crystallographic studies have definitively shown that the stable conformation of mellitic acid involves the rotation of its six carboxylic acid groups out of the plane of the central benzene ring.[1] This arrangement is primarily the result of two key intramolecular interactions: significant steric hindrance between the adjacent bulky carboxyl groups and the formation of a stabilizing network of intramolecular hydrogen bonds between these groups.[1] This cooperative effect results in a tilted conformation where each carboxylic acid group has a unique orientation relative to the aromatic core, creating a molecule with an overall propeller-like shape.[1][3]

The logical relationship driving this conformation can be visualized as follows:

G cluster_0 Driving Forces cluster_1 Structural Result Steric Hindrance Steric Hindrance Rotation of -COOH groups Rotation of -COOH groups Steric Hindrance->Rotation of -COOH groups Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->Rotation of -COOH groups Stabilizes Rotation Propeller Conformation Propeller Conformation Rotation of -COOH groups->Propeller Conformation

Caption: Factors leading to mellitic acid's propeller conformation.

Quantitative Structural Data

The precise three-dimensional structure of mellitic acid has been elucidated by X-ray crystallography. The analysis reveals that the molecules crystallize in the orthorhombic space group Pccn, with two crystallographically independent molecules in the asymmetric unit.[4] This means the unit cell contains two distinct molecular conformations, with notable differences in the tilts of the carboxyl groups relative to the benzene rings.[4]

ParameterValueMethodReference
Crystal System OrthorhombicX-ray Crystallography[4]
Space Group PccnX-ray Crystallography[4]
Unit Cell Dimensions a = 8.14 Å, b = 16.50 Å, c = 19.05 ÅX-ray Crystallography[4]
-COOH Group Tilts Vary for each group; non-coplanarX-ray Crystallography[1][4]
Inter-group H-bond Angles 4.1°, 20.1°, 31.4°, 37.1°X-ray Crystallography[4]
Mellitate(6-) Anion Tilt 43.0° to 72.0° relative to benzene planeX-ray Crystallography[5]

Note: The inter-group angles refer to the angles between the planes of adjacent, hydrogen-bonded carboxyl groups, highlighting their non-coplanar nature. The tilt angles for the fully deprotonated mellitate anion are provided for comparison, showing a significant inclination.

Experimental Protocols for Conformation Determination

The propeller-like structure of mellitic acid is primarily determined through a combination of X-ray crystallography and computational modeling.

This technique provides definitive atomic-level coordinates of the molecule in its crystalline state.

1. Crystal Growth:

  • Mellitic acid is dissolved in a suitable solvent, typically hot aqueous solution, to achieve saturation.[1][4]

  • The solution is allowed to cool slowly and evaporate over several days. This promotes the formation of high-quality single crystals suitable for diffraction. For mellitic acid, this process yields fine, silky needles.[1][3]

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6]

  • The crystal is rotated, and the diffraction patterns (reflections) are recorded at thousands of different orientations by a detector.

3. Structure Solution and Refinement:

  • The collected reflection data is processed to determine the unit cell dimensions and space group.[4]

  • The phases of the reflections are determined using direct methods or Patterson methods to generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. This iterative process yields the final, precise 3D structure.

The general workflow for this experimental approach is outlined below.

G cluster_workflow X-ray Crystallography Workflow A Crystal Growth (e.g., Slow Evaporation) B Crystal Mounting & Screening A->B C X-ray Diffraction Data Collection B->C D Data Processing (Indexing & Integration) C->D E Structure Solution (Phase Determination) D->E F Model Building & Refinement E->F G Final Structure Validation F->G

References

Exploratory

Abiotic Synthesis of Mellitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Mellitic acid, or benzene-1,2,3,4,5,6-hexacarboxylic acid, is a unique organic molecule consisting of a benzene (B151609) ring with six carboxy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellitic acid, or benzene-1,2,3,4,5,6-hexacarboxylic acid, is a unique organic molecule consisting of a benzene (B151609) ring with six carboxylic acid groups. Its high stability and presence in abiotic environments, such as in the mineral mellite, make it a molecule of interest in prebiotic chemistry and materials science.[1][2] This technical guide provides an in-depth overview of the primary abiotic synthesis routes for mellitic acid, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in its preparation and study.

Core Abiotic Synthesis Routes

The abiotic synthesis of mellitic acid can be broadly categorized into three main pathways: the oxidation of carbonaceous materials, the oxidation of substituted benzene precursors, and the chemical treatment of the naturally occurring mineral mellite.

Oxidation of Carbonaceous Materials

The oxidation of various forms of carbon, including graphite (B72142), lignite, and charcoal, represents a significant abiotic route to mellitic acid. This process mimics potential geochemical pathways where carbon-rich deposits interact with strong oxidizing agents.

A fast, one-step oxidation method has been developed for converting poorly crystalline graphite into mellitic acid.[3]

  • Starting Material: Poorly crystalline graphite.

  • Oxidant: A mixture of nitric acid, sulfuric acid, and perchloric acid in a 1:6:1 ratio.

  • Procedure:

    • Combine the graphite with the acid mixture.

    • Heat the reaction mixture at atmospheric pressure. The reaction is expected to go to completion within 7 hours.

    • To reduce the reaction time to 1.25–2.5 hours, a catalyst such as V₂O₅, MoO₃, PbO₂, Al₂O₃, Ag₂O, or Na₂O₂ can be added.

  • Isolation: The reaction product is primarily mellitic acid, which can be isolated and purified through standard techniques such as crystallization.

Mellitic acid can be synthesized as a co-product during the electrochemical oxidation of graphite in deionized water.[3]

  • Apparatus: An electrolytic cell with a graphite plate as the anode.

  • Electrolyte: Deionized water.

  • Procedure:

    • Place the graphite anode in the electrolytic cell containing deionized water.

    • Apply an electrical current to initiate the oxidation process. The reaction is carried out for a period of one to fifteen days.

    • The resulting solution will contain nano-carbon materials and mellitic acid.

  • Isolation:

    • Separate the nano-carbon materials by deposition and centrifugation.

    • The remaining yellow solution contains mellitic acid.

    • Extract the mellitic acid with ethanol (B145695).

    • Concentrate the ethanol extract and evaporate to dryness at a temperature between 50 and 80°C to obtain solid mellitic acid.

Starting MaterialOxidant/MethodCatalystReaction TimeYield of Mellitic AcidReference(s)
Poorly Crystalline GraphiteNitric, Sulfuric, Perchloric Acid (1:6:1)None7 hours~30%[3]
Poorly Crystalline GraphiteNitric, Sulfuric, Perchloric Acid (1:6:1)V₂O₅, MoO₃, etc.1.25 - 2.5 hours~30%[3]
GraphiteElectrochemical Oxidation in DI WaterNone7 daysCo-product with graphite oxide (0.04 wt%)[3]
Xianfeng Lignite-Derived ResidueAqueous H₂O₂NoneNot Specified55.5% of total benzene carboxylic acids[3]

The oxidation of graphite to mellitic acid is a complex process that involves the initial intercalation of oxidizing species into the graphite layers, followed by oxidative cleavage of the graphitic sheets. The stability of the benzene ring core allows for the formation of the hexacarboxylic acid.

graphite_oxidation Graphite Graphite (Crystalline Carbon) Intercalated Intercalated Graphite (Oxidant within layers) Graphite->Intercalated Intercalation (e.g., HNO₃, H₂SO₄) GrapheneOxide Graphene Oxide Fragments Intercalated->GrapheneOxide Oxidative Cleavage MelliticAcid Mellitic Acid (C₆(COOH)₆) GrapheneOxide->MelliticAcid Further Oxidation & Ring Formation

Oxidation of Graphite to Mellitic Acid.
Oxidation of Hexamethylbenzene (B147005) and Derivatives

The oxidation of hexamethylbenzene provides a more direct and controlled synthesis of mellitic acid, starting from a well-defined molecular precursor.

This method yields a relatively pure crude product.[4][5]

  • Starting Material: Hexamethylbenzene.

  • Oxidant: Concentrated nitric acid.

  • Procedure:

    • React hexamethylbenzene with concentrated nitric acid in a sealed tube.

    • Heat the reaction mixture to a temperature between 120-160°C.

    • After the reaction, the contents of the tube will be a green to greenish-blue liquid.

  • Isolation:

    • Evaporate the reaction mixture to dryness to obtain crude mellitic acid as a white powder.

    • Recrystallize the crude product from 65% nitric acid.

This improved process maximizes the yield and minimizes the need for high-pressure equipment.[6]

  • Starting Material: Hexakis(methoxymethyl)benzene.

  • Oxidant: Aqueous nitric acid.

  • Procedure:

    • Stage 1:

      • In a five-liter flask equipped with a condenser, add 170 grams of hexakis(methoxymethyl)benzene, 2136 grams of 70% nitric acid, and 864 grams of distilled water (resulting in a nitric acid concentration of approximately 49.7%).

      • Heat the mixture to 60°C.

    • Stage 2:

      • Heat the solution from Stage 1 to a temperature between 150°C and 200°C (preferably 160-170°C) at a pressure of 40 to 250 p.s.i.g.

      • Maintain these conditions for 1 to 3 hours.

  • Isolation:

    • Isolate the mellitic acid from the nitric acid solution by conventional methods, such as evaporation or concentration of the solution to precipitate the product.

Starting MaterialOxidant/MethodTemperaturePressureYield of Mellitic AcidReference(s)
HexamethylbenzeneConcentrated Nitric Acid120-160°CSealed Tube~35%[4][5]
Hexakis(methoxymethyl)benzeneTwo-Stage Nitric Acid OxidationStage 1: 60°CStage 2: 150-200°CStage 2: 40-250 p.s.i.g.Up to 65%[6]

The oxidation of hexamethylbenzene to mellitic acid proceeds through the stepwise oxidation of the methyl groups to carboxylic acid groups. Intermediate products with fewer than six carboxylic acid groups are formed during the reaction.

hexamethylbenzene_oxidation HMB Hexamethylbenzene (C₆(CH₃)₆) Intermediates Polymethylbenzenepolycarboxylic Acids HMB->Intermediates Stepwise Oxidation (e.g., HNO₃) MelliticAcid Mellitic Acid (C₆(COOH)₆) Intermediates->MelliticAcid Complete Oxidation

Oxidation of Hexamethylbenzene.
Preparation from Mellite

The mineral mellite, an aluminum salt of mellitic acid, serves as a natural source from which the acid can be liberated.[1][7]

This protocol describes the chemical treatment of mellite to yield mellitic acid.[8]

  • Starting Material: Finely ground natural mellite.

  • Reagents: 40% sodium hydroxide (B78521), 5M acetic acid, strontium chloride.

  • Procedure:

    • Disperse 2g of finely ground mellite in 10ml of water.

    • Add 2.5ml of 40% sodium hydroxide and boil the suspension for 20 minutes.

    • Neutralize the solution by dropwise addition of 5M acetic acid.

    • Boil for another 20 minutes to precipitate alumina (B75360).

    • Filter the suspension to obtain a clear brown solution.

    • Add a solution of 2.35g of strontium chloride in 10ml of water to the filtrate to precipitate strontium mellitate.

    • Boil the precipitate for a few minutes and allow it to cool.

    • The strontium salt can then be converted to mellitic acid. (Note: The original source does not detail this final step, but it would typically involve treatment with a strong acid like sulfuric acid to precipitate strontium sulfate (B86663) and leave mellitic acid in solution).

  • Alternative Procedure:

    • Warm mellite with ammonium (B1175870) carbonate.

    • Boil off the excess ammonium salt and add ammonia (B1221849) to the solution to precipitate alumina.

    • Filter off the alumina and evaporate the filtrate to obtain the ammonium salt of mellitic acid, which can be purified by recrystallization.

    • Convert the ammonium salt to the lead salt by precipitation with lead acetate.

    • Decompose the lead salt with hydrogen sulfide (B99878) to yield mellitic acid.[1][7]

Starting MaterialMethodYield of Mellitic AcidReference(s)
MelliteTreatment with NaOH, Acetic Acid, and Strontium Chloride12.9%[8]

The process of obtaining mellitic acid from mellite is a straightforward chemical conversion.

mellite_conversion Mellite Mellite (Aluminum Mellitate) SolubleSalt Soluble Mellitate Salt (e.g., Sodium or Ammonium) Mellite->SolubleSalt Treatment with Base/Carbonate MelliticAcid Mellitic Acid (C₆(COOH)₆) SolubleSalt->MelliticAcid Acidification/ Decomposition

Liberation of Mellitic Acid from Mellite.

Conclusion

The abiotic synthesis of mellitic acid can be achieved through several viable routes, each with its own advantages and disadvantages in terms of yield, purity of the product, and experimental complexity. The oxidation of carbonaceous materials offers a direct pathway from simple carbon sources, reflecting potential natural formation processes. The oxidation of hexamethylbenzene and its derivatives provides a more controlled synthetic approach with potentially higher yields. Finally, the extraction from the mineral mellite offers a route from a naturally occurring precursor. The choice of synthesis route will depend on the specific research goals, available starting materials, and desired scale of production. This guide provides the foundational knowledge for researchers to explore the synthesis and applications of this intriguing molecule.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Mellitic Acid as a Linker in Metal-Organic Frameworks for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic liga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. Mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid) presents a unique and compelling option as a linker due to its high density of coordination sites, rigidity, and potential for creating highly connected and stable frameworks.

These application notes provide a comprehensive overview of the use of mellitic acid in the synthesis of MOFs and explore their potential applications in the field of drug delivery. While specific drug loading and release data for mellitic acid-based MOFs are still emerging in the scientific literature, this document outlines generalized protocols and key considerations for their use in pharmaceutical research, drawing from established principles of drug delivery using other MOF systems.

Physicochemical Properties of Mellitic Acid

Mellitic acid's properties make it a versatile building block for constructing robust MOFs. A summary of its key characteristics is presented below.

PropertyValueReference
IUPAC Name Benzene-1,2,3,4,5,6-hexacarboxylic acid[1]
Molecular Formula C₁₂H₆O₁₂[1]
Molar Mass 342.17 g/mol [1]
Appearance Beige powder[1]
Melting Point 287 °C (decomposes)[1]
pKa₁ 0.8[1]
Solubility Soluble in water and alcohol[2]

Synthesis of Mellitic Acid-Based MOFs: A Protocol for MIL-116 (Al)

A notable example of a MOF synthesized using mellitic acid is MIL-116. This protocol describes a hydrothermal synthesis method for MIL-116(Al).

Materials:

  • Mellitic acid (C₁₂H₆O₁₂)

  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve 1 mmol of mellitic acid and 1 mmol of aluminum nitrate nonahydrate in 20 mL of deionized water in a beaker.

  • Homogenization: Stir the mixture at room temperature for 30 minutes to ensure a homogeneous suspension.

  • Hydrothermal Synthesis: Transfer the resulting mixture into a 25 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and heat it in an oven at 210 °C for 24 hours.

  • Cooling and Product Recovery: After 24 hours, allow the autoclave to cool down to room temperature naturally. The solid product is then recovered by filtration.

  • Washing: Wash the collected solid with deionized water and then with ethanol (B145695) to remove any unreacted starting materials.

  • Drying: Dry the final product in an oven at 100 °C overnight.

Characterization:

The synthesized MIL-116(Al) should be characterized using the following techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the coordination of the carboxylate groups to the metal centers.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume.

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation Linker Mellitic Acid Mix Mixing and Homogenization Linker->Mix Metal Metal Salt Metal->Mix HT Hydrothermal Synthesis (210°C, 24h) Mix->HT Filter Filtration and Washing HT->Filter Dry Drying (100°C) Filter->Dry Characterize Characterization (PXRD, TGA, FTIR, BET) Dry->Characterize

Caption: Workflow for the hydrothermal synthesis of a mellitic acid-based MOF.

Drug Loading into Mellitic Acid-Based MOFs: A Generalized Protocol

This protocol outlines a general procedure for loading a model drug into a pre-synthesized and activated mellitic acid-based MOF.

Materials:

  • Activated mellitic acid-based MOF (e.g., MIL-116)

  • Model drug (e.g., Ibuprofen, 5-Fluorouracil)

  • Suitable solvent (in which the drug is soluble and the MOF is stable)

  • Centrifuge

Procedure:

  • Activation: Before drug loading, the synthesized MOF must be activated to remove any guest molecules from its pores. This is typically achieved by heating the MOF under vacuum.

  • Drug Solution Preparation: Prepare a solution of the model drug in a suitable solvent at a known concentration.

  • Impregnation: Immerse a known amount of the activated MOF in the drug solution.

  • Incubation: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF. The container should be sealed to prevent solvent evaporation.

  • Separation: After incubation, separate the drug-loaded MOF from the solution by centrifugation.

  • Washing: Wash the collected solid with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum at a mild temperature.

Quantification of Drug Loading:

The amount of loaded drug can be determined by measuring the difference in drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Drug Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100

Drug Loading Content (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100

Experimental Workflow for Drug Loading

Drug_Loading_Workflow Activated_MOF Activated MOF Impregnation Impregnation and Incubation Activated_MOF->Impregnation Drug_Solution Drug Solution Drug_Solution->Impregnation Separation Centrifugation and Washing Impregnation->Separation Drying Drying Separation->Drying Quantification Quantification of Loading (UV-Vis/HPLC) Drying->Quantification

Caption: Generalized workflow for loading a drug into a mellitic acid-based MOF.

In Vitro Drug Release from Mellitic Acid-Based MOFs: A Generalized Protocol

This protocol describes a typical in vitro drug release study from a drug-loaded mellitic acid-based MOF.

Materials:

  • Drug-loaded mellitic acid-based MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment)

  • Shaking incubator or water bath

  • Centrifuge or syringe filters

Procedure:

  • Release Medium: Prepare PBS solutions at the desired pH values.

  • Dispersion: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a sealed container.

  • Incubation: Place the container in a shaking incubator or water bath maintained at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Analysis: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Cumulative Release Calculation: Calculate the cumulative percentage of drug released over time.

Cumulative Drug Release (%) = (Concentration of drug in release medium at time t / Initial mass of loaded drug) x 100

Experimental Workflow for Drug Release

Drug_Release_Workflow Drug_Loaded_MOF Drug-Loaded MOF Incubation Incubation (37°C, shaking) Drug_Loaded_MOF->Incubation Release_Medium Release Medium (PBS) Release_Medium->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Analysis of Aliquots (UV-Vis/HPLC) Sampling->Analysis Cumulative_Release Calculate Cumulative Release Analysis->Cumulative_Release

Caption: Generalized workflow for in vitro drug release studies.

Exemplary Quantitative Data for Drug Delivery

The following table presents hypothetical data for the loading and release of a model anticancer drug, doxorubicin (B1662922) (DOX), from a mellitic acid-based MOF. These values are for illustrative purposes and would need to be determined experimentally.

ParameterValue
MOF Mellitic Acid-Based MOF (e.g., MIL-116)
Drug Doxorubicin (DOX)
Drug Loading Capacity (%) 15 - 25% (w/w)
Drug Loading Content (%) 13 - 20% (w/w)
Cumulative Release at pH 7.4 after 24h (%) 20 - 30%
Cumulative Release at pH 5.5 after 24h (%) 60 - 80%

The pH-dependent release profile is a desirable characteristic for targeted cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissues. This could allow for preferential drug release at the tumor site, potentially reducing systemic toxicity.

Characterization of Drug-Loaded MOFs

After loading a drug, it is essential to characterize the material to confirm successful encapsulation and to understand the host-guest interactions.

  • PXRD: To confirm that the crystalline structure of the MOF is maintained after drug loading.

  • TGA: To determine the amount of loaded drug by observing the weight loss at different temperatures.

  • FTIR: To identify the characteristic peaks of both the MOF and the drug, confirming the presence of the drug within the framework.

  • BET Analysis: A decrease in the surface area and pore volume after drug loading indicates that the drug molecules have occupied the pores of the MOF.

  • Solid-State NMR (ssNMR): Can provide detailed information about the interactions between the drug molecules and the MOF framework.[3]

Potential Targeted Signaling Pathways

The drugs delivered by mellitic acid-based MOFs can be chosen to target specific signaling pathways involved in various diseases. For instance, in cancer therapy, a drug like doxorubicin can be delivered to interfere with the DNA replication of cancer cells.

Hypothetical Signaling Pathway for a Delivered Anticancer Drug

Signaling_Pathway cluster_mof Drug Delivery System cluster_cell Cancer Cell MOF Mellitic Acid MOF (Drug Carrier) Drug Anticancer Drug MOF->Drug releases Cell_Membrane Cell Membrane Drug->Cell_Membrane enters DNA DNA Cell_Membrane->DNA intercalates with Apoptosis Apoptosis (Cell Death) DNA->Apoptosis induces

Caption: A simplified diagram of an anticancer drug's action after release.

Biocompatibility and Safety Considerations

For any material to be used in drug delivery, its biocompatibility is of paramount importance. The toxicity of MOFs is generally influenced by the nature of the metal ions and the organic linkers.[2]

  • Metal Ions: The choice of metal ion is critical. For biomedical applications, endogenous and non-toxic metals such as iron, zinc, and zirconium are preferred.[4] Aluminum, used in MIL-116, has a more complex toxicological profile that would require careful evaluation.

  • Organic Linker: Mellitic acid is a naturally occurring organic acid found in the mineral mellite.[2] While generally considered to have low toxicity, comprehensive in vitro and in vivo studies are necessary to establish the biocompatibility of MOFs constructed from it. The degradation products of the MOF, which would include free mellitic acid and the metal ions, must also be assessed for their toxicity.

Conclusion

Mellitic acid holds significant promise as a linker for the design of novel MOFs with high stability and connectivity. While the exploration of these materials for drug delivery is still in its early stages, the foundational knowledge from the broader field of MOF-based drug delivery provides a strong basis for future research. The protocols and information presented here serve as a guide for researchers to synthesize, characterize, and evaluate mellitic acid-based MOFs for their potential as advanced drug delivery systems. Further investigations into their drug loading capacities, release kinetics with various therapeutic agents, and, most importantly, their biocompatibility are essential to translate their potential into clinical applications.

References

Application

Application Notes and Protocols for the Synthesis of MIL-116 MOFs with Mellitate Linker

For Researchers, Scientists, and Drug Development Professionals Introduction Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic liga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. MIL-116 is a series of isostructural MOFs synthesized from mellitic acid, a hexacarboxylic acid benzene (B151609) derivative, and trivalent metal cations such as Aluminum (Al³⁺), Gallium (Ga³⁺), or Indium (In³⁺)[1]. The resulting framework, with the general formula M₂(OH)₂[C₁₂O₁₂H₂]·2H₂O, is characterized by a three-dimensional structure built from infinite chains of metal-centered octahedra. These chains are interconnected by the mellitate linker, where four of the six carboxylate groups coordinate to the metal centers. The remaining two carboxylic acid groups are protonated and directed into the channels of the framework[1].

A notable feature of the as-synthesized MIL-116 is the presence of strongly bound water molecules within these channels, which interact with the non-coordinated carboxylic acid groups. This leads to a structure that is often described as dense and "non-porous" in its hydrated state[1]. However, the presence of these free carboxylic acid moieties within the pores presents a unique opportunity for functionalization and targeted drug interaction, making MIL-116 a potentially valuable platform for drug delivery applications, particularly for therapeutics that can interact with carboxylic acid groups.

This document provides detailed protocols for the synthesis of MIL-116 with different metal nodes and offers application notes on its potential use in drug delivery, based on its structural and chemical properties.

Data Presentation

Table 1: Synthesis Parameters for MIL-116 (Al, Ga, In)
ParameterMIL-116(Al)MIL-116(Ga)MIL-116(In)
Metal Precursor Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)Gallium(III) nitrate hydrate (B1144303) (Ga(NO₃)₃·xH₂O)Indium(III) nitrate hydrate (In(NO₃)₃·xH₂O)
Organic Linker Mellitic acid (C₁₂(COOH)₆)Mellitic acid (C₁₂(COOH)₆)Mellitic acid (C₁₂(COOH)₆)
Base Potassium hydroxide (B78521) (KOH)Potassium hydroxide (KOH)Potassium hydroxide (KOH)
Solvent Deionized WaterDeionized WaterDeionized Water
Molar Ratio (Metal:Linker:Base) 1 : 0.5 : 31 : 0.5 : 31 : 0.5 : 3
Reaction Temperature 180 °C180 °C180 °C
Reaction Time 72 hours72 hours72 hours
Yield Not ReportedNot ReportedNot Reported
Table 2: Structural and Physicochemical Properties of MIL-116
PropertyMIL-116(Al)MIL-116(Ga)MIL-116(In)
Formula Al₂(OH)₂[C₁₂O₁₂H₂]·2H₂OGa₂(OH)₂[C₁₂O₁₂H₂]·2H₂OIn₂(OH)₂[C₁₂O₁₂H₂]·2H₂O
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group CmcmCmcmCmcm
BET Surface Area (As-synthesized) Low (Expected)Low (Expected)Low (Expected)
Pore Volume (As-synthesized) Low (Expected)Low (Expected)Low (Expected)
Key Feature Pores contain free -COOH groups and water moleculesPores contain free -COOH groups and water moleculesPores contain free -COOH groups and water molecules

Note: Specific quantitative data for yield, BET surface area, and pore volume for MIL-116 are not widely reported in the literature, likely due to the "non-porous" nature of the as-synthesized material. Activation is required to remove the pore-occluding water molecules to achieve significant porosity.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of MIL-116(Al)

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Mellitic acid (C₆(COOH)₆)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation of Linker Solution: In a beaker, dissolve a specific molar equivalent of mellitic acid and 6 molar equivalents of potassium hydroxide in deionized water with stirring. Mellitic acid is sparingly soluble in water, and the addition of KOH is necessary for its deprotonation and dissolution[1].

  • Preparation of Metal Precursor Solution: In a separate beaker, dissolve 2 molar equivalents of aluminum nitrate nonahydrate in deionized water.

  • Mixing of Reagents: Slowly add the metal precursor solution to the linker solution under constant stirring.

  • Hydrothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 180 °C for 72 hours.

  • Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The solid product is then recovered by filtration or centrifugation.

  • Washing: Wash the collected solid product thoroughly with deionized water and then with ethanol (B145695) to remove any unreacted precursors and impurities.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 80 °C) overnight.

Protocol 2: Synthesis of MIL-116(Ga) and MIL-116(In)

The synthesis of MIL-116(Ga) and MIL-116(In) follows a similar procedure to that of MIL-116(Al), with the substitution of the corresponding metal precursor.

  • For MIL-116(Ga) , use Gallium(III) nitrate hydrate.

  • For MIL-116(In) , use Indium(III) nitrate hydrate.

The molar ratios of the reactants and the reaction conditions (temperature and time) are kept consistent with the MIL-116(Al) synthesis.

Protocol 3: Activation of MIL-116 for Porosity Enhancement

Objective: To remove the coordinated and guest water molecules from the pores of the as-synthesized MIL-116 to increase its surface area and pore volume.

Procedure:

  • Solvent Exchange: Immerse the as-synthesized MIL-116 powder in a suitable solvent with a low surface tension, such as acetone (B3395972) or ethanol, for 24-48 hours. The solvent should be refreshed several times during this period to ensure complete exchange with the water molecules in the pores.

  • Thermal Activation: After solvent exchange, filter the sample and place it in a vacuum oven. Heat the sample under vacuum at a temperature sufficient to remove the solvent without causing framework collapse (e.g., 120-150 °C) for 12-24 hours.

  • Characterization: The activated sample should be characterized by N₂ adsorption-desorption analysis at 77 K to determine the BET surface area and pore volume.

Mandatory Visualizations

Synthesis_Workflow Experimental Workflow for MIL-116 Synthesis cluster_solution_prep Solution Preparation cluster_reaction Hydrothermal Synthesis cluster_purification Product Purification and Activation Linker_Sol Dissolve Mellitic Acid and KOH in Water Mixing Mix Linker and Metal Solutions Linker_Sol->Mixing Metal_Sol Dissolve Metal Nitrate in Water Metal_Sol->Mixing Reaction Heat in Autoclave (180°C, 72h) Mixing->Reaction Recovery Filter/Centrifuge and Wash Reaction->Recovery Drying Dry As-Synthesized Product Recovery->Drying Activation Solvent Exchange and Vacuum Heat Drying->Activation

Caption: Workflow for the synthesis and activation of MIL-116.

Logical_Relationship Influence of Synthesis Parameters on MIL-116 Properties cluster_inputs Synthesis Parameters cluster_outputs Resulting MOF Properties Metal_Ion Metal Ion (Al, Ga, In) Crystallinity Crystallinity & Phase Purity Metal_Ion->Crystallinity Stability Thermal & Chemical Stability Metal_Ion->Stability Functionality Pore Functionality (-COOH groups) Temp_Time Temperature & Time Temp_Time->Crystallinity Concentration Reactant Concentration Concentration->Crystallinity Porosity Porosity (after activation) Crystallinity->Porosity Crystallinity->Stability

References

Method

Application Notes and Protocols: Mellitic Acid in High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals Introduction Mellitic acid, a benzenehexacarboxylic acid, and its derivatives, particularly mellitic acid dianhydride (MADA) and mellitic trianhydride (MTA)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellitic acid, a benzenehexacarboxylic acid, and its derivatives, particularly mellitic acid dianhydride (MADA) and mellitic trianhydride (MTA), are emerging as versatile building blocks in the synthesis of high-performance polymers. Their rigid, planar structure and multiple reactive carboxylic acid or anhydride (B1165640) groups allow for the creation of polymers with exceptional thermal stability, mechanical strength, and unique functionalities. This document provides detailed application notes and experimental protocols for the use of mellitic acid in the development of advanced polyimides, hyperbranched polyesters, and as a crosslinking agent.

Application in High-Performance Polyimides

Mellitic acid dianhydride (MADA) is primarily utilized as a monomer or co-monomer in the synthesis of polyimides, a class of polymers renowned for their outstanding thermal and chemical resistance. The incorporation of MADA can introduce unique structural features, such as pendent functional groups, leading to enhanced properties like atomic oxygen resistance, making them suitable for aerospace applications.

Synthesis of Polyimides via Two-Step Polycondensation

The most common method for synthesizing polyimides from MADA involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide.

Experimental Protocol: Synthesis of a Co-Polyimide using Mellitic Acid Dianhydride (MADA)

Materials:

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., ODA) in anhydrous DMAc under a nitrogen atmosphere.

    • Once the diamine is fully dissolved, slowly add a stoichiometric amount of the dianhydrides (a mixture of MADA and PMDA to achieve the desired co-polymer composition) to the solution at room temperature.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The progress of the polymerization can be monitored by the increase in viscosity.

  • Film Casting (for thermal imidization):

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Place the coated glass plate in a vacuum oven.

  • Thermal Imidization:

    • Heat the cast film in the vacuum oven using a staged heating profile. A typical profile is:

      • 80°C for 1 hour to slowly remove the solvent.

      • 150°C for 1 hour.

      • 250°C for 1 hour.

      • 300°C for 1 hour to ensure complete imidization.

    • After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

  • Chemical Imidization (alternative to thermal imidization):

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., in a 1:1 molar ratio with respect to the amic acid repeating unit).

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

    • Filter, wash the polymer with fresh methanol, and dry under vacuum at an elevated temperature (e.g., 100°C).

Data Presentation: Thermal and Mechanical Properties

The incorporation of mellitic acid derivatives can significantly influence the thermal and mechanical properties of polyimides. The following tables summarize typical data for polyimides synthesized with and without mellitic acid-derived components.

Polymer CompositionGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA-ODA Polyimide (Kapton® type)~360-400~550-600~100-170~2.5-3.5~20-70
Co-polyimide with 10% MADAIncreased by 2-19°C (depending on pendent group)[1]~500-550VariableVariableVariable
Polyimide with Mellitic acid hexamethyl ester (MAHE) precursorDecreased thermal stability with excessive addition[1]Decreased with excessive addition[1]Decreased with excessive addition[1]Increased storage modulus[1]-

Note: The properties of co-polyimides are highly dependent on the specific co-monomers and the percentage of MADA incorporated.

Application in Hyperbranched Polymers

The trifunctional nature of mellitic acid and its derivatives makes them excellent candidates for the synthesis of hyperbranched polymers. These polymers are characterized by their highly branched, three-dimensional architecture, which imparts unique properties such as low viscosity, high solubility, and a high density of terminal functional groups.

Synthesis of Hyperbranched Polyesters

Hyperbranched polyesters can be synthesized from mellitic acid (or its trianhydride) and a diol via a one-pot polycondensation reaction.

Experimental Protocol: Synthesis of a Hyperbranched Polyester (B1180765) from Mellitic Acid

Materials:

  • Mellitic Acid

  • Diol (e.g., 1,10-decanediol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • Monomer Reaction:

    • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine mellitic acid, the diol, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux. Water generated during the esterification reaction will be removed azeotropically and collected in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the polycondensation.

  • Polymer Isolation:

    • After cooling the reaction mixture, precipitate the hyperbranched polyester by pouring the solution into a non-solvent such as methanol or hexane.

    • Filter the polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst.

    • Dry the resulting hyperbranched polyester under vacuum.

Data Presentation: Properties of Hyperbranched Polyesters

The properties of hyperbranched polyesters can be tailored by the choice of diol and the reaction conditions.

PropertyTypical Values for Mellitic Acid-Based Hyperbranched Polyesters
Molecular Weight (Mw)3,000 - 10,000 g/mol and higher
Polydispersity Index (PDI)2 - 15
Degree of Branching (DB)0.07 - 0.45
Glass Transition Temp (Tg)-33 to 9 °C (highly dependent on the diol)
5% Weight Loss Temp (Td5)204 to 340 °C

Application as a Crosslinking Agent

The multiple carboxylic acid groups of mellitic acid can be utilized to crosslink other polymers containing reactive functional groups, such as hydroxyl or epoxy groups. This crosslinking enhances the thermal stability, mechanical strength, and solvent resistance of the resulting material.

Crosslinking of Epoxy Resins

Mellitic acid can act as a hardener for epoxy resins. The carboxylic acid groups react with the epoxy groups to form a rigid, crosslinked network.

Experimental Protocol: Curing of an Epoxy Resin with Mellitic Acid

Materials:

  • Mellitic Acid

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Tertiary amine catalyst (e.g., triethylamine)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Formulation:

    • Dissolve the epoxy resin in a minimal amount of DMF.

    • In a separate container, dissolve the stoichiometric amount of mellitic acid (calculated based on the epoxy equivalent weight of the resin) in DMF. A small amount of a tertiary amine catalyst can be added to accelerate the curing process.

    • Mix the two solutions thoroughly.

  • Curing:

    • Pour the mixture into a mold.

    • Cure the formulation in an oven at an elevated temperature (e.g., 150-200°C) for several hours. The exact curing schedule will depend on the specific epoxy resin and catalyst used.

  • Post-Curing:

    • For optimal properties, a post-curing step at a higher temperature (e.g., 200-220°C) for a few hours may be necessary to ensure complete reaction of all functional groups.

Visualizations

Synthesis of Polyimide from Mellitic Acid Dianhydride (MADA)

G cluster_reactants Reactants cluster_process Process cluster_products Products MADA Mellitic Acid Dianhydride (MADA) Polycondensation Polycondensation in DMAc MADA->Polycondensation Diamine Aromatic Diamine (e.g., ODA) Diamine->Polycondensation PolyamicAcid Poly(amic acid) Precursor Polycondensation->PolyamicAcid Imidization Thermal or Chemical Imidization Polyimide High-Performance Polyimide Imidization->Polyimide PolyamicAcid->Imidization

Caption: Two-step synthesis of polyimide from MADA.

Hyperbranched Polyester Synthesis Workflow

G Monomers Mellitic Acid (A3) + Diol (B2) Reaction Melt Polycondensation (Catalyst, Heat) Monomers->Reaction Purification Precipitation & Washing Reaction->Purification FinalProduct Hyperbranched Polyester Purification->FinalProduct Characterization Characterization (NMR, GPC, TGA, DSC) FinalProduct->Characterization

Caption: Workflow for hyperbranched polyester synthesis.

Logical Relationship: Mellitic Acid as a Crosslinking Agent

G cluster_properties Enhanced Properties MelliticAcid Mellitic Acid (Crosslinker) CrosslinkedNetwork Crosslinked Polymer Network MelliticAcid->CrosslinkedNetwork reacts with PolymerMatrix Polymer Matrix (e.g., Epoxy, Polyester) PolymerMatrix->CrosslinkedNetwork forms ThermalStability Thermal Stability CrosslinkedNetwork->ThermalStability MechanicalStrength Mechanical Strength CrosslinkedNetwork->MechanicalStrength SolventResistance Solvent Resistance CrosslinkedNetwork->SolventResistance

Caption: Role of mellitic acid in polymer crosslinking.

References

Application

Application Notes and Protocols for Polycarboxylic Acids as Precursors for Fluorescent Nanomaterials

Introduction While mellitic acid is not widely documented as a direct precursor for the synthesis of traditional fluorescent dyes, its structure as a polycarboxylic acid makes it and similar aromatic carboxylic acids val...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While mellitic acid is not widely documented as a direct precursor for the synthesis of traditional fluorescent dyes, its structure as a polycarboxylic acid makes it and similar aromatic carboxylic acids valuable building blocks for advanced fluorescent materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of polycarboxylic acids in the synthesis of two important classes of fluorescent nanomaterials: Fluorescent Carbon Dots (CDs) and Metal-Organic Frameworks (MOFs). These materials offer tunable fluorescence, high quantum yields, and biocompatibility, making them suitable for a wide range of applications including bioimaging, sensing, and drug delivery.

The protocols provided below use representative polycarboxylic acids as precursors. The principles can be adapted for mellitic acid, although optimization of reaction conditions may be required.

Section 1: Fluorescent Carbon Dots from Polycarboxylic Acids

Application Notes

Fluorescent Carbon Dots (CDs) are quasi-spherical nanoparticles composed of a carbon core with surface functional groups. Polycarboxylic acids, such as citric acid and succinic acid, are excellent carbon sources for the synthesis of CDs via hydrothermal or microwave-assisted methods. The resulting CDs often exhibit bright fluorescence with high quantum yields. Nitrogen-doping, by introducing an amine source during synthesis, can further enhance the fluorescence properties.[1][2]

Key Characteristics and Applications:

  • Biocompatibility: Carbon dots are generally considered to have low toxicity, making them suitable for bioimaging and drug delivery applications.

  • Photostability: CDs are often more resistant to photobleaching compared to traditional organic dyes.

  • Tunable Fluorescence: The emission wavelength of CDs can often be tuned by changing the excitation wavelength or by surface modification.

  • Sensing: The fluorescence of CDs can be quenched or enhanced in the presence of specific ions or molecules, enabling their use as sensitive and selective sensors.[2][3]

Quantitative Data Summary

The following table summarizes typical photophysical properties of fluorescent carbon dots synthesized from carboxylic acid precursors.

PrecursorsSynthesis MethodExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Reference
Succinic Acid, m-phenylenediamine (B132917)Microwave-assisted36045235.60[1]
Citric Acid, EthylenediamineHydrothermal360460Not Reported[2][3]
L-arginineHydrothermal29535471.6[4]
DL-malic acid, levofloxacinMicrowave-assisted28049021.03[5]
Poly(vinylpyrrolidone), L-CysteineHydrothermal355Not Reported7.6[6]
Experimental Protocol: Synthesis of Nitrogen-Doped Carbon Dots

This protocol describes a general microwave-assisted synthesis of nitrogen-doped carbon dots (N-CDs) using a carboxylic acid and an amine source.[1]

Materials:

  • Succinic acid (or other suitable carboxylic acid)

  • m-Phenylenediamine (or other amine source)

  • Deionized water

  • Microwave reactor

  • Dialysis membrane (MWCO = 1000 Da)

  • Freeze-dryer

Procedure:

  • Precursor Solution Preparation: Dissolve an appropriate molar ratio of succinic acid and m-phenylenediamine in deionized water in a microwave reaction vessel.

  • Microwave Synthesis: Place the vessel in a microwave reactor and heat at a specified temperature (e.g., 180-200°C) for a set time (e.g., 5-15 minutes).

  • Purification:

    • Allow the resulting dark brown solution to cool to room temperature.

    • Centrifuge the solution to remove any large aggregates.

    • Dialyze the supernatant against deionized water for 24-48 hours using a dialysis membrane to remove unreacted precursors and small molecules. Change the water periodically.

  • Lyophilization: Freeze-dry the purified N-CD solution to obtain a solid powder.

  • Characterization: The synthesized N-CDs can be characterized by transmission electron microscopy (TEM) for morphology, and UV-Vis and fluorescence spectroscopy for optical properties.

Workflow Diagram: Synthesis of Nitrogen-Doped Carbon Dots

Synthesis_of_NCDs cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start Mix Carboxylic Acid and Amine in Water microwave Microwave Irradiation start->microwave Heat cool Cooling microwave->cool centrifuge Centrifugation cool->centrifuge dialysis Dialysis (48h) centrifuge->dialysis Supernatant lyophilize Freeze-Drying dialysis->lyophilize end N-CDs Powder lyophilize->end

Caption: Workflow for the synthesis of N-doped Carbon Dots.

Section 2: Fluorescent Metal-Organic Frameworks (MOFs) from Polycarboxylic Acid Ligands

Application Notes

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Aromatic polycarboxylic acids, such as pyromellitic acid (a derivative of mellitic acid), are commonly used as organic linkers in the synthesis of fluorescent MOFs. The fluorescence in these materials can originate from the organic ligand, the metal center, or guest molecules encapsulated within the pores.

Key Characteristics and Applications:

  • High Porosity and Surface Area: MOFs possess exceptionally high surface areas, making them ideal for gas storage and separation.

  • Tunable Structures and Properties: The structure and properties of MOFs can be rationally designed by selecting different metal ions and organic ligands.

  • Luminescent Sensing: The fluorescence of MOFs can be modulated by the presence of specific analytes, leading to applications in chemical sensing.[7]

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.

Quantitative Data Summary

The following table summarizes the properties of a representative fluorescent MOF synthesized using a polycarboxylic acid ligand.

MOF NameMetal IonOrganic LigandExcitation Max (nm)Emission Max (nm)ApplicationReference
Eu₀.₀₇₅Tb₀.₉₂₅-MOFEu³⁺, Tb³⁺Pyromellitic AcidNot specified544 (Tb³⁺), 653 (Eu³⁺)Ratiometric fluorescence sensing of Fe³⁺ and Cr₂O₇²⁻[7]
Experimental Protocol: Synthesis of a Lanthanide-Based Fluorescent MOF

This protocol describes the solvothermal synthesis of a bimetallic lanthanide MOF using pyromellitic acid as the organic linker.[7]

Materials:

  • Terbium(III) nitrate (B79036) hexahydrate (Tb(NO₃)₃·6H₂O)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Pyromellitic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a beaker, dissolve Tb(NO₃)₃·6H₂O and Eu(NO₃)₃·6H₂O in a mixture of DMF, deionized water, and ethanol. The molar ratio of Tb:Eu can be adjusted to tune the luminescent properties.

    • Add pyromellitic acid to the solution and stir until fully dissolved.

  • Solvothermal Synthesis:

    • Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150°C) for a designated period (e.g., 24-72 hours).

  • Product Collection and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the crystalline product by filtration.

    • Wash the product with DMF and ethanol to remove any unreacted precursors.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C).

  • Characterization: The synthesized MOF can be characterized by X-ray diffraction (XRD) for crystallinity and structure, and fluorescence spectroscopy for its luminescent properties.

Logical Relationship Diagram: MOF-Based Ratiometric Sensing

MOF_Sensing MOF Eu/Tb-MOF Tb_Emission Tb³⁺ Emission (544 nm) MOF->Tb_Emission Intrinsic Eu_Emission Eu³⁺ Emission (653 nm) MOF->Eu_Emission Intrinsic Analyte Fe³⁺ or Cr₂O₇²⁻ Quenching Quenching Analyte->Quenching Enhancement Enhancement Analyte->Enhancement Ratio I₆₅₃ / I₅₄₄ Ratio Tb_Emission->Ratio Eu_Emission->Ratio Quenching->Tb_Emission Affects Enhancement->Eu_Emission Affects Detection Analyte Detection Ratio->Detection Correlates with Concentration

Caption: Ratiometric sensing mechanism of the Eu/Tb-MOF.

References

Method

Application Note: HPLC Analysis of Mellitic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed methodology for the quantitative analysis of mellitic acid and related benzenepolycarboxylic acids using High-Per...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of mellitic acid and related benzenepolycarboxylic acids using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined herein are designed to offer a robust and reproducible framework for the separation and quantification of these analytes in various sample matrices. This application note includes comprehensive experimental protocols, expected performance characteristics, and visual workflows to guide researchers in implementing this analytical method.

Introduction

Mellitic acid, a hexacarboxylic acid of benzene (B151609), and its derivatives are of significant interest in coordination chemistry, materials science, and as potential organic linkers in the synthesis of metal-organic frameworks (MOFs). Accurate and reliable quantification of these compounds is crucial for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and efficient method for the analysis of these non-volatile, highly polar compounds.

This application note details a reversed-phase HPLC method with UV detection for the simultaneous determination of mellitic acid and other structurally related benzenepolycarboxylic acids, which are considered derivatives for the purpose of this protocol. The method is designed to provide excellent resolution and peak symmetry for these challenging analytes.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Table 1: Chromatographic Conditions

ParameterRecommended Setting
HPLC Column Reversed-phase C18-AQ (5 µm, 4.6 x 250 mm) or similar
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 5% B for 2 min, 5-30% B over 15 min, hold at 30% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[1][2]
Injection Volume 10 µL

Note: The gradient may need to be optimized depending on the specific benzenepolycarboxylic acids being analyzed to achieve the best resolution.

Reagents and Materials
  • Mellitic acid, trimellitic acid, pyromellitic acid, and other relevant benzenepolycarboxylic acid standards (analytical grade, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE, Nylon)

Preparation of Standard Solutions
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. These stock solutions should be stored at 4°C and are typically stable for several weeks.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase starting composition (95% A: 5% B) to cover the desired concentration range (e.g., 1 - 200 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix.

  • Aqueous Samples: Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • Solid Samples:

    • Accurately weigh a known amount of the homogenized sample into a suitable container.

    • Add a known volume of a 50:50 water/acetonitrile mixture.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analytes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve for each analyte using the peak areas obtained from the injection of the working standard solutions.

Expected Retention Times

The retention times of benzenepolycarboxylic acids are influenced by the number of carboxylic acid groups and their position on the benzene ring. Generally, a higher number of carboxylic acid groups leads to earlier elution in reversed-phase chromatography.

Table 2: Typical Retention Times for Benzenepolycarboxylic Acids

CompoundStructureExpected Retention Time (min)
Mellitic AcidBenzene-1,2,3,4,5,6-hexacarboxylic acid~ 5.8
Pyromellitic AcidBenzene-1,2,4,5-tetracarboxylic acid~ 7.5
Trimellitic AcidBenzene-1,2,4-tricarboxylic acid~ 9.2
Phthalic AcidBenzene-1,2-dicarboxylic acid~ 11.5
Benzoic AcidBenzenecarboxylic acid~ 14.3

Note: These are estimated retention times and will vary based on the specific column and exact chromatographic conditions used.

Method Performance Characteristics

The following table summarizes the typical performance characteristics expected from a validated HPLC method for the analysis of organic acids under similar conditions.[3][4][5][6][7][8]

Table 3: Summary of Expected Quantitative Performance Data

ParameterTypical Value
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 98 - 102%

Note: These values are representative for organic acids analyzed by HPLC-UV and should be established for each specific analyte and laboratory setting.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of mellitic acid and its derivatives.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Standard Weighing S2 Stock Solution (1000 µg/mL) S1->S2 S3 Working Standards (Serial Dilution) S2->S3 H2 Standard/Sample Injection S3->H2 P1 Sample Collection P2 Dissolution & Extraction P1->P2 P3 Filtration (0.45 µm) P2->P3 P3->H2 H1 HPLC System Equilibration H1->H2 H3 Chromatographic Separation (C18-AQ Column) H2->H3 H4 UV Detection (220 nm) H3->H4 D1 Peak Integration H4->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification of Analytes D2->D3 D4 Reporting D3->D4

HPLC Analysis Workflow
Logic of Quantitative Analysis

This diagram outlines the logical steps involved in the quantitative analysis of the target analytes.

G A Inject Known Concentrations of Standards B Measure Peak Area Response A->B C Plot Peak Area vs. Concentration B->C D Generate Linear Regression (Calibration Curve) C->D G Interpolate Concentration from Calibration Curve D->G E Inject Prepared Sample F Measure Peak Area of Analyte E->F F->G H Calculate Final Concentration in Original Sample G->H

Quantitative Analysis Logic

References

Application

Application Notes and Protocols for the Identification of Mellitic Acid using Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the identification and characterization of mellitic acid using Raman spectrosco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the identification and characterization of mellitic acid using Raman spectroscopy. Mellitic acid, a benzenehexacarboxylic acid, is a molecule of interest in various fields, including geochemistry, planetary science, and materials science. Raman spectroscopy offers a non-destructive, rapid, and highly specific method for its identification. These notes cover the theoretical basis, experimental procedures, data interpretation, and expected results for the Raman analysis of mellitic acid.

Introduction to Raman Spectroscopy for Mellitic Acid Identification

Raman spectroscopy is a vibrational spectroscopy technique that probes the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photons is shifted up or down, and this energy shift corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum provides a unique chemical fingerprint of the substance, allowing for its unambiguous identification.

Mellitic acid possesses a highly symmetric structure with multiple carboxylic acid functional groups attached to a benzene (B151609) ring. This structure gives rise to a series of characteristic Raman active vibrational modes that can be readily detected. Key spectral regions for mellitic acid include those associated with the stretching modes of the aromatic ring and carboxylic acid units, as well as the stretching modes of the carboxylic O-H bonds.

Data Presentation: Characteristic Raman Bands of Mellitic Acid

The Raman spectrum of mellitic acid is characterized by distinct peaks corresponding to specific molecular vibrations. The primary spectral regions of interest are between 1200-1700 cm⁻¹ and 3100-3300 cm⁻¹.[1] A summary of the expected Raman bands and their assignments is presented in Table 1.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
1200 - 1700 cm⁻¹ Aromatic Ring and Carboxylic Acid Stretching Modes
Specific Peaks (approx.)C-C stretching of the benzene ringStrong
C=O stretching of the carboxylic acid groupsMedium to Strong
C-O stretching of the carboxylic acid groupsMedium
In-plane C-H bendingWeak to Medium
3100 - 3300 cm⁻¹ O-H Stretching Modes
Broad FeatureO-H stretching of the carboxylic acid groups (hydrogen-bonded)Broad, Medium

Note: The exact peak positions and relative intensities can be influenced by factors such as the physical state of the sample (solid, solution), crystal structure, and the presence of intermolecular hydrogen bonding.

Experimental Protocols

This section outlines the recommended methodologies for the Raman spectroscopic analysis of mellitic acid.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality Raman spectra. For solid mellitic acid, the following protocol is recommended:

  • Sample Form: Mellitic acid is typically available as a crystalline powder. No extensive sample preparation is required for qualitative analysis.[2]

  • Substrate: Place a small amount of the powder onto a clean, Raman-inactive substrate. Suitable substrates include glass microscope slides, quartz slides, or aluminum foil.

  • Sample Thickness: Ensure the sample is thick enough to provide a good signal and minimize any potential contribution from the substrate. For thin films, the substrate signal may be more prominent.

  • Surface Flatness: For Raman imaging or mapping applications, gently pressing the powder under a clean glass slide can create a flatter surface, which improves focusing and consistency across the analyzed area.

Instrumentation and Data Acquisition

A standard benchtop or portable Raman spectrometer can be used for the analysis of mellitic acid. The choice of excitation wavelength may influence the results, with longer wavelengths (e.g., 785 nm) often reducing fluorescence interference.

Instrumentation Parameters:

ParameterRecommended SettingRationale
Excitation Wavelength 532 nm, 785 nm, or 1064 nm785 nm and 1064 nm are generally preferred to minimize fluorescence from impurities. 532 nm can provide a stronger Raman signal but has a higher risk of inducing fluorescence.
Laser Power 1 - 50 mW at the sampleStart with low power to avoid sample degradation or burning. Power can be gradually increased to improve the signal-to-noise ratio.
Objective Lens 10x, 20x, or 50xThe choice of objective will determine the spot size and spatial resolution. A 50x objective is suitable for analyzing individual crystals.
Integration Time 1 - 10 secondsAdjust to achieve an adequate signal-to-noise ratio without saturating the detector.
Number of Accumulations 3 - 10Co-adding multiple spectra improves the signal-to-noise ratio.
Spectral Range 200 - 3500 cm⁻¹This range covers all the characteristic vibrational modes of mellitic acid.
Calibration Calibrate the spectrometer using a known standard (e.g., silicon wafer, polystyrene) before analysis to ensure wavenumber accuracy.

Data Acquisition Workflow:

  • System Initialization: Turn on the spectrometer and laser source, allowing them to stabilize.

  • Calibration: Perform a wavenumber calibration.

  • Sample Focusing: Place the prepared sample on the microscope stage and bring the sample surface into focus using the white light illumination.

  • Laser Focusing: Switch to the laser and adjust the focus to maximize the Raman signal.

  • Parameter Optimization: Set the initial data acquisition parameters (laser power, integration time, accumulations).

  • Spectrum Acquisition: Acquire the Raman spectrum of the mellitic acid sample.

  • Background Subtraction: If necessary, acquire a spectrum of the substrate and subtract it from the sample spectrum to remove any background signals.

  • Data Processing: Perform cosmic ray removal and baseline correction on the acquired spectrum.

Visualization of Methodologies

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure of mellitic acid and its characteristic Raman spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start sample_prep Place Mellitic Acid on Substrate start->sample_prep focus Focus on Sample sample_prep->focus set_params Set Acquisition Parameters focus->set_params acquire Acquire Spectrum set_params->acquire process Cosmic Ray Removal & Baseline Correction acquire->process identify Identify Characteristic Peaks process->identify end End identify->end

Figure 1: Experimental workflow for the Raman analysis of mellitic acid.

molecular_vibration_raman_spectrum cluster_molecule Mellitic Acid Molecule cluster_vibrations Molecular Vibrations cluster_spectrum Raman Spectrum molecule Benzene Ring with Six Carboxylic Acid Groups ring_stretch Aromatic Ring C-C Stretch cooh_stretch Carboxylic Acid C=O & C-O Stretch oh_stretch Carboxylic Acid O-H Stretch peaks_1200_1700 Peaks at 1200-1700 cm⁻¹ ring_stretch->peaks_1200_1700 cooh_stretch->peaks_1200_1700 peaks_3100_3300 Broad Peak at 3100-3300 cm⁻¹ oh_stretch->peaks_3100_3300

Figure 2: Relationship between molecular vibrations and the Raman spectrum of mellitic acid.

References

Method

Application Notes and Protocols: The Role of Mellitic Acid in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of mellitic acid as a capping agent in the synthesis of anisotropic silver nanoparti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of mellitic acid as a capping agent in the synthesis of anisotropic silver nanoparticles. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate the adoption of this methodology for various research and development applications, particularly in the field of Surface-Enhanced Raman Spectroscopy (SERS).

Introduction to Mellitic Acid as a Capping Agent

Capping agents are crucial in nanoparticle synthesis as they control particle growth, prevent aggregation, and determine the final size and morphology of the nanoparticles.[1][2][3] Mellitic acid (benzenehexacarboxylic acid) is a unique and effective capping agent, particularly for the synthesis of anisotropic metallic nanoparticles.[4][5][6] Its planar structure and multiple carboxylic acid groups allow it to form a hydrogen-bonded network that can selectively stabilize specific crystallographic facets of growing nanoparticles.[4][7] This preferential stabilization leads to the formation of non-spherical shapes, such as triangular nanoplates, which can exhibit enhanced properties for applications like SERS.[5][6]

The synthesis of silver nanoparticles using mellitic acid is a rapid, straightforward, and cost-effective process that does not require toxic substances or specialized temperature and lighting conditions.[5][6] The final morphology of the nanoparticles is highly dependent on the ratio of silver ions to mellitic acid concentration.[4][5]

Mechanism of Mellitic Acid Capping

The function of mellitic acid as a capping agent is attributed to the formation of a network of hydrogen bonds between its molecules. This network preferentially coats the {111} facets of the silver nanoparticles.[4][7] This two-dimensional network acts as a template, promoting the growth of two-dimensional nanostructures like nanoplates and inhibiting the formation of polyhedral nanoparticles.[4] The degree of deprotonation of mellitic acid, influenced by the pH of the solution, also plays a critical role in the effectiveness of the capping and the resulting nanoparticle morphology.[4][7]

G cluster_0 Mellitic Acid Capping Mechanism MA Mellitic Acid (MA) Molecules H_Network Hydrogen-Bonded MA Network MA->H_Network Forms Ag_NP Ag Nanoparticle {111} Facet H_Network->Ag_NP Preferentially Coats Anisotropic_NP Anisotropic Nanoparticle (e.g., Nanoplate) Ag_NP->Anisotropic_NP Promotes 2D Growth

Caption: Mechanism of mellitic acid as a capping agent.

Quantitative Data for Silver Nanoparticle Synthesis

The following table summarizes the reagent concentrations and volumes for the seed-mediated growth synthesis of silver nanoparticles with mellitic acid as the capping agent. Four different colloids (MA1-MA4) were prepared with varying concentrations of silver nitrate (B79036) to investigate the effect on nanoparticle morphology.

ReagentStock ConcentrationVolume for MA1Volume for MA2Volume for MA3Volume for MA4
Mellitic Acid (MA)5 mM5 mL5 mL5 mL5 mL
Silver Nitrate (AgNO₃)0.25 mM500 µL---
Silver Nitrate (AgNO₃)2.5 mM-500 µL--
Silver Nitrate (AgNO₃)25 mM--500 µL500 µL
Ascorbic Acid0.1 M100 µL100 µL100 µL100 µL
Seed Colloid (10x diluted)-200 µL200 µL200 µL500 µL
Sodium Hydroxide (NaOH)0.1 M500 µL500 µL500 µL500 µL

Experimental Protocols

Preparation of Silver Nanoparticle Seeds

This protocol describes the synthesis of small, spherical silver nanoparticles that serve as seeds for the subsequent growth of anisotropic nanoparticles.

Materials:

  • Silver Nitrate (AgNO₃), 0.025 M

  • Trisodium (B8492382) Citrate (B86180) (Na₃C₆H₅O₇), 0.1 M

  • Sodium Borohydride (NaBH₄), 0.025 M

  • Ice-cooled distilled water

  • Magnetic stirrer

Procedure:

  • To 5 mL of ice-cooled distilled water, add 0.2 mL of 0.025 M AgNO₃ solution and 0.16 mL of 0.1 M trisodium citrate solution.

  • While vigorously stirring the mixture, add 100 µL of ice-cooled 0.025 M NaBH₄ solution in 10 portions of 10 µL each.

  • The resulting colloid contains the silver nanoparticle seeds.

Seed-Mediated Growth of Anisotropic Silver Nanoparticles

This protocol details the synthesis of anisotropic silver nanoparticles using the previously prepared seeds and mellitic acid as a capping agent.

Materials:

  • Mellitic Acid (MA), 5 mM

  • Silver Nitrate (AgNO₃) solution of desired concentration (0.25 mM, 2.5 mM, or 25 mM)

  • Ascorbic Acid, 0.1 M

  • 10-fold diluted seed colloid (from protocol 4.1)

  • Sodium Hydroxide (NaOH), 0.1 M

  • Magnetic stirrer

Procedure:

  • To 5 mL of 5 mM MA solution, add 500 µL of the chosen AgNO₃ aqueous solution and 100 µL of 0.1 M ascorbic acid solution.

  • While vigorously stirring the reaction mixture, add the specified volume of 10-fold diluted seed colloid (200 µL for MA1-MA3, 500 µL for MA4) in two portions.

  • Finally, add 500 µL of a 0.1 M NaOH solution to the mixture.

  • The resulting colloids are the MA-capped anisotropic silver nanoparticles.

G cluster_0 Experimental Workflow for Anisotropic Nanoparticle Synthesis cluster_1 Seed Synthesis cluster_2 Anisotropic Growth Seed_Reagents AgNO₃ + Trisodium Citrate + H₂O (ice-cooled) Add_NaBH4 Add NaBH₄ Seed_Reagents->Add_NaBH4 Seed_Colloid Seed Nanoparticle Colloid Add_NaBH4->Seed_Colloid Growth_Reagents Mellitic Acid + AgNO₃ + Ascorbic Acid Add_Seeds Add Seed Colloid Growth_Reagents->Add_Seeds Add_NaOH Add NaOH Add_Seeds->Add_NaOH Anisotropic_NPs Anisotropic Nanoparticles Add_NaOH->Anisotropic_NPs

Caption: Workflow for mellitic acid-capped nanoparticle synthesis.

Applications

The anisotropic silver nanoparticles synthesized using mellitic acid as a capping agent have demonstrated significant potential as efficient SERS substrates.[4][5][6] These substrates can strongly enhance the Raman spectra of analyte molecules, enabling the detection of trace amounts of substances.[5] For instance, these nanoparticles have been successfully used to identify a designer drug, 4-chloromethcathinone (4-CMC, clephedrone), at concentrations as low as 10⁻⁹ M.[5][6] This highlights their applicability in forensic science, analytical chemistry, and medical diagnostics.

Conclusion

Mellitic acid serves as a highly effective and versatile capping agent for the synthesis of anisotropic silver nanoparticles. The straightforward, non-toxic, and room-temperature synthesis protocol makes this an attractive method for various research and development endeavors. The ability to control nanoparticle morphology by adjusting reagent concentrations opens up possibilities for tailoring the properties of the nanoparticles for specific applications, particularly in the realm of SERS-based detection.

References

Application

Application Notes and Protocols for Creating SERS Substrates Using Mellitic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of Surface-Enhanced Raman Scattering (SERS) substrates using mellitic acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Surface-Enhanced Raman Scattering (SERS) substrates using mellitic acid as a capping agent. The method described is straightforward, cost-effective, and utilizes non-toxic reagents, making it a viable option for various research and development applications, including the detection of trace amounts of analytes like designer drugs.[1][2][3]

Introduction

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures.[4][5] The choice of capping agent in the synthesis of metallic nanoparticles is crucial as it influences their size, shape, and stability, which in turn dictates the SERS enhancement efficiency.[6]

Mellitic acid, a highly symmetric molecule with a hydrophobic core and hydrophilic carboxyl groups, has been demonstrated as an effective capping agent in the synthesis of anisotropic silver nanoparticles (AgNPs).[1][2] Its ability to form a hydrogen-bonded network on the nanoparticle surface is key to controlling the particle growth, leading to shapes like triangular nanoplates and polyhedra that exhibit strong SERS activity.[1][2] This method offers a fast, simple, and inexpensive route to produce efficient SERS substrates without the need for special temperature or lighting conditions.[1][2][3]

Quantitative Data Summary

The performance of mellitic acid-capped silver nanoparticle colloids as SERS substrates has been quantitatively evaluated. The following table summarizes the key performance metrics.

Colloid DesignationKey Nanoparticle ShapeAnalyteLimit of Detection (LOD)
MA1Triangular Nanoplates4-chloromethcathinone (4-CMC)10⁻⁹ M[1][2][3][7]
MA2Polyhedral Nanoparticles4-mercaptobenzoic acid (4-MBA)Not specified, but showed strong enhancement[1][2]
MA4Aggregated Beads4-mercaptobenzoic acid (4-MBA)Not specified, but showed strong enhancement[1][2]

Experimental Protocols

This section details the protocols for the synthesis of mellitic acid-capped silver nanoparticles and their application as SERS substrates.

Materials and Reagents
  • Silver nitrate (B79036) (AgNO₃)

  • Ascorbic acid (C₆H₈O₆)

  • Mellitic acid (C₁₂H₆O₁₂)

  • Sodium hydroxide (B78521) (NaOH)

  • 4-mercaptobenzoic acid (4-MBA) (for testing)

  • 4-chloromethcathinone (4-CMC) (for testing)

  • Deionized water

  • Colloidal silver seeds (prepared separately, e.g., by citrate (B86180) reduction of AgNO₃)

Synthesis of Mellitic Acid-Capped Silver Nanoparticles (MA Colloids)

This protocol is based on a seed-mediated growth method.[1][2]

  • Preparation of the Reaction Mixture:

    • In a clean glass vial, add 5 mL of a 5 mM aqueous solution of mellitic acid.

    • To this solution, add 500 µL of an aqueous AgNO₃ solution. The concentration of the AgNO₃ solution can be varied to control the final nanoparticle morphology (e.g., 0.25 mM for MA1, 2.5 mM for MA2, or 25 mM for MA4).[1][2]

    • Add 100 µL of a 0.1 M ascorbic acid solution.

  • Seeding and Growth:

    • Place the reaction mixture on a magnetic stirrer and ensure vigorous stirring.

    • Add 200 µL (or 500 µL for MA4) of a 10-fold diluted silver nanoparticle seed colloid to the mixture in two portions.[1][2]

  • Finalization:

    • Add 500 µL of a 0.1 M NaOH solution to the reaction mixture.[1][2]

    • Continue stirring for a few minutes. The formation of the MA-capped colloids is indicated by a color change in the solution.

SERS Substrate Testing Protocol
  • Sample Preparation for 4-MBA Analysis:

    • Mix the synthesized MA-capped colloid (e.g., MA1, MA2, or MA4) with a solution of 4-mercaptobenzoic acid (4-MBA) to achieve a final 4-MBA concentration of 1 mM.[1][2]

    • The spectra should be recorded immediately after mixing.

  • Sample Preparation for 4-CMC Analysis:

    • Mix the MA1 colloid with an aqueous solution of 4-chloromethcathinone (4-CMC) at various concentrations in a 10:1 colloid to analyte solution ratio.[1][2]

    • Apply a drop of the mixture onto a glass slide and allow it to dry completely before measurement.

  • SERS Measurement:

    • Acquire the SERS spectra using a Raman spectrometer.

    • Example acquisition parameters: 30 seconds acquisition time, 2 accumulations, using laser excitation at 633 nm or 532 nm.[1][2]

Diagrams

Experimental Workflow for SERS Substrate Synthesis

G cluster_prep Reaction Mixture Preparation cluster_growth Nanoparticle Growth cluster_product Final Product prep1 5 mL of 5 mM Mellitic Acid Solution mix1 Combine and Mix prep1->mix1 prep2 500 µL of AgNO₃ (0.25, 2.5, or 25 mM) prep2->mix1 prep3 100 µL of 0.1 M Ascorbic Acid prep3->mix1 stir Vigorous Stirring mix1->stir add_seeds Add 200 µL of 10-fold diluted Ag Seeds stir->add_seeds add_naoh Add 500 µL of 0.1 M NaOH add_seeds->add_naoh product MA-Capped AgNP Colloid (SERS Substrate) add_naoh->product

Caption: Workflow for synthesizing mellitic acid-capped silver nanoparticles.

Proposed Mechanism of Mellitic Acid Action

G ma Mellitic Acid Molecules h_bond Hydrogen Bond Network Formation ma->h_bond adsorption Adsorption of MA Network on Ag Surface h_bond->adsorption ag_surface Ag {111} Surface ag_surface->adsorption growth_inhibition Inhibition of Nanoparticle Growth on Specific Planes adsorption->growth_inhibition anisotropic_np Formation of Anisotropic Nanoparticles (e.g., Nanoplates) growth_inhibition->anisotropic_np

Caption: Role of mellitic acid in directing anisotropic nanoparticle growth.

References

Method

Application Notes and Protocols: Mellitic Acid in the Synthesis of Redox-Active Materials for Batteries

For Researchers, Scientists, and Drug Development Professionals Introduction Mellitic acid, a fully carboxylated benzene (B151609) ring (benzenehexacarboxylic acid), offers a unique molecular scaffold for the design of n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellitic acid, a fully carboxylated benzene (B151609) ring (benzenehexacarboxylic acid), offers a unique molecular scaffold for the design of novel redox-active materials for battery applications. Its high density of carboxylic acid groups allows for the formation of robust and multidimensional structures, such as metal-organic frameworks (MOFs), and serves as a precursor for redox-active organic molecules. This document provides detailed application notes and experimental protocols for the synthesis of such materials, focusing on specific examples from the scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers in the field of energy storage.

Application Notes

Mellitic acid and its derivatives have been successfully utilized in the synthesis of two primary classes of redox-active materials for lithium-ion batteries:

  • Metal-Organic Frameworks (MOFs) for Cathodes: Mellitic acid can be used as an organic linker to coordinate with metal ions, forming stable, porous frameworks. A notable example is the iron-based MOF, MIL-116(Fe), which has been investigated as a cathode material for lithium-ion batteries.[1][2] The porous structure of such MOFs can facilitate ion transport, while the metal centers act as redox-active sites.

  • Organic Electrode Materials: Mellitic acid can be chemically modified to create redox-active organic molecules. For instance, mellitic triimides, derived from mellitic acid, have been synthesized and evaluated as electrode materials.[3] These organic materials offer the potential for high theoretical capacities and tunable redox potentials. A dual redox-active porous polyimide has also been synthesized using mellitic trianhydride, a derivative of mellitic acid, for use in lithium metal batteries.[4]

The selection of mellitic acid as a precursor is advantageous due to its rigid structure, which can impart thermal and chemical stability to the resulting material, and its multiple coordination sites, which allow for the creation of diverse and intricate architectures.

Quantitative Data Presentation

The following tables summarize the electrochemical performance of battery materials synthesized using mellitic acid and its derivatives, as reported in the literature.

Table 1: Performance Data for MIL-116(Fe) MOF Cathode

Performance MetricValueConditions
Specific Capacity~100 mAh/gAfter 60 cycles
Rate Capability43 mAh/gAt 10 C rate
Coulombic Efficiency98% (high and stable)Not specified

Data sourced from Chemistry Letters and a review on Metal-Organic Frameworks.[1][2]

Table 2: Performance Data for Ethyl-Substituted Mellitic Triimide (ETTI) Electrode

Performance MetricValueConditions
Theoretical Specific Capacity282 mAh/gBased on the molecular structure
Achieved Specific Capacity176 mAh/gIn a Li-ion coin cell
Capacity Utilization81%In a Li-ion coin cell
Average Discharge Voltage2.41 Vvs. Li/Li⁺
Specific Energy421 Wh/kgAmong the highest for diimide-based materials

Data sourced from a study on Mellitic Triimides.[3]

Table 3: Theoretical Capacity of MTA-MPT Porous Polyimide Cathode

Performance MetricValueConditions
Theoretical Capacity180 mAh/gBased on 4-electron transfer

Data sourced from a study on dual redox-active porous polyimides.[4]

Experimental Protocols

Protocol 1: Synthesis of MIL-116(Fe) MOF via Hydrothermal Reaction

This protocol describes the synthesis of the metal-organic framework MIL-116(Fe) for use as a lithium-ion battery cathode material.[2]

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Mellitic acid (Benzenehexacarboxylic acid)

  • Lithium chloride (LiCl)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a suitable vessel, dissolve FeCl₂·4H₂O, mellitic acid, and LiCl in 10 mL of deionized water.

  • Stir the mixture until all components are fully dissolved.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 180 °C and maintain this temperature for 20 hours.

  • After 20 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.

  • Once cooled, open the autoclave and collect the solid product by filtration.

  • Wash the product thoroughly with deionized water and then with ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product, MIL-116(Fe), in a vacuum oven at an appropriate temperature.

Protocol 2: Synthesis of Ethyl-Substituted Mellitic Triimide (ETTI)

This protocol is based on the synthesis of a model compound for mellitic triimide-based electrode materials.[3] Note: The source provides a general scheme; this protocol is an inferred representation of the likely steps.

Materials:

  • Mellitic trianhydride (MTA)

  • Ethylamine (B1201723)

  • High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

Step 1: Formation of Triamic Acid Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve mellitic trianhydride in the aprotic solvent.

  • Slowly add a stoichiometric amount of ethylamine to the solution while stirring. An exothermic reaction may occur.

  • Continue stirring at room temperature for several hours to ensure the complete formation of the triamic acid intermediate.

Step 2: Imidization

  • Heat the reaction mixture to a high temperature (typically >150 °C) to induce cyclodehydration (imidization).

  • Maintain the high temperature for several hours, allowing for the removal of water, which drives the reaction to completion.

  • Monitor the reaction progress by a suitable analytical technique (e.g., FTIR spectroscopy, looking for the appearance of imide C-N stretching bands).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

  • Collect the solid product by filtration.

  • Wash the product extensively with the non-solvent to remove any residual solvent and unreacted starting materials.

  • Dry the purified ethyl-substituted mellitic triimide (ETTI) in a vacuum oven.

Visualizations

Synthesis_of_MIL_116_Fe cluster_reactants Reactants cluster_process Process cluster_product Product FeCl2 FeCl₂·4H₂O Dissolution Dissolve in Water FeCl2->Dissolution MelliticAcid Mellitic Acid MelliticAcid->Dissolution LiCl LiCl LiCl->Dissolution Water Deionized Water Water->Dissolution Hydrothermal Hydrothermal Reaction (180 °C, 20 h) Dissolution->Hydrothermal In Autoclave Cooling Cool to Room Temp. Hydrothermal->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying MIL116 MIL-116(Fe) Drying->MIL116

Caption: Hydrothermal synthesis workflow for MIL-116(Fe).

ETTI_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product MTA Mellitic Trihydride (MTA) Mixing Mixing at Room Temp. MTA->Mixing Ethylamine Ethylamine Ethylamine->Mixing Solvent Aprotic Solvent Solvent->Mixing Imidization Thermal Imidization (>150 °C) Mixing->Imidization Forms Triamic Acid Intermediate Precipitation Precipitation Imidization->Precipitation Cool then add non-solvent Purification Filtration & Washing Precipitation->Purification Drying Drying Purification->Drying ETTI Ethyl-Substituted Mellitic Triimide (ETTI) Drying->ETTI

Caption: Synthesis workflow for Ethyl-Substituted Mellitic Triimide.

References

Application

Application Notes and Protocols for the Esterification of Mellitic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Mellitic acid, also known as benzenehexacarboxylic acid, is a unique aromatic compound featuring six carboxylic acid groups attached to a centr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellitic acid, also known as benzenehexacarboxylic acid, is a unique aromatic compound featuring six carboxylic acid groups attached to a central benzene (B151609) ring. Its highly functionalized structure makes it an intriguing building block for the synthesis of a variety of complex molecules, including dendrimers, metal-organic frameworks (MOFs), and novel drug delivery systems. The esterification of mellitic acid to its corresponding hexaesters is a critical transformation that modifies its solubility, reactivity, and potential for further functionalization.

This document provides detailed protocols for the esterification of mellitic acid, focusing on methods to achieve complete esterification of all six carboxylic acid moieties. The protocols are based on established esterification principles, adapted for the sterically hindered and electronically deactivated nature of mellitic acid.

Challenges in the Esterification of Mellitic Acid

The complete esterification of mellitic acid presents significant challenges due to:

  • Steric Hindrance: The close proximity of the six carboxylic acid groups on the benzene ring creates considerable steric hindrance, impeding the approach of alcohol molecules to the carbonyl carbons.

  • Electronic Effects: The electron-withdrawing nature of the multiple carboxylic acid groups deactivates the carbonyl carbons, making them less susceptible to nucleophilic attack by alcohols.

  • Stepwise Esterification: The esterification occurs in a stepwise manner, and achieving complete conversion to the hexaester can be difficult, often resulting in mixtures of partially esterified products.

Due to these factors, forcing conditions, such as the use of a large excess of the alcohol, strong acid catalysis, and elevated temperatures with prolonged reaction times, are often necessary to drive the reaction to completion.

Key Esterification Protocols

Two primary methods for the esterification of mellitic acid are detailed below: the classical Fischer-Speier esterification and a method utilizing thionyl chloride for the synthesis of the acid chloride intermediate.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] For mellitic acid, a large excess of the alcohol is used as both a reactant and a solvent to drive the equilibrium towards the formation of the hexaester.[3] The removal of water, a byproduct of the reaction, is also crucial for achieving high yields.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Ensure mellitic acid is dry, either by heating in a vacuum oven or by azeotropic distillation with toluene.

    • Use anhydrous alcohol (e.g., methanol (B129727) or ethanol).

    • Use a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark apparatus, add mellitic acid.

    • Add a large excess of the anhydrous alcohol (e.g., 50-100 equivalents relative to mellitic acid).

    • Carefully add the acid catalyst (e.g., 0.1-0.2 equivalents per carboxylic acid group).

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction may require an extended period (24-72 hours) for complete conversion.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude hexaester.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate) or by column chromatography on silica (B1680970) gel.

Quantitative Data for Fischer-Speier Esterification of Mellitic Acid

Target EsterAlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
Hexamethyl MellitateMethanolH₂SO₄Reflux48-72Moderate to HighGeneral Protocol
Hexaethyl MellitateEthanolH₂SO₄Reflux48-72Moderate to HighGeneral Protocol
Hexapropyl Mellitaten-Propanolp-TSAReflux72ModerateGeneral Protocol

Note: Specific yield data for the complete Fischer esterification of mellitic acid is not widely reported in modern literature, likely due to the challenges mentioned. The yields are generally described as "moderate to high" and are highly dependent on the rigorous exclusion of water and the use of a significant excess of alcohol.

Protocol 2: Esterification via Acid Chloride Formation

This two-step method involves the initial conversion of mellitic acid to its hexachloride, a highly reactive intermediate, followed by reaction with the desired alcohol.[3][5] This approach often leads to higher yields and can be performed under milder conditions for the final esterification step.

Experimental Protocol:

Step 1: Synthesis of Mellitoyl Hexachloride

  • Reagent Preparation:

    • Use dry mellitic acid.

    • Use freshly distilled thionyl chloride (SOCl₂).

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap for acidic gases), suspend mellitic acid in an excess of thionyl chloride.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Execution:

    • Heat the mixture to reflux with stirring. The reaction is typically complete when the evolution of sulfur dioxide and hydrogen chloride gases ceases and the solid mellitic acid has dissolved. This may take several hours.

  • Isolation of the Acid Chloride:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude mellitoyl hexachloride can be used directly in the next step or purified by distillation under high vacuum.

Step 2: Esterification of Mellitoyl Hexachloride

  • Reagent Preparation:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude mellitoyl hexachloride in an anhydrous, inert solvent (e.g., dichloromethane (B109758) or toluene).

    • If using a base, add it to this solution.

  • Reaction Execution:

    • Cool the solution in an ice bath.

    • Slowly add the anhydrous alcohol (at least 6 equivalents) via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it sequentially with dilute hydrochloric acid (if a base was used), water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude hexaester.

    • Purify the product by recrystallization or column chromatography as described in Protocol 1.

Quantitative Data for Esterification via Acid Chloride

Target EsterAlcoholBaseTemp. (°C)Time (h)Yield (%)Reference
Hexamethyl MellitateMethanolPyridine0 to RT4-8HighGeneral Protocol
Hexaethyl MellitateEthanolTriethylamine0 to RT4-8HighGeneral Protocol

Note: This method generally provides higher yields of the hexaester compared to the direct Fischer esterification due to the high reactivity of the acid chloride intermediate.

Alternative Esterification Method

For the synthesis of methyl esters specifically, diazomethane (B1218177) can be used. A patent describes the formation of hexamethyl mellitate from its sodium salt by treatment with diazomethane for analytical purposes, resulting in a product with over 95% purity.[6] However, diazomethane is highly toxic and explosive, and its use requires specialized equipment and extreme caution. Therefore, this method is not recommended for general laboratory synthesis.

Visualizing the Process

Diagram 1: General Workflow for Fischer Esterification of Mellitic Acid

Fischer_Esterification_Workflow mellitic_acid Mellitic Acid reaction Reflux with Dean-Stark Trap mellitic_acid->reaction alcohol Excess Anhydrous Alcohol (e.g., Methanol) alcohol->reaction catalyst Acid Catalyst (H₂SO₄) catalyst->reaction workup Work-up (Neutralization, Washing) reaction->workup Cooling purification Purification (Recrystallization/ Chromatography) workup->purification product Hexamethyl Mellitate purification->product

Caption: Workflow for the Fischer esterification of mellitic acid.

Diagram 2: Chemical Transformation in Esterification

Chemical_Transformation cluster_reactants Reactants cluster_products Products mellitic_acid Mellitic Acid (Six -COOH groups) hexaester Mellitic Acid Hexaester (Six -COOR groups) mellitic_acid->hexaester + 6 R-OH - 6 H₂O alcohol Alcohol (R-OH) water Water (H₂O)

Caption: Conversion of carboxylic acids to esters.

Conclusion

The complete esterification of mellitic acid is a challenging but achievable transformation that opens up avenues for the synthesis of novel materials and complex molecules. The choice of protocol depends on the desired scale of the reaction, the availability of reagents, and the required purity of the final product. The Fischer-Speier method is a classic approach, though it may require forcing conditions and long reaction times. The two-step procedure involving the formation of mellitoyl hexachloride is often more efficient for achieving high yields of the desired hexaester. Careful control of reaction conditions, particularly the removal of water, is paramount for the success of these esterification reactions.

References

Method

Application Notes and Protocols for the Large-Scale Production of Mellitic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Mellitic acid, also known as benzenehexacarboxylic acid, is a unique organic compound with a range of potential industrial and pharmaceutical a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellitic acid, also known as benzenehexacarboxylic acid, is a unique organic compound with a range of potential industrial and pharmaceutical applications. Its structure, consisting of a benzene (B151609) ring fully substituted with six carboxylic acid groups, imparts properties that make it a subject of interest in materials science, coordination chemistry, and drug development.[1][2] While historically considered a chemical curiosity with limited practical use, recent research has highlighted its potential in various fields.[3] This document provides detailed application notes and protocols for the large-scale production of mellitic acid, targeting researchers, scientists, and professionals in drug development.

Applications of Mellitic Acid

While widespread industrial applications are not yet common, mellitic acid and its derivatives are being explored for:

  • Polymer Synthesis: As a building block for high-performance polymers and resins.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple carboxylic acid groups make it an excellent ligand for the construction of porous materials with applications in gas storage, catalysis, and separation.

  • Pharmaceuticals: Mellitic acid and its salts have been investigated for their potential anti-hemorrhagic properties.[3]

  • Chelating Agents: Its ability to coordinate with metal ions suggests potential use as a chelating agent.

Synthesis of Mellitic Acid: A Comparative Overview

Several methods have been developed for the synthesis of mellitic acid. The choice of method for large-scale production will depend on factors such as precursor availability, desired purity, and economic considerations. The primary synthetic routes involve the oxidation of either hexamethylbenzene (B147005) or various carbonaceous materials.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the primary methods of mellitic acid synthesis.

Table 1: Oxidation of Hexamethylbenzene

ParameterTwo-Stage Nitric Acid OxidationSingle-Stage Nitric Acid Oxidation
Starting Material Hexakis(methoxymethyl)benzeneHexamethylbenzene
Oxidizing Agent Nitric Acid (aqueous solution)Concentrated Nitric Acid
Yield Up to 65%~35%
Temperature Stage 1: 60-120°C; Stage 2: 150-200°C120-160°C
Pressure Stage 2: 40-250 psigNot specified (sealed tube)
Reaction Time Stage 1: 15-180 min; Stage 2: 1-3 hours3-6 hours
Purity of Product >95% (as hexamethyl ester)High (crude product is rather pure)

Table 2: Oxidation of Carbonaceous Materials

ParameterOxidation of Graphite (B72142)Electrochemical Oxidation of GraphiteOxidation of Coal/Coke
Starting Material GraphiteGraphiteCoal, Coke
Oxidizing Agent(s) Fuming Nitric Acid, Alkaline KMnO4Electrolysis in deionized water or acidic mediumNitric Acid, Alkaline KMnO4
Yield 20-30 g per 100 g of carbonNot specified, co-product with graphite oxide22.5 g per 100 g (from 1000° coke)
Reaction Time Prolonged (e.g., weeks)7 days (for 0.04 wt% yield of graphite oxide)Prolonged (e.g., days to weeks)
Key Conditions Refluxing with oxidizing agentsControlled potential/currentTwo-stage oxidation

Experimental Protocols

Protocol 1: Two-Stage Nitric Acid Oxidation of Hexakis(methoxymethyl)benzene for High-Yield Mellitic Acid

This protocol is based on a process designed to maximize yield and minimize the need for high-pressure equipment in the initial stage.[5]

Materials:

  • Hexakis(methoxymethyl)benzene

  • Nitric acid (70%)

  • Distilled water

  • Sodium hydroxide (B78521) (for neutralization and isolation)

  • Ion exchange resin (for purification)

  • Diazomethane (B1218177) (for esterification and analysis, use with extreme caution )

  • Reaction vessel with condenser

  • Autoclave or suitable high-pressure reactor

Procedure:

Stage 1: Initial Oxidation

  • In a five-liter flask equipped with a condenser, combine 170 g (0.5 mole) of hexakis(methoxymethyl)benzene, 2136 g of 70% nitric acid, and 864 g of distilled water. This results in a nitric acid concentration of approximately 49.7%.[5]

  • Heat the mixture to 60°C. A vigorous reaction with the evolution of gases will occur. Maintain the temperature between 60°C and 120°C for a period of 15 to 180 minutes.[5] Continue heating until gas evolution nearly ceases.

Stage 2: Final Oxidation

  • Transfer the reaction mixture from Stage 1 to an autoclave or a reactor capable of withstanding pressures up to 250 psig.

  • Heat the solution to a temperature between 150°C and 200°C. The pressure will increase to between 40 and 250 psig. Maintain these conditions for 1 to 3 hours.[5]

  • After the reaction is complete, cool the reactor and carefully vent any residual pressure.

Isolation and Purification:

  • Remove the reaction mixture from the autoclave.

  • Evaporate the nitric acid solution to reduce the volume and precipitate the crude mellitic acid.

  • Filter the precipitate. For further purification and analysis, the solid product can be dissolved in water and neutralized with sodium hydroxide to form sodium mellitate.

  • The sodium mellitate solution can be passed through an ion-exchange column to obtain the free acid.

  • To verify purity, a sample can be esterified with diazomethane to form the hexamethyl ester of mellitic acid, which can be analyzed by gas chromatography. The expected purity is over 95%.[5]

Protocol 2: Oxidation of Graphite to Mellitic Acid

This protocol is a general representation of methods involving the oxidation of carbonaceous materials.[6][7]

Materials:

  • Graphite powder (200 mesh)

  • Fuming nitric acid

  • Potassium hydroxide

  • Potassium permanganate (B83412)

  • Formic acid

  • Reaction vessel with reflux condenser

  • Iron vessel with a water-cooled lid and stirrer

Procedure:

  • In a suitable reaction vessel, reflux 100 g of graphite powder with an excess of fuming nitric acid for a prolonged period (e.g., several days to two weeks).[6]

  • After the initial oxidation, evaporate the mixture to dryness.

  • Transfer the residue to an iron vessel and add a solution of 200 g of potassium hydroxide in 3 liters of water.

  • Heat the mixture and add potassium permanganate portion-wise over a period of one week, maintaining the reaction mixture at a boil. Use a water-cooled lid and stirrer to manage the reaction.

  • After one week, destroy any excess potassium permanganate by the careful addition of formic acid.

  • Filter off the manganese dioxide precipitate and wash it thoroughly with water.

  • The filtrate, containing the potassium salt of mellitic acid, can be further processed for isolation and purification of the free acid.

Protocol 3: Electrochemical Synthesis of Mellitic Acid from Graphite

This protocol outlines the general principles of electrochemical synthesis.[8]

Materials and Equipment:

  • Graphite anode

  • Platinum or other suitable cathode

  • Electrochemical cell

  • DC power supply

  • Electrolyte (e.g., deionized water, dilute sulfuric acid)

Procedure:

  • Assemble the electrochemical cell with the graphite anode and the cathode immersed in the chosen electrolyte.

  • Apply a controlled voltage or current to the cell. The specific parameters will depend on the electrolyte and cell configuration.

  • The electrochemical oxidation of the graphite anode will lead to the formation of mellitic acid and other oxidation products in the electrolyte.

  • The reaction is typically run for an extended period (e.g., several days).[8]

  • After the electrolysis, the electrolyte containing the mellitic acid needs to be processed for separation and purification.

Visualizations

Synthesis Pathways

Mellitic_Acid_Synthesis cluster_0 Hexamethylbenzene Route cluster_1 Carbonaceous Route HMB Hexamethylbenzene Intermediates Oxidized Intermediates HMB->Intermediates Nitric Acid (Stage 1) MA1 Mellitic Acid Intermediates->MA1 Nitric Acid (Stage 2) Carbon Graphite / Coal Oxidized_Carbon Partially Oxidized Carbon Carbon->Oxidized_Carbon Nitric Acid / Electrochemical Oxidation MA2 Mellitic Acid Oxidized_Carbon->MA2 Alkaline KMnO4 Production_Workflow Start Starting Material (Hexamethylbenzene or Carbon Source) Oxidation Oxidation (Chemical or Electrochemical) Start->Oxidation Separation Separation of Crude Product (Filtration / Evaporation) Oxidation->Separation Purification Purification (Recrystallization / Ion Exchange) Separation->Purification Analysis Quality Control (GC, HPLC, etc.) Purification->Analysis Final_Product Pure Mellitic Acid Analysis->Final_Product

References

Application

Mellitic Acid: A Potent Tool for Crystal Growth Inhibition and Modification in Research and Drug Development

Application Notes and Protocols For researchers, scientists, and drug development professionals, controlling crystallization is a critical factor in areas ranging from preventing pathological biomineralization to ensurin...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, controlling crystallization is a critical factor in areas ranging from preventing pathological biomineralization to ensuring the stability and efficacy of pharmaceutical compounds. Mellitic acid, a hexacarboxylic acid derivative of benzene (B151609), has emerged as a significant agent for inhibiting and modifying crystal growth. Its unique molecular structure allows for strong interactions with crystal surfaces, making it a powerful tool for controlling crystallization processes.

These application notes provide an overview of mellitic acid's function as a crystal growth inhibitor and modifier, alongside detailed protocols for its application and analysis.

Application Notes

Mechanism of Action

Mellitic acid's efficacy as a crystal growth inhibitor and modifier stems from its molecular structure, which features six carboxylic acid groups attached to a central benzene ring. This high density of carboxylates allows for strong chelation of cations and potent adsorption onto the surfaces of growing crystals.

The primary mechanism involves the adsorption of mellitic acid molecules onto the active growth sites of a crystal, such as kinks, steps, and terraces on the crystal surface. This binding physically blocks the addition of further growth units (ions or molecules) to the crystal lattice, thereby inhibiting or slowing down the overall crystal growth rate.

Furthermore, by preferentially adsorbing to specific crystallographic faces, mellitic acid can alter the relative growth rates of different faces. This differential growth inhibition leads to a modification of the crystal's overall shape or "habit." For instance, a crystal that naturally grows in a needle-like (acicular) habit may be modified to form more block-like or plate-like crystals in the presence of mellitic acid. This can have significant implications for the physical properties of the crystalline material, such as flowability, compaction, and dissolution rate, which are critical parameters in pharmaceutical manufacturing.

A proposed mechanism for this interaction is the formation of outer-sphere complexes with surface hydroxyl groups on the crystal.

G MA MA CS CS MA->CS Adsorption to Specific Crystal Faces InhibitedGrowth Inhibited/Modified Crystal Growth CS->InhibitedGrowth Inhibition of Growth Unit Attachment GU GU GU->CS Attachment & Crystal Growth

Applications
  • Prevention of Pathological Crystallization: Mellitic acid has shown potential in inhibiting the formation of hydroxyapatite (B223615) crystals, a key component of dental calculus and pathological calcifications.[1] Its ability to be taken up by hydroxyapatite and prevent it from seeding further crystal growth makes it a candidate for therapeutic applications in this area.[1]

  • Pharmaceutical Crystal Engineering: The ability to modify the crystal habit of active pharmaceutical ingredients (APIs) is crucial for drug development. Mellitic acid can be employed to alter the morphology of API crystals, potentially improving their manufacturing properties and bioavailability.

  • Industrial Crystallization Control: In various industrial processes, uncontrolled crystallization can lead to scaling and equipment fouling. Mellitic acid can be used as an additive to control the size and shape of inorganic salt crystals, mitigating these issues. A notable example is its use as a crystal modifier for α-hemihydrate gypsum.

Quantitative Data on Crystal Modification
Mellitic Acid ConcentrationCrystal MorphologyAverage Crystal Length (μm)Average Crystal Width (μm)Aspect Ratio (Length/Width)
0% (Control)Fine-rod~50~5~10
0.05%Short columnar~30~15~2
0.10%Short columnar~25~18~1.4
0.15%Short columnar~22~20~1.1

Data adapted from a study on the effect of mellitic acid on α-hemihydrate gypsum.

These data demonstrate a clear concentration-dependent effect of mellitic acid on the crystal habit of α-hemihydrate gypsum, transforming it from a high-aspect-ratio needle-like morphology to a more desirable low-aspect-ratio columnar shape.

Experimental Protocols

Protocol 1: Seeded Crystal Growth Inhibition Assay

This protocol is designed to quantify the inhibitory effect of mellitic acid on the growth of a specific crystal system.

1. Materials and Reagents:

  • Seed crystals of the substance of interest (e.g., calcium oxalate, hydroxyapatite).

  • Supersaturated solution of the substance of interest.

  • Mellitic acid stock solution of known concentration.

  • Reaction buffer to maintain constant pH.

  • Deionized water.

  • Crystallization vials or reaction vessel.

  • Magnetic stirrer and stir bars.

  • Spectrophotometer or particle size analyzer.

2. Experimental Workflow:

G A Prepare Supersaturated Solution and Mellitic Acid Solutions B Add Seed Crystals to Crystallization Vials A->B C Initiate Crystallization & Monitor Growth (Control) B->C D Add Different Concentrations of Mellitic Acid (Test) B->D F Analyze Data: - Growth Rate Inhibition - Change in Crystal Size C->F E Monitor Crystal Growth in the Presence of Mellitic Acid D->E E->F

3. Detailed Procedure:

  • Preparation of Solutions: Prepare a stable supersaturated solution of the compound of interest in the reaction buffer. Prepare a series of mellitic acid solutions of varying concentrations.

  • Seeding: Add a known mass of well-characterized seed crystals to the crystallization vials containing the supersaturated solution.

  • Initiation of Crystallization: Place the vials on a magnetic stirrer to ensure a homogenous suspension.

  • Addition of Inhibitor: To the test vials, add different concentrations of the mellitic acid solution. A control vial with no mellitic acid should be run in parallel.

  • Monitoring Crystal Growth: At regular time intervals, withdraw aliquots from each vial. The growth of the crystals can be monitored by various techniques:

    • Spectrophotometry: Measure the decrease in the concentration of the solute in the supernatant after filtering or centrifuging the crystals.

    • Particle Size Analysis: Measure the change in the size distribution of the crystals over time.

    • Microscopy: Directly observe and measure the size of the crystals.

  • Data Analysis: Calculate the crystal growth rate in the presence and absence of mellitic acid. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

Protocol 2: Crystal Habit Modification Study

This protocol is designed to evaluate the effect of mellitic acid on the morphology of crystals.

1. Materials and Reagents:

  • Substance of interest for crystallization.

  • Appropriate solvent for crystallization.

  • Mellitic acid.

  • Crystallization vessel (e.g., beaker, flask).

  • Microscope (e.g., optical, scanning electron microscope - SEM).

2. Experimental Workflow:

G A Prepare Saturated Solution of the Substance B Divide Solution into Batches A->B C Add Varying Amounts of Mellitic Acid to Batches B->C D Induce Crystallization (e.g., Cooling, Anti-solvent) C->D E Isolate and Dry Crystals D->E F Characterize Crystal Morphology (e.g., SEM, Optical Microscopy) E->F G Compare Crystal Habits of Control and Test Samples F->G

3. Detailed Procedure:

  • Solution Preparation: Prepare a saturated solution of the substance of interest in the chosen solvent at an elevated temperature.

  • Addition of Modifier: Divide the solution into several batches. Add varying amounts of mellitic acid to each batch to achieve a range of concentrations. Include a control batch with no mellitic acid.

  • Crystallization: Induce crystallization by a suitable method, such as slow cooling, evaporation of the solvent, or addition of an anti-solvent.

  • Crystal Isolation: Once crystallization is complete, isolate the crystals by filtration and wash them with a suitable solvent to remove any residual mellitic acid from the surface.

  • Drying: Dry the crystals under appropriate conditions.

  • Morphological Analysis: Characterize the morphology of the crystals from each batch using microscopy techniques. For each sample, document the crystal shape, size distribution, and aspect ratio.

  • Comparison: Compare the crystal habits of the samples grown in the presence of mellitic acid with the control sample to determine the effect of the modifier on crystal morphology.

By following these protocols, researchers can effectively evaluate and utilize mellitic acid as a tool for controlling crystal growth, leading to advancements in drug development and materials science.

References

Method

Application Notes and Protocols for Electrochemical Synthesis of Mellitic Acid from Graphite

For Researchers, Scientists, and Drug Development Professionals Introduction Mellitic acid, a benzenehexacarboxylic acid, is a versatile molecule with applications in the synthesis of polymers, pharmaceuticals, and as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellitic acid, a benzenehexacarboxylic acid, is a versatile molecule with applications in the synthesis of polymers, pharmaceuticals, and as a component in metal-organic frameworks. Traditional chemical oxidation methods for its synthesis from graphite (B72142) often involve harsh reagents and complex purification steps. Electrochemical oxidation presents a promising alternative, offering a potentially more controlled and environmentally benign route. This document provides detailed application notes and protocols for the synthesis of mellitic acid via the electrochemical oxidation of graphite, based on available scientific literature.

Principle of the Method

The electrochemical oxidation of graphite to mellitic acid involves the anodic oxidation of a graphite electrode in a suitable aqueous electrolyte. Under the influence of an applied electrical potential or current, the graphitic carbon is oxidized, leading to the cleavage of the graphitic lattice and the formation of various oxygenated species, including mellitic acid. The process is complex and can also yield other products such as graphite oxide and other polycarboxylic acids. The selectivity and yield of mellitic acid are highly dependent on the experimental conditions.

Data Presentation

The following table summarizes quantitative data reported in the literature for the electrochemical synthesis of mellitic acid from graphite. Researchers should use this as a baseline and optimize parameters for their specific experimental setup.

ParameterValueNotes
Starting Material Poorly crystalline graphiteThe structure of the graphite can influence the reaction.
Electrolyte Mixture of nitric, sulfuric, and perchloric acids (1:6:1 ratio)This aggressive electrolyte has been reported to yield mellitic acid.[1]
Deionized waterA greener alternative, though yields of co-products are reported.[1]
Electrochemical Mode Galvanostatic (Constant Current)This mode provides control over the reaction rate.
Overall Yield ~30%Reported for the mixed acid electrolyte.[1]
Co-products Graphite oxide, graphene, other polycarboxylic acidsSeparation and purification are critical steps.[1]

Experimental Protocols

Protocol 1: Electrochemical Synthesis of Mellitic Acid in a Mixed Acid Electrolyte

This protocol is based on literature reports of a higher-yield synthesis of mellitic acid.[1]

1. Materials and Equipment:

  • Anode: High-purity graphite rod or plate (poorly crystalline is preferred for higher yield).

  • Cathode: Platinum foil or mesh.

  • Electrochemical Cell: A two-electrode setup in an undivided glass cell.

  • Power Supply: Galvanostat/Potentiostat capable of delivering constant current.

  • Electrolyte: A mixture of concentrated nitric acid, sulfuric acid, and perchloric acid in a 1:6:1 volume ratio. (Caution: This mixture is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Magnetic Stirrer and Stir Bar.

  • Apparatus for product separation: Filtration setup, rotary evaporator, recrystallization flasks.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system for quantification.

2. Procedure:

  • Electrode Preparation:

    • Clean the graphite anode by sonicating in deionized water and then ethanol. Dry completely before use.

    • Clean the platinum cathode, for example, by flaming or electrochemical cleaning.

  • Electrochemical Oxidation:

    • Set up the electrochemical cell in a fume hood.

    • Carefully prepare the mixed acid electrolyte by slowly adding the acids to a glass beaker, ensuring the solution is stirred and cooled in an ice bath.

    • Place the graphite anode and platinum cathode in the cell, ensuring they do not touch.

    • Add the electrolyte to the cell, ensuring the electrodes are sufficiently immersed.

    • Connect the electrodes to the galvanostat (graphite as the anode/working electrode, platinum as the cathode/counter electrode).

    • Apply a constant current density (start with a range of 10-100 mA/cm² and optimize).

    • Conduct the electrolysis for a set period (e.g., 2-8 hours). The reaction time is a critical parameter to optimize.[1]

  • Product Separation and Purification:

    • After electrolysis, carefully disconnect the power supply.

    • Remove the electrodes from the cell. The electrolyte will contain the dissolved products.

    • Filter the solution to remove any solid graphite particles.

    • Slowly and carefully neutralize the excess acid. This is a highly exothermic reaction and must be done with caution in an ice bath.

    • The mellitic acid can be isolated by a combination of techniques such as precipitation, extraction, and recrystallization. Due to the complex mixture, a multi-step purification process is likely necessary.

    • A possible route involves the selective precipitation of mellitic acid or its salt by adjusting the pH and/or adding a suitable counter-ion.

3. Quantification:

  • Dissolve a known amount of the purified product in a suitable solvent (e.g., deionized water).

  • Analyze the sample using a calibrated HPLC method. A C18 column with a mobile phase of acidified water/acetonitrile is a common starting point for the analysis of aromatic carboxylic acids.

Protocol 2: Electrochemical Synthesis of Mellitic Acid in Deionized Water

This protocol offers a more environmentally friendly approach, though it may result in a more complex mixture of products.[1]

1. Materials and Equipment:

  • Same as Protocol 1, except the electrolyte is deionized water.

2. Procedure:

  • Electrode Preparation:

    • Follow the same procedure as in Protocol 1.

  • Electrochemical Oxidation:

    • Set up the electrochemical cell.

    • Use deionized water as the electrolyte.

    • Conduct the electrolysis in galvanostatic mode. Due to the lower conductivity of deionized water, a higher voltage may be required to drive the desired current.

    • The reaction will lead to the formation of soluble mellitic acid and a colloidal suspension of graphite oxide.[1]

  • Product Separation and Purification:

    • After electrolysis, the solution will be a mixture of dissolved mellitic acid and suspended graphite oxide particles.

    • Separate the solid graphite oxide from the aqueous solution containing mellitic acid by centrifugation and filtration.

    • The aqueous solution can then be concentrated using a rotary evaporator.

    • Further purify the mellitic acid from the concentrated solution by recrystallization.

4. Quantification:

  • Follow the same HPLC quantification method as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Downstream Processing electrode_prep Electrode Preparation electrochemical_oxidation Electrochemical Oxidation electrode_prep->electrochemical_oxidation electrolyte_prep Electrolyte Preparation electrolyte_prep->electrochemical_oxidation separation Separation of Mellitic Acid electrochemical_oxidation->separation purification Purification separation->purification analysis Quantification (HPLC) purification->analysis signaling_pathway graphite Graphite Anode oxidized_graphite Oxidized Graphite Intermediates graphite->oxidized_graphite Anodic Oxidation (e⁻ loss) mellitic_acid Mellitic Acid oxidized_graphite->mellitic_acid Oxidative Cleavage graphite_oxide Graphite Oxide (Co-product) oxidized_graphite->graphite_oxide other_acids Other Polycarboxylic Acids (Co-products) oxidized_graphite->other_acids

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mellitic Acid Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of mellitic acid. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of mellitic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for mellitic acid synthesis?

A1: Mellitic acid can be synthesized from several starting materials, including the mineral mellite (honeystone), pure carbon sources like graphite (B72142), and hexamethylbenzene (B147005).[1][2] The oxidation of hexamethylbenzene is a common laboratory-scale method.[3][4][5]

Q2: What are the typical oxidizing agents used to synthesize mellitic acid?

A2: The most frequently used oxidizing agents are hot concentrated nitric acid and alkaline potassium permanganate.[1][2] Electrochemical oxidation of graphite is also a known method.[6][7]

Q3: What is a typical yield for mellitic acid synthesis?

A3: Yields can vary significantly depending on the starting material and the method used. For instance, the oxidation of hexamethylbenzene with concentrated nitric acid can yield approximately 35% of pure mellitic acid.[5] A two-stage nitric acid oxidation of hexakis(methoxymethyl)benzene has been reported to achieve yields as high as 65%.[8] Oxidation of carbon materials can result in lower and more variable yields.[9]

Q4: How can I purify the crude mellitic acid product?

A4: Purification often involves recrystallization.[1][10] One method involves converting the crude acid to its ammonium (B1175870) salt, which is purified by recrystallization. This is then converted to the lead salt and subsequently decomposed with hydrogen sulfide (B99878) to yield the pure acid.[1][2][10] Another approach involves isolation from the nitric acid oxidation solution by evaporation or concentration, followed by collection of the precipitated mellitic acid.[8]

Troubleshooting Guides

Q1: Why is my yield of mellitic acid unexpectedly low?

A1: Low yields are a common issue in mellitic acid synthesis. Several factors could be contributing to this problem.

  • Potential Cause 1: Incomplete Oxidation. The oxidation of the starting material, whether it's hexamethylbenzene or a carbon source, may not have gone to completion.

    • Solution: Ensure that the reaction time and temperature are adequate. For nitric acid oxidation of hexamethylbenzene, temperatures between 120-160°C are recommended.[5] For the two-stage oxidation of hexakis(methoxymethyl)benzene, the second stage requires higher temperatures (150-200°C) and pressures to convert intermediates to mellitic acid.[8] When using potassium permanganate, the reaction can be slow, sometimes requiring days.[11]

  • Potential Cause 2: Suboptimal Reagent Concentration. The concentration of the oxidizing agent can significantly impact the reaction rate and yield.

    • Solution: For nitric acid oxidation, using a concentration between 10% and 70% by weight is specified in some protocols.[8] Ensure the molar ratio of the oxidizing agent to the starting material is sufficient.

  • Potential Cause 3: Starting Material Purity. The purity of the starting material, such as hexamethylbenzene or the type of carbon used, can affect the yield.[9]

    • Solution: Use a high-purity starting material. If using carbon, the source can greatly influence the outcome, with some charcoals giving zero yield.[9]

  • Potential Cause 4: Product Loss During Workup. Mellitic acid is soluble in water, which can lead to losses during the purification and isolation steps.[12]

    • Solution: Minimize the use of aqueous solutions during workup. If recrystallizing from water, ensure the solution is sufficiently concentrated before cooling to induce precipitation. Consider alternative purification methods that do not rely heavily on aqueous extraction.

Q2: I am observing the formation of intermediate products. How can I drive the reaction to completion?

A2: The formation of intermediates, such as polymethylbenzenepolycarboxylic acids during the oxidation of hexamethylbenzene, indicates incomplete oxidation.[13]

  • Solution 1: Increase Reaction Temperature and Pressure. As demonstrated in the two-stage oxidation of hexakis(methoxymethyl)benzene, more forcing conditions are necessary to convert intermediates to the final product. The second stage of this process utilizes temperatures of 150-200°C and pressures of 40-250 p.s.i.g.[8]

  • Solution 2: Prolong Reaction Time. Continue the reaction until the evolution of gas (such as nitrogen oxides from nitric acid) ceases, which indicates the reaction is nearing completion.[8]

  • Solution 3: Use of a Catalyst. While not always necessary with a large excess of nitric acid, a catalyst might speed up the oxidation in certain conditions.[11]

Quantitative Data Summary

Starting MaterialOxidizing AgentReaction ConditionsReported YieldReference
HexamethylbenzeneConcentrated Nitric Acid120-160°C~35%[5]
Hexakis(methoxymethyl)benzeneNitric Acid (two-stage)Stage 1: 60-120°C; Stage 2: 150-200°C, 40-250 p.s.i.g.Up to 65%[8]
GraphiteNitric Acid/Potassium PermanganateNot specified in detailVariable[1][11]
MelliteAmmonium CarbonateWarming12.9% (from a specific experiment)[12]

Experimental Protocols

Method 1: Oxidation of Hexamethylbenzene with Concentrated Nitric Acid

This protocol is based on the method described by W. J. Hickinbottom and J. H. Wood.[5]

  • Reaction Setup: In a fume hood, place hexamethylbenzene in a reaction vessel equipped with a reflux condenser.

  • Oxidation: Add concentrated nitric acid to the hexamethylbenzene. The recommended temperature range for the reaction is between 120°C and 160°C.

  • Reaction Monitoring: Heat the mixture within the specified temperature range. The reaction is complete when the evolution of brown nitrogen oxide fumes subsides.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture. The crude mellitic acid will precipitate out of the solution.

  • Purification:

    • Filter the crude product from the nitric acid solution.

    • Wash the precipitate with a small amount of cold water to remove residual nitric acid.

    • For further purification, recrystallization from water can be performed. Dissolve the crude product in a minimal amount of hot water, then allow it to cool slowly to form crystals of pure mellitic acid.

    • Filter the purified crystals and dry them in a desiccator.

Visualizations

MelliticAcidSynthesisWorkflow cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product HMB Hexamethylbenzene Oxidation Oxidation (e.g., Nitric Acid, KMnO4) HMB->Oxidation Graphite Graphite/Carbon Graphite->Oxidation Mellite Mellite Mellite->Oxidation Workup Workup & Isolation Oxidation->Workup Purification Purification (e.g., Recrystallization) Workup->Purification MelliticAcid Mellitic Acid Purification->MelliticAcid

Caption: General workflow for the synthesis of mellitic acid.

TroubleshootingFlowchart Start Low Yield? IncompleteOxidation Incomplete Oxidation? Start->IncompleteOxidation ReagentIssue Reagent Concentration/Purity Issue? IncompleteOxidation->ReagentIssue No IncreaseTempTime Increase Temp/Time IncompleteOxidation->IncreaseTempTime Yes WorkupLoss Product Loss During Workup? ReagentIssue->WorkupLoss No CheckReagents Verify Reagent Molarity & Purity ReagentIssue->CheckReagents Yes OptimizeWorkup Optimize Workup/Purification WorkupLoss->OptimizeWorkup Yes Reevaluate Re-evaluate Experiment WorkupLoss->Reevaluate No IncreaseTempTime->Reevaluate CheckReagents->Reevaluate OptimizeWorkup->Reevaluate

Caption: Troubleshooting flowchart for low mellitic acid yield.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges of Mellitic Acid in Aqueous Solutions

For researchers, scientists, and drug development professionals, achieving the desired concentration of mellitic acid in aqueous solutions is crucial for experimental success. While generally considered water-soluble, me...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of mellitic acid in aqueous solutions is crucial for experimental success. While generally considered water-soluble, mellitic acid can present solubility challenges, particularly at higher concentrations or under specific pH conditions. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my mellitic acid not dissolving in water, even though it's described as water-soluble?

A1: Mellitic acid's solubility in water, while generally good, is finite and significantly influenced by the solution's pH.[1][2] As a hexacarboxylic acid, it has six protons that can be donated. At low pH, the carboxylic acid groups are protonated (-COOH), making the molecule less polar and thus less soluble. For optimal solubility, the pH of the solution needs to be raised to deprotonate these groups into their more soluble carboxylate form (-COO⁻).

Q2: What is the expected solubility of mellitic acid in water?

Q3: At what pH does mellitic acid become more soluble?

A3: Mellitic acid has six pKa values, corresponding to the dissociation of each of its carboxylic acid groups. The reported pKa values are approximately 1.40, 2.19, 3.31, 4.78, 5.89, and 6.96.[2] To ensure a significant portion of the carboxylic acid groups are deprotonated and thus enhance solubility, the pH of the solution should be raised above the higher pKa values. A pH of 7 or higher is generally recommended for achieving good solubility.

Q4: Can I heat the solution to dissolve my mellitic acid?

A4: Gentle heating can increase the rate of dissolution for many compounds. However, for mellitic acid, prolonged or excessive heating is not recommended without specific stability data for your experimental conditions, as it could potentially lead to degradation. A more effective and common method is to adjust the pH.

Troubleshooting Guides

Issue 1: Mellitic acid powder is not dissolving or is dissolving very slowly in water.

  • dot

    start Start: Mellitic acid powder in water check_stirring Is the solution being stirred vigorously? start->check_stirring stir Stir vigorously check_stirring->stir No check_ph Is the pH of the solution neutral or acidic? check_stirring->check_ph Yes stir->check_stirring adjust_ph Adjust pH to >7 with a suitable base (e.g., NaOH, KOH) check_ph->adjust_ph Yes not_dissolved Still not dissolved check_ph->not_dissolved No dissolved Mellitic acid dissolved adjust_ph->dissolved

    Caption: Troubleshooting workflow for dissolving mellitic acid powder.

  • Possible Cause: The solution is at a low pH, leading to the protonation of carboxylic acid groups and reduced solubility.

  • Solution: pH Adjustment. The most effective method to dissolve mellitic acid is to increase the pH of the aqueous solution. This deprotonates the carboxylic acid groups, forming the highly water-soluble mellitate salt.

    • Recommended Bases: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used. Ammonium (B1175870) hydroxide can also be used if the presence of ammonium ions is acceptable for the downstream application.[4]

    • Procedure:

      • Prepare a stock solution of a suitable base (e.g., 1 M NaOH).

      • While stirring the mellitic acid suspension, add the base dropwise.

      • Monitor the pH of the solution using a calibrated pH meter.

      • Continue adding the base until the mellitic acid has completely dissolved and the desired pH is reached. A pH above 7 is generally recommended for complete dissolution.

Issue 2: A precipitate forms after initially dissolving mellitic acid.

  • dot

    start Start: Precipitate forms in mellitic acid solution check_ph_drop Did the pH of the solution decrease? start->check_ph_drop check_temp_drop Did the temperature of the solution decrease? start->check_temp_drop check_interaction Were other components added to the solution? start->check_interaction readjust_ph Readjust pH to >7 check_ph_drop->readjust_ph Yes warm_gently Gently warm solution check_temp_drop->warm_gently Yes investigate_interaction Investigate potential interactions/complexation check_interaction->investigate_interaction Yes stable_solution Stable solution achieved readjust_ph->stable_solution warm_gently->stable_solution

    Caption: Troubleshooting guide for precipitation in mellitic acid solutions.

  • Possible Causes & Solutions:

    • pH Decrease: The addition of acidic components to the solution can lower the pH, causing the mellitate to protonate and precipitate.

      • Action: Re-adjust the pH by adding a small amount of base. Consider using a buffer system to maintain a stable pH if compatible with your experiment. The choice of buffer should be made carefully, as some buffer salts could potentially interact with mellitic acid.[5]

    • Temperature Fluctuation: A significant decrease in temperature can reduce the solubility of mellitic acid, especially in highly concentrated solutions.

      • Action: Gently warm the solution while stirring to redissolve the precipitate. Store the solution at a constant temperature.

    • Interaction with Other Components: Cations in your experimental medium (e.g., divalent or trivalent metal ions) may form insoluble salts with the mellitate anion.

      • Action: Analyze the composition of your medium. If metal ions are present, consider using a chelating agent, if permissible, or reducing the concentration of either the metal ions or the mellitic acid.

Advanced Solubilization Strategies

For applications requiring very high concentrations of mellitic acid or when pH adjustment is not feasible, the following strategies can be considered.

Co-solvency

The use of a water-miscible organic solvent can enhance the solubility of organic compounds.

  • dot

    start Start: Prepare high concentration mellitic acid solution dissolve_in_cosolvent Dissolve mellitic acid in a minimal amount of co-solvent (e.g., DMSO) to create a concentrated stock solution start->dissolve_in_cosolvent add_to_aqueous Add the stock solution dropwise to the aqueous buffer while vigorously stirring dissolve_in_cosolvent->add_to_aqueous final_solution Final working solution with desired mellitic acid and co-solvent concentration add_to_aqueous->final_solution

    Caption: Experimental workflow for using a co-solvent.

  • Recommended Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and commonly used "super solvent" for a wide range of organic molecules.[6]

  • Considerations: The final concentration of the co-solvent in your aqueous solution should be optimized to maintain the solubility of mellitic acid without interfering with your experimental system. Be aware that co-solvents can sometimes affect biological assays.

Complexation

Inclusion complexation with cyclodextrins can be employed to enhance the aqueous solubility of poorly soluble compounds.

  • dot

    mellitic_acid Mellitic Acid (Guest Molecule) inclusion_complex Inclusion Complex (Enhanced Solubility) mellitic_acid->inclusion_complex cyclodextrin (B1172386) Cyclodextrin (Host Molecule) cyclodextrin->inclusion_complex

    Caption: Signaling pathway for cyclodextrin inclusion complex formation.

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a "guest" molecule, like mellitic acid, forming an inclusion complex with enhanced solubility.[7]

  • Application: This technique is particularly useful in drug delivery and formulation development. The choice of cyclodextrin (e.g., β-cyclodextrin, γ-cyclodextrin) and the method of complex preparation (e.g., kneading, co-evaporation) would need to be optimized for mellitic acid.[8]

Experimental Protocols

Protocol 1: Preparation of a Mellitic Acid Stock Solution using pH Adjustment

  • Materials: Mellitic acid powder, deionized water, 1 M Sodium Hydroxide (NaOH) solution, calibrated pH meter, magnetic stirrer, and stir bar.

  • Procedure:

    • Weigh the desired amount of mellitic acid powder and add it to a beaker containing the desired volume of deionized water to achieve the target concentration.

    • Place the beaker on a magnetic stirrer and begin stirring. The solution will likely appear as a cloudy suspension.

    • Slowly add the 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH.

    • Continue adding NaOH until the mellitic acid is fully dissolved and the pH of the solution is stable at the desired level (e.g., pH 7.4).

    • The resulting clear solution is your mellitic acid stock solution.

    • For long-term storage, it is recommended to store the solution at -20°C.[9]

Protocol 2: Preparation of a Mellitic Acid Working Solution using a DMSO Co-solvent

  • Materials: Mellitic acid powder, Dimethyl Sulfoxide (DMSO), aqueous buffer (e.g., PBS).

  • Procedure:

    • Prepare a high-concentration stock solution of mellitic acid (e.g., 100 mM) by dissolving the mellitic acid powder in 100% DMSO. Gentle warming and vortexing can aid dissolution.

    • To prepare your final working solution, add the mellitic acid-DMSO stock solution dropwise to your pre-warmed aqueous buffer while vigorously stirring or vortexing. This rapid dilution helps prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 1%).

Data Presentation

Table 1: pKa Values of Mellitic Acid

pKaValue
pKa11.40
pKa22.19
pKa33.31
pKa44.78
pKa55.89
pKa66.96

Data sourced from Wikipedia.[2]

Table 2: Recommended Strategies for Overcoming Solubility Issues

IssuePrimary RecommendationSecondary Recommendation
Difficulty dissolving in pure waterAdjust pH to >7 with NaOH or KOH.Use a co-solvent like DMSO to create a stock solution.
Precipitation upon storageCheck and readjust pH; store at a constant temperature.Consider using a buffered solution.
High concentration requiredPrepare a high-concentration stock solution in DMSO.Investigate complexation with cyclodextrins.
Incompatibility with high pHUse a co-solvent approach with minimal pH adjustment.Explore different buffer systems at the highest tolerable pH.

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Mellitic Acid Esterification

Welcome to the technical support center for the esterification of mellitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction condit...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of mellitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of mellitic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of mellitic acid?

A1: The most common methods for synthesizing mellitic acid esters are:

  • Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of mellitic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.[1][2][3] To achieve high yields of the hexaester, it is crucial to remove the water formed during the reaction, often by using a Dean-Stark apparatus.[3]

  • Reaction with Diazomethane (B1218177): For the synthesis of methyl esters, diazomethane offers a high-yield route. Mellitic acid can be treated with diazomethane to form hexamethyl mellitate.[4] However, diazomethane is toxic and explosive, requiring specialized handling procedures.

  • Conversion to Acid Chloride: Mellitic acid can be converted to its hexachloride, which is a more reactive intermediate.[5] This acid chloride can then react with an alcohol to form the corresponding ester. This method avoids the equilibrium limitations of Fischer esterification but involves an additional synthetic step.

Q2: Why is my mellitic acid esterification reaction not going to completion?

A2: Incomplete esterification of mellitic acid is a common challenge due to its structure as a hexacarboxylic acid. Several factors can contribute to this issue:

  • Steric Hindrance: As more carboxyl groups are converted to esters, the steric bulk around the remaining unreacted carboxyl groups increases, making it more difficult for the alcohol to attack the carbonyl carbon.

  • Insufficient Removal of Water: Fischer esterification is a reversible reaction.[1][3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. Inefficient water removal will result in a mixture of partially and fully esterified products.

  • Inadequate Reaction Time or Temperature: Due to the challenges of esterifying all six carboxyl groups, longer reaction times and sustained reflux temperatures are often necessary to drive the reaction to completion.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities or by the water produced during the reaction.

Q3: What are the typical side products in mellitic acid esterification?

A3: The primary side products are partially esterified mellitic acids (e.g., penta-esters, tetra-esters). Additionally, if using an acid catalyst like sulfuric acid at high temperatures, side reactions involving the alcohol, such as ether formation (e.g., diethyl ether from ethanol), can occur.[6] If the starting mellitic acid is impure, those impurities may also lead to other side products.

Q4: How can I purify the final mellitic acid ester product?

A4: Purification of mellitic acid esters typically involves the following steps:

  • Neutralization: After the reaction, the excess acid catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: The ester is extracted into an organic solvent.

  • Washing: The organic layer is washed with water and brine to remove any remaining salts and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Hexaester 1. Incomplete reaction due to equilibrium. 2. Insufficient reaction time or temperature. 3. Catalyst concentration is too low.1. Use a large excess of the alcohol (it can often be used as the solvent). 2. Employ a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium forward. 3. Increase the reaction time and ensure a steady reflux temperature. 4. Increase the catalyst loading incrementally.
Presence of Multiple Spots on TLC (indicating a mixture of products) 1. Incomplete esterification leading to partially esterified products.1. See solutions for "Low Yield of Hexaester". 2. Consider a two-step approach: first, convert mellitic acid to its more reactive acid chloride, then react with the alcohol.
Product is a Waxy Solid or Oil Instead of Crystalline Solid 1. Presence of impurities, such as partially esterified products or residual solvent.1. Ensure thorough purification, including washing with sodium bicarbonate to remove acidic species. 2. Perform recrystallization from an appropriate solvent system to isolate the pure hexaester.
Difficulty in Isolating the Product after Workup 1. The ester may have some solubility in the aqueous layer, especially with shorter chain alcohols.1. Perform multiple extractions with the organic solvent to maximize recovery from the aqueous layer. 2. Use a saturated brine solution during the final wash to reduce the solubility of the ester in the aqueous phase.

Data on Reaction Components

The following table summarizes common components and conditions for mellitic acid esterification, primarily based on the principles of Fischer esterification. Specific yield data for mellitic acid under varying conditions is not extensively reported in a comparative format; therefore, general guidelines are provided.

Parameter Recommendation/Observation Rationale
Alcohol Methanol (B129727), Ethanol, Propanol, Butanol (primary alcohols are most effective)Simple, unhindered alcohols are more reactive in Fischer esterification.[7]
Reactant Ratio Large excess of alcohol (often used as the solvent)Drives the reaction equilibrium towards the product side (Le Chatelier's Principle).[1][8]
Catalyst Concentrated H₂SO₄, p-Toluenesulfonic acid (p-TsOH), Solid acid catalysts (e.g., Amberlyst-15, Nafion)Strong Brønsted acids are effective catalysts.[2][6] Solid acid catalysts can simplify purification.
Temperature Reflux temperature of the alcoholProvides the necessary activation energy and maintains a consistent reaction temperature.
Reaction Time 24 - 72 hours (or until reaction completion is confirmed by TLC/GC)Complete esterification of all six carboxyl groups can be slow due to steric hindrance.
Water Removal Dean-Stark apparatus, molecular sievesEssential for driving the reversible Fischer esterification to completion.[3]

Experimental Protocols

Protocol 1: Synthesis of Hexamethyl Mellitate via Fischer Esterification

This protocol describes a general procedure for the synthesis of hexamethyl mellitate using methanol and a sulfuric acid catalyst.

Materials:

  • Mellitic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, but recommended)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a round-bottom flask, add mellitic acid (1.0 eq), a large excess of anhydrous methanol (e.g., 50-100 eq, also serving as the solvent), and a magnetic stir bar.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.

  • Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid. (Caution: CO₂ evolution).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield pure hexamethyl mellitate.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reactants Mellitic Acid + Excess Alcohol catalyst Acid Catalyst (e.g., H₂SO₄) reflux Heat to Reflux (24-48h) catalyst->reflux neutralize Neutralize with NaHCO₃ Solution reflux->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Removal (Rotovap) dry->evaporate purify Recrystallization or Chromatography evaporate->purify product Pure Mellitic Acid Hexaester purify->product

Caption: General workflow for mellitic acid esterification and purification.

troubleshooting_logic start Low Yield or Incomplete Reaction check_water Was water effectively removed? start->check_water check_time_temp Was reaction time/temp sufficient? check_water->check_time_temp Yes add_ds Use Dean-Stark trap or molecular sieves check_water->add_ds No check_ratio Was a large excess of alcohol used? check_time_temp->check_ratio Yes increase_time Increase reflux time and monitor by TLC check_time_temp->increase_time No increase_alcohol Increase alcohol-to-acid ratio check_ratio->increase_alcohol No consider_alt Consider alternative method (e.g., acid chloride route) check_ratio->consider_alt Yes add_ds->check_time_temp increase_time->check_ratio increase_alcohol->consider_alt

Caption: Troubleshooting logic for low-yield mellitic acid esterification.

References

Optimization

Technical Support Center: Synthesis of Mellitic Acid from Coal

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of mellitic acid from coa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of mellitic acid from coal and other carbonaceous materials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of mellitic acid, offering potential causes and solutions in a question-and-answer format.

Q1: The yield of mellitic acid is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields are a primary challenge in mellitic acid synthesis from coal.[1] Several factors can contribute to this issue:

  • Incomplete Oxidation: The complex, highly condensed structure of coal requires aggressive oxidation to break down into mellitic acid.[1] If the oxidation is incomplete, the yield will be low.

    • Solution: Consider a two-stage oxidation process. A preliminary oxidation with a reagent like nitric acid can break down the larger structures, followed by a more potent oxidation with alkaline potassium permanganate (B83412) to form mellitic acid.[1][2][3]

  • Product Degradation: The harsh reaction conditions necessary for coal oxidation can also destroy the mellitic acid formed.

    • Solution: Carefully control reaction parameters such as temperature and reaction time. For instance, in nitric acid oxidation, temperatures above 200°C can lead to molecular decomposition.[4]

  • Choice of Starting Material: The nature of the carbonaceous starting material significantly impacts the yield.[1]

    • Solution: High-temperature cokes and graphites may provide higher yields of mellitic acid compared to some coals due to their more condensed aromatic structures.[1][3]

  • Inefficient Isolation and Purification: Mellitic acid can be lost during the workup and purification steps.[1]

    • Solution: A common method for recovery involves precipitation as the ammonium (B1175870) salt.[1][5][6] Be aware that some mellitic acid may remain in the solution, and optimizing the precipitation conditions (e.g., pH, temperature) is crucial.[1]

Q2: My final product is a complex mixture of acids, making it difficult to isolate pure mellitic acid. How can I improve the purity?

A2: The oxidation of coal inherently produces a variety of aromatic and aliphatic acids.[7]

  • Purification Strategy: A multi-step purification process is often necessary.

    • Initial Separation: After oxidation, the reaction mixture can be filtered to remove insoluble residues.

    • Selective Precipitation: Mellitic acid can be selectively precipitated from the filtrate. Conversion to the ammonium salt is a common and effective method, as ammonium mellitate can be purified by recrystallization.[1][5][6]

    • Chromatographic Methods: For higher purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to separate mellitic acid from other polycarboxylic acids.[8][9][10]

Q3: The oxidation reaction seems to stop or proceed very slowly. What could be the issue?

A3: The rate of oxidation can be influenced by several factors:

  • Reagent Concentration and Ratio: The concentration of the oxidizing agent and its ratio to the carbonaceous material are critical. An insufficient amount of oxidant will lead to an incomplete reaction.

  • Catalyst Presence: For nitric acid oxidation, the presence of a catalyst like vanadic acid can influence the reaction, although its effect on the final yield of mellitic acid is debated.[1][3]

  • Particle Size of Starting Material: Smaller particle sizes of the coal or coke can increase the surface area available for reaction, potentially improving the reaction rate.

  • Reaction Temperature: The oxidation of coal is often temperature-dependent. Below certain temperatures (e.g., 150°C for some nitric acid oxidations), the reaction can be very slow.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for mellitic acid synthesis?

A1: The choice of starting material is a critical factor influencing the yield of mellitic acid. While various carbonaceous materials like coal, coke, and graphite (B72142) can be used, high-temperature cokes and graphites often give higher yields.[1][3] The final temperature of carbonization is a key factor in determining the potential yield from cokes.[1]

Q2: Which oxidizing agent is most effective?

A2: There is no single "best" oxidizing agent, and often a combination is most effective. Common oxidants include:

  • Nitric Acid: Often used in the initial stage to break down the coal structure.[1][2][3]

  • Alkaline Potassium Permanganate: A powerful oxidizing agent, frequently used in a second stage to convert the intermediate products to mellitic acid.[1][2][3]

  • Other Reagents: Other oxidants like sodium hypochlorite (B82951) and chromic acid have also been explored.[3]

Q3: What are the typical yields of mellitic acid from coal?

A3: Historically, reported yields have been low, often 1% or less.[1] However, optimized, two-stage processes have been reported to achieve significantly higher yields. For instance, a two-stage oxidation of anthracite has been reported to yield up to 30% mellitic acid.[2]

Q4: How can I confirm the identity and purity of my synthesized mellitic acid?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A common method for the analysis and quantification of mellitic acid and other polycarboxylic acids in the product mixture.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After conversion to their methyl esters, the acids can be analyzed by GC-MS.[4]

  • Spectroscopic Methods: Techniques like FTIR and NMR can be used to confirm the structure of the purified mellitic acid.

Quantitative Data

The following table summarizes the yields of mellitic acid obtained from different carbonaceous materials using various oxidation methods as reported in the literature.

Starting MaterialOxidation MethodReported YieldReference
Edenborn Coal1 N Nitric Acid (30 days)0.6%[1]
Edenborn CoalNitric Acid followed by Alkaline Permanganate5.5 g from 100 g coal[1]
700°C CokeNitric Acid followed by Alkaline Permanganate24.1 g from 100 g coke[1]
1000°C CokeNitric Acid followed by Alkaline Permanganate22.5 g from 100 g coke[1]
AnthraciteTwo-stage: 60% HNO₃ then Alkaline KMnO₄30%[2]
Hexakis(methoxymethyl)benzeneTwo-stage Nitric Acid Oxidationup to 65%[4]

Experimental Protocols

Two-Stage Oxidation of Coal to Mellitic Acid

This protocol is a generalized procedure based on methods described in the literature.[1][2][3] Safety Precaution: This procedure involves strong oxidizing acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Nitric Acid Oxidation

  • Place the finely ground coal or coke in a round-bottom flask equipped with a reflux condenser.

  • Add concentrated nitric acid (e.g., 60-70%) in a suitable ratio to the starting material. A catalyst such as vanadic acid may also be added.[1][3]

  • Heat the mixture to reflux for a specified period (e.g., 3-6 hours).[2]

  • After reflux, cool the mixture and separate the solid residue by filtration.

Stage 2: Alkaline Permanganate Oxidation

  • Transfer the solid residue from Stage 1 to a reaction vessel.

  • Add a solution of potassium hydroxide, followed by the gradual addition of potassium permanganate solution while heating (e.g., at 100°C).[2]

  • Continue heating and stirring for several hours until the permanganate is consumed.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

Isolation and Purification

  • The filtrate containing the potassium salt of mellitic acid is collected.

  • The filtrate can be concentrated, and mellitic acid can be precipitated by acidification.

  • Alternatively, the mellitic acid can be converted to its ammonium salt by adding an ammonium salt and ammonia. The ammonium mellitate can then be purified by recrystallization.[1][5][6]

Visualizations

experimental_workflow cluster_start Starting Material cluster_stage1 Stage 1: Preliminary Oxidation cluster_stage2 Stage 2: Main Oxidation cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product start Coal/Coke/Graphite oxidation1 Reflux with Concentrated Nitric Acid start->oxidation1 oxidation2 Oxidation with Alkaline KMnO4 oxidation1->oxidation2 filtration Filtration to remove MnO2 oxidation2->filtration precipitation Precipitation as Ammonium Salt filtration->precipitation purification Recrystallization precipitation->purification analysis HPLC, GC-MS, FTIR purification->analysis product Pure Mellitic Acid analysis->product

Caption: General experimental workflow for the two-stage synthesis of mellitic acid from coal.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Mellitic Acid Yield cause1 Incomplete Oxidation start->cause1 cause2 Product Degradation start->cause2 cause3 Suboptimal Starting Material start->cause3 cause4 Purification Losses start->cause4 solution1 Implement Two-Stage Oxidation cause1->solution1 solution2 Optimize Temperature & Time cause2->solution2 solution3 Use High-Temperature Coke/Graphite cause3->solution3 solution4 Optimize Precipitation Conditions cause4->solution4

Caption: Troubleshooting guide for low yields in mellitic acid synthesis.

coal_oxidation_pathway cluster_oxidation Oxidation Process cluster_products Oxidation Products coal Complex Coal Structure intermediates Intermediate Oxygenated Species coal->intermediates mellitic_acid Mellitic Acid intermediates->mellitic_acid other_acids Other Polycarboxylic Acids intermediates->other_acids co2 Carbon Dioxide (Over-oxidation) mellitic_acid->co2 Degradation

Caption: Simplified reaction pathway for the oxidation of coal to mellitic acid and byproducts.

References

Troubleshooting

preventing decomposition of mellitic acid during high-temperature reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mellitic acid in high-temperature applications. This resource provides troubleshooting guides and frequ...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mellitic acid in high-temperature applications. This resource provides troubleshooting guides and frequently asked questions to help you prevent the decomposition of mellitic acid and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: At what temperature does mellitic acid begin to decompose?

A1: Mellitic acid is susceptible to thermal decomposition, particularly at temperatures above 200°C. One patent suggests that while temperatures up to 200°C can be used in synthesis, higher temperatures may lead to molecular decomposition and reduced yields.[1] The decomposition process typically involves decarboxylation, the loss of carbon dioxide (CO₂), and the formation of water.

Q2: What are the primary decomposition products of mellitic acid?

A2: Upon heating, mellitic acid can undergo decarboxylation to yield pyromellitic acid.[2] Complete decarboxylation of all six carboxylic acid groups results in the formation of benzene.[3] The initial stages of decomposition also involve the loss of water to form anhydrides.

Q3: Can I run high-temperature reactions with mellitic acid directly?

A3: While possible under specific conditions, direct use of mellitic acid in high-temperature reactions is challenging due to its tendency to decompose. Success often depends on careful control of reaction parameters. For many applications, particularly in polymer synthesis, converting mellitic acid to a more stable precursor is the recommended approach.

Q4: What is a "blocked" precursor and how can it help?

A4: A "blocked" or "protected" precursor is a derivative of mellitic acid where the reactive carboxylic acid groups are temporarily converted into another functional group, such as an ester. This strategy is employed to increase the stability of the molecule at high temperatures and prevent premature reactions or decomposition.[4] Ester-blocked prepolymers, for example, have shown greater stability than their polyamic acid counterparts in the synthesis of polyimides.[4][5]

Q5: How does pressure affect the stability of mellitic acid at high temperatures?

A5: Elevated pressure can be a critical parameter for preventing decomposition. In the synthesis of mellitic acid at temperatures between 150°C and 200°C, applying pressures from 40 to 250 p.s.i.g. has been shown to be effective.[1] The pressure helps to maintain the integrity of the reaction mixture and can suppress the volatilization and subsequent decomposition of reactants.[1]

Troubleshooting Guide

This guide addresses common issues encountered during high-temperature reactions involving mellitic acid.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Decomposition of Mellitic Acid: The reaction temperature may be too high, causing the mellitic acid to decarboxylate before it can react as intended.1. Temperature Control: Maintain the reaction temperature below 200°C if possible. Use a carefully controlled heating profile.[1]2. Use a More Stable Precursor: Convert mellitic acid to mellitic anhydride (B1165640) or a hexaester derivative before the high-temperature step. Anhydrides are commonly used in high-temperature polymer synthesis.[6]3. Increase Pressure: If the reaction setup allows, apply an inert gas pressure (e.g., Nitrogen or Argon) of 40-250 p.s.i.g. to improve stability.[1]
Product Contamination with Byproducts (e.g., pyromellitic acid, benzene) Partial or Complete Decarboxylation: The presence of these compounds strongly indicates that the mellitic acid has decomposed due to excessive thermal stress.1. Monitor Reaction Progress: Use techniques like TLC or in-situ IR to monitor the reaction. This can help identify the temperature at which decomposition begins, allowing you to optimize the heating profile.[7]2. pH Control During Workup: If applicable, maintain a neutral pH during the workup and purification stages, as both acidic and basic conditions can catalyze decarboxylation, especially at elevated temperatures.[8]
Inconsistent Results Between Batches Purity of Starting Material: Impurities in the mellitic acid can catalyze decomposition.Presence of Water: For certain reactions, residual water can promote hydrolysis and subsequent decarboxylation.1. Verify Purity: Ensure the purity of your mellitic acid using appropriate analytical techniques before use.2. Anhydrous Conditions: If converting to an anhydride or ester, ensure the reaction is carried out under strictly anhydrous conditions to achieve full conversion and prevent side reactions.
Formation of Insoluble Materials/Charring Runaway Decomposition: Severe decomposition can lead to the formation of complex, insoluble carbonaceous materials.1. Solvent Selection: Use a high-boiling, thermally stable solvent that can help to moderate the reaction temperature and dissipate heat effectively.2. Re-evaluate Reaction Strategy: If charring is persistent, a significant change in strategy is likely necessary. The direct use of mellitic acid may not be feasible. Prior conversion to a more stable derivative is strongly recommended.

Data Summary: Reaction Parameters

The following table summarizes key quantitative data for managing mellitic acid stability in high-temperature reactions.

ParameterRecommended RangeNotesSource(s)
Reaction Temperature 150 - 200°CTemperatures above 200°C significantly increase the risk of molecular decomposition.[1]
Reaction Pressure 40 - 250 p.s.i.g.Applying pressure with an inert gas can help suppress decomposition at elevated temperatures.[1]

Experimental Protocols

Protocol 1: Conversion of Mellitic Acid to Mellitic Anhydride

Mellitic anhydride is often a more suitable precursor for high-temperature reactions, such as polyimide synthesis.

Objective: To prepare mellitic anhydride from mellitic acid to enhance thermal stability for subsequent reactions.

Materials:

  • Mellitic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Ensure all glassware is thoroughly dried before use.

  • Place mellitic acid into the round-bottom flask.

  • Add an excess of acetic anhydride.

  • Heat the mixture to reflux and maintain for 2-4 hours. The mellitic acid will gradually dissolve as it reacts to form the soluble anhydride.

  • After the reaction is complete, allow the mixture to cool.

  • The mellitic anhydride may precipitate upon cooling. If not, carefully remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • Collect the solid mellitic anhydride product by filtration and wash with a suitable dry, non-polar solvent (e.g., hexane) to remove any residual acetic anhydride.

  • Dry the product under vacuum. The resulting mellitic anhydride can be used in high-temperature reactions where it will react to form the desired imide or other linkages without the premature loss of CO₂.

Protocol 2: Preparation of a Mellitic Acid Hexaester ("Blocked" Precursor)

Esterification of the carboxylic acid groups can protect them from decarboxylation at high temperatures.

Objective: To synthesize the hexamethyl ester of mellitic acid.

Materials:

  • Mellitic acid

  • Methanol (B129727) (anhydrous)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or dry HCl gas)

  • Round-bottom flask with reflux condenser

  • Drying tube

  • Rotary evaporator

Procedure:

  • Suspend mellitic acid in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.

  • Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC or by observing the dissolution of the solid mellitic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol using a rotary evaporator.

  • Extract the ester into an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hexamethyl mellitate.

  • Purify the product by recrystallization or column chromatography as needed.

Diagrams

G start Start: High-Temperature Reaction with Mellitic Acid problem Problem Encountered: Low Yield / Decomposition? start->problem temp_check Is Temperature > 200°C? problem->temp_check Yes success Success: Reaction Optimized problem->success No pressure_check Is Reaction at Atmospheric Pressure? temp_check->pressure_check No solution_temp Action: Reduce Temperature to 150-200°C range. temp_check->solution_temp Yes strategy_check Are you using Mellitic Acid Directly? pressure_check->strategy_check No solution_pressure Action: Apply Inert Gas Pressure (40-250 psig). pressure_check->solution_pressure Yes solution_precursor Action: Convert to a more stable precursor. strategy_check->solution_precursor Yes strategy_check->success No solution_temp->pressure_check solution_pressure->strategy_check precursor_choice Choose Precursor: solution_precursor->precursor_choice anhydride Mellitic Anhydride (for Polyimide Synthesis) precursor_choice->anhydride ester Hexaester Derivative (General Thermal Stability) precursor_choice->ester anhydride->success ester->success

Caption: Troubleshooting workflow for mellitic acid decomposition.

References

Optimization

Technical Support Center: Managing the Multiple Dissociation Constants of Mellitic Acid in Solution

Welcome to the technical support center for managing the multiple dissociation constants of mellitic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with th...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the multiple dissociation constants of mellitic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this complex polyprotic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is mellitic acid, and why are its dissociation constants important?

Mellitic acid, also known as graphitic acid or benzene-1,2,3,4,5,6-hexacarboxylic acid, is a highly carboxylated aromatic compound.[1] Its molecular structure consists of a benzene (B151609) ring with six carboxylic acid groups attached.[1] The multiple carboxylic acid groups give rise to six distinct dissociation constants (pKa values), which describe the stepwise deprotonation of the acid in solution. Understanding these pKa values is crucial as they govern the charge state of the molecule at a given pH, which in turn influences its solubility, reactivity, and interactions with other molecules. This is of particular importance in fields such as drug development, materials science, and coordination chemistry.[2]

Q2: What are the reported pKa values for mellitic acid?

The six pKa values of mellitic acid have been determined by various researchers. The reported values can vary slightly depending on the experimental conditions such as temperature and ionic strength. A summary of reported pKa values is provided in the table below.

Q3: What are the main challenges in determining the pKa values of mellitic acid?

The primary challenge in determining the pKa values of mellitic acid lies in the close proximity of the six dissociation constants. This results in overlapping buffer regions in a titration curve, making it difficult to distinguish the individual equivalence points. Additionally, mellitic acid is a colorless compound, which presents a challenge for direct spectrophotometric analysis without the use of an indicator.[3]

Q4: Which analytical techniques are recommended for determining the pKa values of mellitic acid?

Potentiometric titration is a widely used and reliable method for determining the pKa values of polyprotic acids like mellitic acid.[4] For data analysis, specialized software that can deconvolve overlapping pKa values is highly recommended. Spectrophotometric methods can also be employed, typically through indirect or competitive titration techniques, especially since mellitic acid itself does not have a strong chromophore in the visible range.

Data Presentation

Table 1: Reported pKa Values of Mellitic Acid
pKa1pKa2pKa3pKa4pKa5pKa6Temperature (°C)Ionic Strength (M)MethodReference
1.402.193.314.785.896.96250.03Potentiometry[5]
0.8-----25Not SpecifiedNot Specified[6]

Note: This table will be updated as more data with specified experimental conditions are found.

Experimental Protocols

Detailed Methodology 1: Potentiometric Titration of Mellitic Acid

This protocol outlines the procedure for determining the six dissociation constants of mellitic acid using potentiometric titration.

Materials:

  • Mellitic acid (high purity)

  • Deionized water (carbonate-free)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (Class A)

  • Volumetric flasks and pipettes (Class A)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of mellitic acid of known concentration (e.g., 0.01 M) in deionized water. Mellitic acid is soluble in water.[1][7]

    • If necessary, prepare a solution of KCl to maintain a constant ionic strength throughout the titration.

  • Instrument Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH range of the titration.

  • Titration Setup:

    • Pipette a known volume of the mellitic acid solution into a beaker.

    • If maintaining constant ionic strength, add the appropriate amount of KCl solution.

    • Add enough deionized water to ensure the pH electrode bulb is fully submerged.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Fill the buret with the standardized NaOH solution and record the initial volume.

  • Titration:

    • Begin the titration by adding small increments of the NaOH solution (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue adding titrant until the pH has passed the final equivalence point (around pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.

    • Due to the overlapping pKa values, direct determination of the equivalence points from the inflection points of the titration curve will be challenging.

    • It is highly recommended to use specialized software for data analysis. Programs like CurTiPot can perform non-linear regression analysis on the titration data to deconvolve the overlapping equilibria and determine the six pKa values.[2]

    • Alternatively, first and second derivative plots can help to better visualize the equivalence points.[8]

Detailed Methodology 2: Indirect Spectrophotometric Titration of Mellitic Acid

This protocol describes an indirect method for determining the pKa values of mellitic acid, which is suitable for colorless compounds. This method involves the use of a pH indicator.

Materials:

  • Mellitic acid (high purity)

  • Deionized water

  • Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions

  • A suitable pH indicator with a known pKa and distinct spectral changes in the pH range of interest.

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Indicator Selection:

    • Choose a pH indicator whose pKa value is in the range of one of the expected pKa values of mellitic acid and exhibits significant changes in its UV-Vis spectrum upon protonation/deprotonation.

  • Solution Preparation:

    • Prepare a series of buffer solutions with varying pH values that cover the expected pKa range of mellitic acid.

    • Prepare a stock solution of the chosen indicator.

    • Prepare a stock solution of mellitic acid.

  • Spectrophotometric Measurements:

    • For each buffer solution, prepare two samples: one containing only the indicator at a fixed concentration, and another containing both the indicator and mellitic acid at fixed concentrations.

    • Measure the UV-Vis spectrum of each sample.

  • Data Analysis:

    • The presence of mellitic acid will shift the equilibrium of the indicator, causing a change in the absorbance spectrum of the indicator at a given pH.

    • By analyzing the changes in the indicator's spectrum in the presence and absence of mellitic acid across the range of pH values, the pKa values of mellitic acid can be determined using appropriate mathematical models and software.[9] This method is often referred to as a competitive titration.

Troubleshooting Guides

Issue 1: Unstable or drifting pH readings during potentiometric titration.

  • Possible Cause: The electrode may not be properly conditioned or may be dirty.

  • Solution: Ensure the pH electrode is properly filled with electrolyte solution and has been conditioned according to the manufacturer's instructions. Clean the electrode bulb with appropriate cleaning solutions if necessary.

  • Possible Cause: The solution is not at thermal equilibrium.

  • Solution: Allow the solution to reach a stable temperature before starting the titration and maintain a constant temperature throughout the experiment.

  • Possible Cause: Presence of carbonate in the NaOH titrant.

  • Solution: Use freshly prepared and standardized NaOH solution that has been protected from atmospheric CO2.

Issue 2: Difficulty in identifying equivalence points in the potentiometric titration curve.

  • Possible Cause: The pKa values of mellitic acid are very close to each other, causing the inflection points to be poorly defined.

  • Solution: Use a smaller increment of titrant addition, especially in the regions where equivalence points are expected. Employ first and second derivative plots to better visualize the inflection points.[8] Utilize specialized software for non-linear regression analysis of the titration data to deconvolve the overlapping pKa values.[2]

Issue 3: No significant change in absorbance during spectrophotometric titration.

  • Possible Cause: Mellitic acid does not have a suitable chromophore for direct spectrophotometric analysis.

  • Solution: An indirect or competitive spectrophotometric method must be used. This involves using a pH indicator that competes with mellitic acid for protons, and monitoring the spectral changes of the indicator.

  • Possible Cause: Incorrect wavelength selection for the indicator.

  • Solution: Select a wavelength where the difference in absorbance between the protonated and deprotonated forms of the indicator is maximal.

Mandatory Visualizations

experimental_workflow_potentiometric_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare Mellitic Acid and NaOH Solutions calibrate_ph Calibrate pH Meter setup Set up Titration Apparatus calibrate_ph->setup add_titrant Add NaOH in Increments setup->add_titrant record_data Record pH and Volume add_titrant->record_data record_data->add_titrant Repeat until past final EP plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve deconvolve Deconvolve Overlapping pKa Values using Software plot_curve->deconvolve determine_pka Determine Six pKa Values deconvolve->determine_pka

Caption: Workflow for Potentiometric Titration of Mellitic Acid.

dissociation_pathway H6A H₆A H5A H₅A⁻ H6A->H5A pKa1 H4A H₄A²⁻ H5A->H4A pKa2 H3A H₃A³⁻ H4A->H3A pKa3 H2A H₂A⁴⁻ H3A->H2A pKa4 HA HA⁵⁻ H2A->HA pKa5 A A⁶⁻ HA->A pKa6

References

Troubleshooting

Technical Support Center: Stabilizing Mellitic Acid-Capped Nanoparticles

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing the aggregation of mellitic acid-capped nanoparticles. Below, you will find trouble...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing the aggregation of mellitic acid-capped nanoparticles. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and quality of your nanomaterials.

Troubleshooting Guide: Diagnosing and Resolving Nanoparticle Aggregation

Nanoparticle aggregation is a common challenge that can significantly impact experimental outcomes. This guide will help you identify the root cause of aggregation and implement effective solutions.

Observed Problem Potential Causes Recommended Solutions
Immediate aggregation upon synthesis or purification. 1. Incorrect pH: The pH of the solution may be near the isoelectric point (IEP) of the nanoparticles, minimizing electrostatic repulsion. 2. High Ionic Strength: Excess ions in the solution can screen the surface charge, leading to reduced repulsion between particles. 3. Insufficient Mellitic Acid: Inadequate surface coverage by the capping agent leaves exposed areas, promoting van der Waals attraction.1. Adjust pH: Ensure the pH is significantly different from the IEP. For mellitic acid-capped nanoparticles, which are stabilized by negatively charged carboxylate groups, maintaining a basic pH (e.g., pH > 8) generally enhances stability. 2. Purification: Use dialysis or repeated centrifugation and resuspension in a low ionic strength buffer or ultrapure water to remove excess salts. 3. Optimize Mellitic Acid Concentration: Increase the molar ratio of mellitic acid to the nanoparticle precursor during synthesis.
Aggregation observed during storage. 1. Inappropriate Storage Conditions: Temperature fluctuations or exposure to light can induce aggregation over time. 2. Leaching of Capping Agent: Mellitic acid may slowly desorb from the nanoparticle surface. 3. Microbial Contamination: Bacterial or fungal growth in aqueous suspensions can alter the local chemical environment.1. Controlled Storage: Store nanoparticle suspensions at a constant, cool temperature (e.g., 4°C) and in the dark. 2. Re-stabilization: If aggregation is minor, brief sonication may redisperse the particles. For long-term stability, consider adding a small amount of a dilute mellitic acid solution. 3. Sterile Handling: Prepare and store nanoparticle solutions under sterile conditions or consider adding a bacteriostatic agent if it does not interfere with the application.
Aggregation upon addition of biological media or buffers. 1. High Ionic Strength of Media: Biological buffers (e.g., PBS) often have high salt concentrations. 2. pH Shift: The pH of the nanoparticle solution may change upon mixing with the new medium. 3. Protein Corona Formation: Proteins in the media can displace the mellitic acid capping agent, leading to instability.1. Gradual Addition: Add the nanoparticles to the biological medium slowly while vortexing. 2. Buffer Exchange: If possible, perform a buffer exchange to a lower ionic strength buffer that is still compatible with your application. 3. Surface Modification: For applications in complex biological media, consider further surface modification with a more robust stabilizing agent, such as polyethylene (B3416737) glycol (PEG), after the initial mellitic acid capping.

Logical Workflow for Troubleshooting Aggregation

Troubleshooting_Workflow start Nanoparticle Aggregation Observed check_synthesis Review Synthesis Protocol start->check_synthesis check_storage Examine Storage Conditions start->check_storage check_environment Analyze Post-Synthesis Environment start->check_environment synthesis_ph Incorrect pH? check_synthesis->synthesis_ph storage_temp Temperature Fluctuations? check_storage->storage_temp env_ionic High Salt Buffer? check_environment->env_ionic synthesis_ionic High Ionic Strength? synthesis_ph->synthesis_ionic No adjust_ph Adjust pH Away from IEP synthesis_ph->adjust_ph Yes synthesis_capping Insufficient Capping Agent? synthesis_ionic->synthesis_capping No purify Purify to Remove Excess Ions synthesis_ionic->purify Yes optimize_capping Increase Mellitic Acid Concentration synthesis_capping->optimize_capping Yes resolve Aggregation Resolved adjust_ph->resolve purify->resolve optimize_capping->resolve storage_light Light Exposure? storage_temp->storage_light No store_cool_dark Store at 4°C in the Dark storage_temp->store_cool_dark Yes storage_light->store_cool_dark Yes store_cool_dark->resolve env_protein Protein-Rich Medium? env_ionic->env_protein No buffer_exchange Buffer Exchange to Lower Ionic Strength env_ionic->buffer_exchange Yes pegylate Consider PEGylation env_protein->pegylate Yes buffer_exchange->resolve pegylate->resolve

Caption: A logical workflow for diagnosing and resolving nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which mellitic acid stabilizes nanoparticles?

A1: Mellitic acid, a carboxylic acid, stabilizes nanoparticles primarily through electrostatic repulsion. At a pH above its pKa values, the carboxylic acid groups deprotonate to form negatively charged carboxylate ions. These negative charges on the surface of the nanoparticles create a repulsive force that prevents them from coming close enough to aggregate due to attractive forces like van der Waals interactions. The ability of mellitic acid molecules to form a hydrogen bond network on the nanoparticle surface can also contribute to stabilization.

Q2: How does pH affect the stability of mellitic acid-capped nanoparticles?

A2: The pH of the solution is critical for stability. As the pH increases, more of the carboxylic acid groups on the mellitic acid deprotonate, increasing the negative surface charge and enhancing electrostatic repulsion, which leads to greater stability. Conversely, at low pH, the carboxyl groups are protonated, reducing the surface charge and leading to aggregation, especially near the isoelectric point (IEP), where the net surface charge is zero.

Q3: Why do my nanoparticles aggregate when I add salt (increase ionic strength)?

A3: Adding salt increases the concentration of ions in the solution. These ions form a cloud around the charged nanoparticles, effectively shielding their surface charge. This phenomenon, known as electrical double-layer compression, reduces the electrostatic repulsion between nanoparticles, allowing them to approach each other more closely and aggregate.

Q4: Can I use sonication to redisperse aggregated nanoparticles?

A4: Sonication can be effective in breaking up soft agglomerates (loosely bound particles). However, it may not be sufficient for redispersing hard aggregates (particles that have fused together). It is generally better to prevent aggregation in the first place. If sonication is used, it should be done carefully, as excessive sonication can potentially damage the nanoparticles or their capping.

Q5: How can I confirm that my nanoparticles are aggregated?

A5: Several techniques can be used to detect aggregation:

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter and polydispersity index (PDI) is a strong indicator of aggregation.

  • UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), aggregation can cause a red-shift and broadening of the surface plasmon resonance peak.

  • Transmission Electron Microscopy (TEM): Direct visualization of the nanoparticles will show clusters of particles instead of well-dispersed individual particles.

  • Visual Inspection: Severe aggregation can sometimes be observed as a color change or precipitation in the nanoparticle suspension.

Data Presentation: Illustrative Stability Data

Table 1: Illustrative Effect of pH on Zeta Potential and Hydrodynamic Diameter of Carboxylate-Capped Nanoparticles

pHZeta Potential (mV)Hydrodynamic Diameter (nm)Stability
3.0-5 ± 2>1000 (Aggregated)Unstable
5.0-15 ± 3250 ± 50Moderately Stable
7.0-35 ± 4100 ± 10Stable
9.0-45 ± 595 ± 8Very Stable

Note: Data are representative examples and will vary depending on the specific nanoparticle core, size, and concentration.

Table 2: Illustrative Effect of Ionic Strength (NaCl) on Hydrodynamic Diameter and Polydispersity Index (PDI) at a Constant pH

NaCl Concentration (mM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Stability
0100 ± 100.15Stable
10110 ± 150.20Stable
50250 ± 400.45Aggregating
100>1000 (Aggregated)>0.7Unstable

Note: Data are representative examples and will vary depending on the specific nanoparticle system.

Experimental Protocols

Protocol 1: Synthesis of Mellitic Acid-Capped Iron Oxide Nanoparticles (Illustrative Adaptation)

This protocol is an adaptation for the synthesis of mellitic acid-capped iron oxide nanoparticles based on a co-precipitation method.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Mellitic acid

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 25% solution

  • Ultrapure water

  • Nitrogen gas

Procedure:

  • Prepare a 0.5 M solution of mellitic acid in ultrapure water.

  • In a three-neck flask, dissolve FeCl₃·6H₂O (e.g., 2 mmol) and FeCl₂·4H₂O (e.g., 1 mmol) in 50 mL of ultrapure water.

  • Purge the solution with nitrogen gas for 15 minutes with vigorous stirring to remove dissolved oxygen.

  • Add 10 mL of the 0.5 M mellitic acid solution to the iron salt solution and continue stirring under nitrogen.

  • Rapidly inject 10 mL of 25% ammonium hydroxide solution into the flask. A black precipitate of iron oxide nanoparticles should form immediately.

  • Continue stirring under nitrogen for 1 hour at room temperature.

  • Collect the nanoparticles using a strong magnet and discard the supernatant.

  • Wash the nanoparticles three times by resuspending them in 50 mL of ultrapure water and separating them with a magnet.

  • After the final wash, resuspend the nanoparticles in a suitable volume of ultrapure water or a low ionic strength buffer at a slightly basic pH (e.g., pH 8-9) for storage.

Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) to assess the aggregation state of the nanoparticle suspension.

Procedure:

  • Ensure the DLS instrument is warmed up and calibrated according to the manufacturer's instructions.

  • Dilute the nanoparticle suspension to an appropriate concentration using ultrapure water or a suitable buffer. The optimal concentration should result in a count rate within the instrument's recommended range.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large contaminants.

  • Pipette the filtered sample into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.

  • Perform the measurement. Typically, an average of 3-5 measurements is recommended for each sample.

  • Analyze the results, paying close attention to the Z-average hydrodynamic diameter and the PDI. A significant increase in these values compared to a stable, well-dispersed sample indicates aggregation.

Visualization of Key Concepts

Stabilization_Mechanism cluster_0 Stable Nanoparticles (High pH) cluster_1 Aggregated Nanoparticles (Low pH or High Ionic Strength) NP1 NP2 MA1_1 - MA1_2 - MA1_3 - MA1_4 - MA2_1 - MA2_2 - MA2_3 - MA2_4 - repulsion Electrostatic Repulsion NP3 NP4 attraction Van der Waals Attraction

Caption: Mechanism of electrostatic stabilization and aggregation.

Optimization

minimizing by-product formation in mellitic acid synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synt...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of mellitic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common methods for synthesizing mellitic acid?

A1: The most prevalent laboratory methods for synthesizing mellitic acid are through the oxidation of either hexamethylbenzene (B147005) or a carbon source like graphite (B72142).[1][2][3] The choice of starting material and oxidant can significantly impact the by-product profile.

Q2: I am synthesizing mellitic acid from hexamethylbenzene using nitric acid, but the yield is low and I have significant by-products. What are the likely side products and how can I minimize them?

A2: Incomplete oxidation of hexamethylbenzene is a common issue, leading to the formation of various polymethylbenzenepolycarboxylic acids. Key by-products to expect include:

  • Tetramethylphthalic anhydride

  • Tetramethylisophthalic acid

  • Trimethylbenzenetricarboxylic acids[4]

Additionally, under certain conditions, nitrated by-products such as hexanitrobenzene (B172732) or hexamethylnitrobenzene may form.[5]

Troubleshooting Steps:

  • Increase Reaction Severity: To drive the oxidation to completion, you may need to adjust the reaction conditions. This can include increasing the reaction temperature (typically in the range of 120-160°C), prolonging the reaction time, or using a higher concentration of nitric acid.[1][6] A two-stage oxidation process can also be effective, with an initial lower temperature stage followed by a higher temperature and pressure stage to convert intermediates to mellitic acid.

  • Ensure Proper Stoichiometry: An insufficient amount of nitric acid will likely result in incomplete oxidation. Ensure you are using a sufficient molar excess of the oxidizing agent.

  • Monitor Reaction Progress: If possible, monitor the reaction progress to determine the optimal time to stop the reaction, preventing the formation of degradation by-products.

Q3: My synthesis involves the oxidation of graphite with alkaline potassium permanganate (B83412), and the resulting product is a complex mixture. What are the expected by-products?

A3: The oxidation of graphite or other carbon sources with potassium permanganate is often less specific than the oxidation of hexamethylbenzene. The reaction can yield a mixture of various polycarboxylic acids, with oxalic acid being a common by-product.[1] The yield and composition of the product mixture are highly dependent on the nature and quality of the carbon starting material.[1]

Troubleshooting Steps:

  • Optimize Starting Material: Different forms of carbon (e.g., graphite, charcoal, carbon black) will have varying reactivities. Experimenting with different carbon sources may be necessary to improve the yield of mellitic acid.[1]

  • Control Reaction Temperature: The oxidation of carbon with permanganate is often performed at or below room temperature to control the reaction rate and improve selectivity.

  • Purification: Due to the complex mixture of products, purification is critical. This may involve techniques such as recrystallization of the ammonium (B1175870) salt of mellitic acid.[1][2]

Q4: I have a solid precipitate in my reaction mixture that is not mellitic acid. What could it be?

A4: If you are using potassium permanganate as the oxidant, a common solid by-product is manganese dioxide (MnO₂), which precipitates out of the reaction mixture. This can be removed by filtration.

Q5: During workup of the ammonium salt of mellitic acid, I heated the sample and obtained an insoluble white powder. What is this by-product?

A5: Heating the ammonium salt of mellitic acid, particularly in the range of 150-160°C, can lead to the formation of paramide (mellimide) and ammonium euchroate.[2][3] Paramide is a white amorphous powder that is insoluble in water and alcohol.[2][3] To avoid this, care should be taken during the drying and handling of the ammonium mellitate salt to avoid excessive heat.

Data Presentation

Table 1: Summary of Quantitative Data for Mellitic Acid Synthesis

Starting MaterialOxidantReaction ConditionsReported Yield of Mellitic AcidReference
HexamethylbenzeneConcentrated Nitric Acid120-160°C~35% (of theoretical)[1][6]
Hexakis(methoxymethyl)benzeneNitric Acid (Two-Stage)Stage 1: 60-120°C; Stage 2: 150-200°CUp to 65% (of theoretical)
Graphite/CarbonAlkaline Potassium PermanganateColdHighly variable, dependent on carbon source[1][2]

Experimental Protocols

Key Experiment: Synthesis of Mellitic Acid by Nitric Acid Oxidation of Hexamethylbenzene

This protocol is adapted from a reported laboratory procedure.[1]

Materials:

  • Hexamethylbenzene, powdered

  • Fuming nitric acid (specific gravity 1.52)

  • Distilled water

  • Hard glass tube (Carius tube), ~50 cm in length

Procedure:

  • Preparation of the Reaction Mixture: In the Carius tube, carefully prepare a mixture of 7 ml of fuming nitric acid and 2 ml of water.

  • Addition of Hexamethylbenzene: In small portions, cautiously add 2 grams of powdered hexamethylbenzene to the nitric acid mixture. Shake the tube during this addition. A vigorous reaction with heat evolution will occur.

  • Sealing the Reaction Tube: Once the initial vigorous reaction has subsided, seal the Carius tube.

  • Heating: Place the sealed tube in a furnace and heat at 120°C for 3 hours.

  • Cooling and Opening: After 3 hours, allow the tube to cool completely. CAUTION: The tube will be under high pressure. Carefully open the tube in a fume hood with appropriate safety precautions.

  • Further Oxidation (Optional but Recommended): To the opened tube, add an additional 2 ml of nitric acid (specific gravity 1.52).

  • Resealing and Second Heating: Reseal the tube and heat it again at 160°C for 6 hours.

  • Workup: After cooling and carefully opening the tube, the crude mellitic acid can be isolated. The product will likely be a crystalline solid.

  • Purification: The crude product can be purified by recrystallization.

Visualizations

Experimental_Workflow_Mellitic_Acid_Synthesis cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation & Purification start Start prep_acid Prepare Nitric Acid Solution in Carius Tube start->prep_acid add_hmb Add Hexamethylbenzene in Portions prep_acid->add_hmb seal_tube Seal Carius Tube add_hmb->seal_tube heat1 Heat at 120°C for 3 hours seal_tube->heat1 cool_open1 Cool and Carefully Open Tube heat1->cool_open1 add_acid2 Add More Nitric Acid cool_open1->add_acid2 seal2 Reseal Tube add_acid2->seal2 heat2 Heat at 160°C for 6 hours seal2->heat2 cool_open2 Cool and Carefully Open Tube heat2->cool_open2 isolate Isolate Crude Mellitic Acid cool_open2->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Caption: Experimental workflow for mellitic acid synthesis via nitric acid oxidation.

Troubleshooting_Byproduct_Formation start High By-product Formation Observed check_byproduct Identify By-products (e.g., via spectroscopy) start->check_byproduct incomplete_ox Incomplete Oxidation Products (e.g., Tetramethylphthalic Anhydride) check_byproduct->incomplete_ox Yes nitrated_byprod Nitrated By-products check_byproduct->nitrated_byprod Yes other_polyacids Other Polycarboxylic Acids (from Carbon Oxidation) check_byproduct->other_polyacids Yes action_increase_severity Increase Reaction Severity: - Higher Temperature - Longer Reaction Time - Higher Oxidant Concentration incomplete_ox->action_increase_severity action_check_conditions Review Nitration Conditions: - Temperature Control - Choice of Nitrating Agent nitrated_byprod->action_check_conditions action_optimize_carbon Optimize Carbon Source and Reaction Conditions other_polyacids->action_optimize_carbon end_goal Minimized By-products, Higher Purity Mellitic Acid action_increase_severity->end_goal action_check_conditions->end_goal action_optimize_carbon->end_goal

Caption: Troubleshooting decision tree for by-product formation in mellitic acid synthesis.

References

Troubleshooting

Technical Support Center: Controlling Nanoparticle Morphology with Mellitic Acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing mellitic acid to control the morphology of nanopart...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing mellitic acid to control the morphology of nanoparticles. The information is based on current research and aims to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of mellitic acid in nanoparticle synthesis?

A1: Mellitic acid acts as a capping agent, which is a surface-active molecule that adsorbs onto the surface of nanoparticles during their formation.[1] This prevents uncontrolled growth and aggregation of the nanoparticles.[1] In the synthesis of silver nanoparticles, mellitic acid has been shown to be effective in directing the formation of specific, anisotropic shapes such as triangular nanoplates.[2][3][4]

Q2: How does mellitic acid control the shape of nanoparticles?

A2: The shape-directing effect of mellitic acid is attributed to its ability to form a hydrogen-bonded network that selectively adsorbs to certain crystallographic facets of the growing nanoparticles.[2][3] This selective adsorption inhibits the growth of these specific planes, promoting growth on other facets and leading to the formation of anisotropic shapes.[2][3] The ratio of silver ions to mellitic acid concentration is a crucial factor in determining the final nanoparticle morphology.[2][3][4][5]

Q3: Is this synthesis method considered a "green" chemistry approach?

A3: The synthesis of anisotropic silver nanoparticles using mellitic acid is presented as a "green" synthesis method because it is conducted in an aqueous solution, is free of toxic substances, and does not require special temperature or lighting conditions.[2][3][4][5]

Q4: What are the advantages of using mellitic acid over other capping agents like CTAB or PVP?

A4: While agents like cetyltrimethylammonium bromide (CTAB) are effective, they are also known to be highly toxic.[2] Polyvinylpyrrolidone (PVP) can be difficult to replace for further functionalization of the nanoparticle surface due to its strong affinity for gold and silver.[2] Mellitic acid offers a less toxic alternative and has demonstrated success in producing well-defined, anisotropic nanoparticles in aqueous solutions.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Undesirable nanoparticle morphology (e.g., polyhedral instead of triangular nanoplates) Incorrect ratio of silver ions to mellitic acid concentration.[2][3]Carefully control the concentrations of silver nitrate (B79036) and mellitic acid as specified in the protocol. The formation of polyhedral nanoparticles is associated with a thermodynamic growth mechanism, while triangular nanoplates are a result of a kinetic growth mechanism influenced by mellitic acid.[2][3]
Nanoparticle aggregation Insufficient capping agent concentration or inappropriate concentration of seed nanoparticles.[2][3]Ensure the correct concentration of mellitic acid is used to sufficiently stabilize the nanoparticles. In some syntheses, a higher concentration of seed nanoparticles can lead to aggregation.[2][3]
Broad nanoparticle size distribution Inconsistent nucleation and growth rates.Ensure homogenous mixing of reagents and stable temperature control during the synthesis. The initial seed nanoparticles should also have a narrow size distribution.
Low yield of nanoparticles Incomplete reduction of the metal precursor.Verify the concentration and freshness of the reducing agent (e.g., ascorbic acid). Ensure the pH of the reaction mixture is appropriate for the reduction to occur.
Inconsistent results between batches Variations in reagent quality, water purity, or experimental conditions.Use high-purity reagents and deionized water. Standardize all experimental parameters, including addition rates of reagents, stirring speed, and temperature.

Experimental Protocols

Synthesis of Anisotropic Silver Nanoparticles using Mellitic Acid

This protocol is based on the method described by Oćwieja et al. (2024).[2][3][4]

Materials:

  • Silver nitrate (AgNO₃)

  • Mellitic acid (MA)

  • Ascorbic acid (AA)

  • Sodium hydroxide (B78521) (NaOH)

  • Silver seed nanoparticles (prepared separately, typically by citrate (B86180) reduction of AgNO₃)

  • Deionized water

Procedure:

  • In a clean glass flask, add a specific volume of deionized water.

  • Add a calculated amount of silver seed nanoparticles to the flask and stir.

  • Sequentially add aqueous solutions of silver nitrate, mellitic acid, and ascorbic acid to the flask under continuous stirring. The exact concentrations will determine the final morphology (see table below).

  • Allow the reaction to proceed for a set amount of time. The solution may change color, indicating nanoparticle growth.

  • Finally, add a solution of sodium hydroxide to stabilize the colloidal solution.

Quantitative Data

The following table summarizes the experimental conditions for synthesizing different morphologies of silver nanoparticles using mellitic acid as a capping agent, based on the work of Oćwieja et al. (2024).[2][3][4]

Synthesis IDAgNO₃ ConcentrationMellitic Acid ConcentrationSeed Nanoparticle AmountResulting Nanoparticle Morphology
MA1 LowerHigherLowerTriangular Nanoplates
MA2 HigherLowerLowerPolyhedral Nanoparticles
MA3 VariedVariedHigherMixed Morphologies
MA4 VariedVariedHighestAggregated Beads

Note: The exact concentrations should be referred from the original publication. This table provides a qualitative summary of the influence of reagent ratios.

Visualizations

MelliticAcidMechanism cluster_solution Aqueous Solution cluster_nanoparticle Nanoparticle Growth Ag_ions Silver Ions (Ag+) Ag_seed Silver Seed Nanoparticle Ag_ions->Ag_seed Reduction MA_molecules Mellitic Acid Molecules MA_network Hydrogen-Bonded Mellitic Acid Network MA_molecules->MA_network Self-Assembly Reducer Reducing Agent (e.g., Ascorbic Acid) Reducer->Ag_ions Growing_NP Growing Nanoparticle Ag_seed->Growing_NP Growth Anisotropic_NP Anisotropic Nanoparticle (e.g., Nanoplate) Growing_NP->Anisotropic_NP Shape-Directing Effect Aggregation Aggregation Growing_NP->Aggregation Insufficient MA MA_network->Growing_NP Selective Adsorption on {111} facets ExperimentalWorkflow start Start: Prepare Reagents add_seeds 1. Add Silver Seed Nanoparticles to Water start->add_seeds add_reagents 2. Sequentially Add: - Silver Nitrate - Mellitic Acid - Ascorbic Acid add_seeds->add_reagents reaction 3. Allow Reaction to Proceed (Stirring) add_reagents->reaction stabilize 4. Add NaOH to Stabilize Colloid reaction->stabilize characterize 5. Characterization: - TEM - UV-Vis Spectroscopy stabilize->characterize end End: Anisotropic Nanoparticles characterize->end

References

Optimization

Technical Support Center: Optimizing Mellitic Acid-Based MOF Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of mellitic acid-based Metal-Organic Frameworks (MOFs). It include...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of mellitic acid-based Metal-Organic Frameworks (MOFs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of mellitic acid-based MOFs, offering potential causes and solutions in a question-and-answer format.

Question 1: The synthesized MOF has low crystallinity or is amorphous.

  • Possible Causes:

    • Rapid nucleation and crystal growth: High concentrations of reactants or rapid temperature changes can lead to the formation of many small, poorly ordered crystals.

    • Inappropriate pH: The deprotonation state of mellitic acid is highly pH-dependent. An unsuitable pH can hinder the coordination between the metal ions and the linker, resulting in an amorphous product.[1]

    • Suboptimal temperature or reaction time: The kinetics of MOF formation are sensitive to temperature and time.[2] Insufficient time or an incorrect temperature can prevent the formation of a well-ordered crystalline structure.

    • Presence of impurities: Impurities in the reactants or solvent can interfere with crystal growth.

    • Inadequate mixing: Poor mixing can lead to localized high concentrations of reactants, promoting rapid precipitation over crystallization.

  • Solutions:

    • Control reactant concentration: Use lower concentrations of the metal salt and mellitic acid to slow down the reaction rate.

    • Optimize pH: Carefully control the pH of the reaction mixture. The optimal pH will depend on the specific metal ion being used. For many carboxylate-based MOFs, a slightly acidic to neutral pH is often optimal.[1]

    • Adjust temperature and time: Systematically vary the reaction temperature and time to find the optimal conditions for crystal growth.[2]

    • Use high-purity reagents: Ensure that the metal salt, mellitic acid, and solvent are of high purity.

    • Employ modulators: The addition of monocarboxylic acids, such as acetic acid or formic acid, can compete with mellitic acid for coordination to the metal centers, slowing down the crystallization process and leading to higher quality crystals.[3][4][5]

    • Ensure efficient stirring: Use adequate stirring to maintain a homogeneous reaction mixture.

Question 2: The MOF crystals are very small or form a fine powder.

  • Possible Causes:

    • High nucleation rate: Conditions that favor rapid nucleation, such as high reactant concentrations or the absence of a modulator, will result in a large number of small crystals.

    • Short reaction time: Insufficient time for crystal growth will lead to small particle sizes.

  • Solutions:

    • Introduce a modulator: Modulators can control the nucleation and growth rates, leading to larger crystals.[3][4][5]

    • Increase reaction time: Allow for a longer reaction time to promote crystal growth.

    • Decrease reactant concentration: Lowering the concentration of the metal salt and linker can favor the growth of existing nuclei over the formation of new ones.

    • Use a slower heating rate: In solvothermal synthesis, a slower ramp to the final reaction temperature can promote the formation of fewer, larger crystals.

Question 3: The synthesized MOF is unstable and decomposes upon isolation or solvent exchange.

  • Possible Causes:

    • Solvent-induced degradation: Some MOFs are sensitive to certain solvents, particularly water, which can lead to hydrolysis of the metal-linker bonds.[6]

    • Structural collapse upon solvent removal: The removal of guest solvent molecules from the pores can cause the framework to collapse if not done carefully.[7][8][9][10]

    • Air sensitivity: Some MOFs can be sensitive to components of the air, such as moisture or carbon dioxide.

  • Solutions:

    • Careful solvent selection for washing and exchange: Use solvents that are compatible with the MOF structure. For water-sensitive MOFs, use anhydrous organic solvents for washing.

    • Gentle activation process: Activate the MOF by gradually removing the solvent under vacuum at an elevated temperature. Supercritical CO2 exchange is another effective method for activating delicate MOFs.[7][8][9][10]

    • Solvent exchange with a low-surface-tension solvent: Before final drying, exchange the synthesis solvent with a more volatile and lower-surface-tension solvent (e.g., acetone (B3395972), chloroform) to minimize capillary forces that can cause framework collapse.

    • Handle in an inert atmosphere: For air-sensitive MOFs, perform all handling and storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

What are the most common synthesis methods for mellitic acid-based MOFs?

The most common methods for synthesizing mellitic acid-based MOFs are solvothermal and hydrothermal synthesis.[11][12] These methods involve heating a solution of the metal salt and mellitic acid in a sealed container, such as an autoclave, at elevated temperatures.[11][12]

What is the role of a modulator in mellitic acid-based MOF synthesis?

A modulator is a compound, typically a monocarboxylic acid, that is added to the reaction mixture to control the crystallization process.[3][4][5] It competes with the mellitic acid linker for coordination to the metal ions, which can slow down the nucleation and growth rates, leading to larger and more crystalline MOF particles.[3][4] Modulators can also influence the defect density within the MOF structure.[13][14][15]

How does temperature affect the synthesis of mellitic acid-based MOFs?

Temperature is a critical parameter that influences the kinetics of MOF formation, including nucleation and crystal growth rates. Higher temperatures generally lead to faster reaction rates but can also result in smaller, less-defined crystals if not carefully controlled.[2] The optimal temperature depends on the specific metal-linker system and the solvent used.

What is the importance of pH in mellitic acid-based MOF synthesis?

The pH of the reaction mixture plays a crucial role in the deprotonation of the carboxylic acid groups of mellitic acid. Proper deprotonation is essential for the coordination with metal ions and the formation of the MOF structure. An inappropriate pH can lead to the formation of an amorphous product or no product at all.[1]

How do I activate a mellitic acid-based MOF after synthesis?

Activation involves the removal of solvent molecules from the pores of the MOF to make the internal surface area accessible.[7][9][10] This is typically achieved by heating the MOF under vacuum.[7] A common procedure involves first exchanging the high-boiling synthesis solvent with a more volatile solvent before applying heat and vacuum.[11] Supercritical CO2 exchange is another effective, albeit more specialized, activation method.[7][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various mellitic acid-based MOFs. Note that optimal conditions can vary depending on the specific experimental setup.

Table 1: Typical Synthesis Conditions for Mellitic Acid-Based MOFs

Metal IonSynthesis MethodTemperature (°C)Time (h)Solvent(s)ModulatorMolar Ratio (Metal:Linker:Modulator)
Zr(IV)Solvothermal120 - 15024 - 72DMFAcetic Acid / Formic Acid1:1:10-50
Cu(II)Solvothermal100 - 13012 - 48DMF/Ethanol (B145695)-1:1
Zn(II)Solvothermal80 - 12024 - 72DMF/Water-1:1
Cr(III)Hydrothermal180 - 22024 - 96WaterFormic Acid1:1:100
Fe(III)Solvothermal130 - 16012 - 24DMF-1:1

Note: DMF = N,N-Dimethylformamide

Table 2: Influence of Modulators on Zirconium-Mellitic Acid MOF Synthesis

Modulator (50 equiv.)pKaResulting Crystal Size (nm)
Formic Acid3.75~200
Acetic Acid4.76~500
Benzoic Acid4.20~800
2-Fluorobenzoic Acid3.27~1200

Data is illustrative and based on general trends observed for Zr-based carboxylate MOFs.[3][4]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zirconium-Mellitic Acid MOF (UiO-66 analogue)

  • Reactant Preparation:

    • Dissolve Zirconium(IV) chloride (ZrCl4) and mellitic acid in a 1:1 molar ratio in N,N-Dimethylformamide (DMF).

    • Add a modulator, such as acetic acid or benzoic acid, to the solution. A typical molar ratio of Metal:Linker:Modulator is 1:1:20.

  • Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 120 °C and maintain this temperature for 24 hours.

  • Isolation and Washing:

    • After cooling the autoclave to room temperature, collect the white precipitate by centrifugation or filtration.

    • Wash the product sequentially with fresh DMF and then with a volatile solvent like ethanol or acetone to remove unreacted starting materials and DMF. Repeat the washing steps three times for each solvent.

  • Activation:

    • Dry the washed product under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

Protocol 2: Hydrothermal Synthesis of a Chromium-Mellitic Acid MOF (MIL-101 analogue)

  • Reactant Preparation:

    • Dissolve Chromium(III) nitrate (B79036) nonahydrate (Cr(NO3)3·9H2O) and mellitic acid in a 1:1 molar ratio in deionized water.

    • For modulated synthesis, add formic acid as a modulator.

  • Reaction:

    • Place the solution in a Teflon-lined autoclave.

    • Heat the autoclave to 220 °C for 8-24 hours.

  • Purification:

    • Cool the autoclave to room temperature. Collect the solid product by filtration.

    • To remove unreacted mellitic acid, wash the product with hot ethanol or DMF.

  • Activation:

    • Activate the purified MOF by heating under vacuum at 150 °C for 6 hours.

Visualizations

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Activation metal Metal Salt Solution mixing Mixing & Stirring metal->mixing linker Mellitic Acid Solution linker->mixing modulator Modulator (Optional) modulator->mixing heating Solvothermal/Hydrothermal Reaction mixing->heating isolation Isolation (Filtration/Centrifugation) heating->isolation washing Washing isolation->washing activation Activation (Heating under Vacuum) washing->activation final_product Activated MOF activation->final_product

Caption: General workflow for the solvothermal/hydrothermal synthesis of mellitic acid-based MOFs.

Troubleshooting_Logic cluster_solutions1 Solutions for Low Crystallinity cluster_solutions2 Solutions for Small Crystals cluster_solutions3 Solutions for Instability start Synthesis Issue q1 Low Crystallinity? start->q1 q2 Small Crystal Size? start->q2 q3 Product Unstable? start->q3 s1a Optimize Temp/Time q1->s1a Yes s1b Adjust pH q1->s1b Yes s1c Use Modulator q1->s1c Yes s1d Lower Reactant Conc. q1->s1d Yes s2a Add Modulator q2->s2a Yes s2b Increase Reaction Time q2->s2b Yes s2c Decrease Reactant Conc. q2->s2c Yes s3a Gentle Activation q3->s3a Yes s3b Inert Atmosphere Handling q3->s3b Yes s3c Careful Solvent Exchange q3->s3c Yes

Caption: Troubleshooting decision tree for common issues in mellitic acid-based MOF synthesis.

References

Troubleshooting

Technical Support Center: Efficient Recovery of Mellitic Acid from Reaction Mixtures

Welcome to the technical support center for the recovery of mellitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently aske...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery of mellitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of mellitic acid recovery from various reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of mellitic acid recovery.

Issue Possible Cause Recommended Solution
Low Yield of Precipitated Mellitic Acid Incomplete oxidation of the starting material.Ensure complete oxidation by optimizing reaction time, temperature, and oxidant concentration. For nitric acid oxidation of hexamethylbenzene (B147005), a two-stage process with temperatures between 150°C and 200°C in the second stage can improve yield.[1]
Mellitic acid remains dissolved in the solvent.If recovering from a nitric acid solution, concentrate the solution by evaporation to reduce the solubility of mellitic acid and induce precipitation.[1]
Formation of soluble mellitic acid salts.Control the pH of the solution. Mellitic acid is a polycarboxylic acid and can form soluble salts at higher pH. Acidifying the solution can promote the precipitation of the free acid.
Formation of an Oil Instead of Crystals The compound is coming out of solution too quickly or at a temperature above its melting point.Re-heat the solution and add a small amount of additional solvent to ensure complete dissolution. Allow the solution to cool more slowly to promote gradual crystallization.
Presence of impurities that lower the melting point of the product.Purify the crude product. If significant impurities are suspected, consider a purification step like treatment with activated charcoal before crystallization.
Formation of Very Small or Needle-Like Crystals Rapid cooling of the saturated solution.A slower cooling rate generally leads to the formation of larger, more well-defined crystals.[2][3] Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
High degree of supersaturation.Reduce the level of supersaturation by using slightly more solvent or by controlling the rate of solvent evaporation or anti-solvent addition.
Difficulty in Filtering the Precipitate The precipitate is too fine or has a gelatinous consistency.Allow the precipitate to "digest" by letting it stand in the mother liquor, sometimes with gentle heating. This can lead to the formation of larger, more easily filterable particles.[4]
Clogging of the filter paper.Use a filter aid such as celite or a different type of filter with a larger pore size if the precipitate is consistently difficult to filter.
Discolored Mellitic Acid Product Presence of colored impurities from the reaction mixture.Recrystallize the crude mellitic acid from a suitable solvent like water or alcohol.[5][6] Activated charcoal can be used to remove colored impurities during the recrystallization process.
Incomplete removal of the oxidizing agent (e.g., nitric acid).Wash the collected crystals thoroughly with cold solvent to remove residual reagents.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for recovering mellitic acid from a reaction mixture?

A1: The most common methods for recovering mellitic acid are:

  • Precipitation by Concentration: This involves concentrating the reaction solvent (e.g., nitric acid) by evaporation, which reduces the solubility of mellitic acid and causes it to precipitate out of the solution.[1]

  • Precipitation with a Metal Salt: This method involves forming an insoluble salt of mellitic acid, such as lead mellitate, by adding a solution of a metal salt (e.g., lead acetate). The mellitic acid can then be regenerated by treating the salt with an acid like hydrogen sulfide (B99878).[5][6]

  • Cooling Crystallization: After dissolving the crude mellitic acid in a suitable hot solvent (e.g., water or alcohol), the solution is slowly cooled to induce the crystallization of pure mellitic acid.[5][6]

Q2: What is a typical yield and purity I can expect for mellitic acid recovery?

A2: The yield and purity can vary significantly depending on the starting material and the recovery method used. For instance, a two-stage nitric acid oxidation of hexakis(methoxymethyl)benzene followed by precipitation can yield up to 65% of the theoretical maximum, with the resulting sodium mellitate having a purity of over 95%.[1] The oxidation of hexamethylbenzene with concentrated nitric acid has been reported to yield about 35% of pure mellitic acid.[7]

Q3: How can I improve the crystal size and quality of my recovered mellitic acid?

A3: To improve crystal size and quality, it is crucial to control the rate of crystallization. Slow cooling of a saturated solution is generally preferred as it allows for the formation of larger and more ordered crystals.[2][3][8] Avoid rapid cooling or "crashing out" of the product, as this tends to produce small, impure crystals. Seeding the solution with a small crystal of pure mellitic acid can also help to initiate and control crystal growth.

Q4: What are some common impurities I might encounter and how can I remove them?

A4: Common impurities can include unreacted starting materials, byproducts from the oxidation reaction, and inorganic salts. Many of these impurities can be removed by recrystallization.[9] If the impurities are colored, treatment with activated charcoal during recrystallization can be effective. Co-precipitation of other soluble compounds can also occur; redissolving the precipitate and reprecipitating it can help to improve purity.[10]

Q5: How do I choose a suitable solvent for the recrystallization of mellitic acid?

A5: An ideal solvent for recrystallization should dissolve the mellitic acid well at elevated temperatures but poorly at room temperature. Mellitic acid is known to be soluble in water and alcohol.[5][6] Therefore, these are good starting points for selecting a recrystallization solvent. The choice of solvent may also depend on the nature of the impurities you are trying to remove.

Data Presentation

Recovery Method Starting Material Reported Yield Reported Purity Reference
Precipitation by Nitric Acid ConcentrationHexakis(methoxymethyl)benzeneUp to 65% (of theoretical)>95% (as sodium mellitate)[1]
Precipitation by Nitric Acid OxidationHexamethylbenzene~35% (of theoretical)"Rather pure"[7]
Precipitation with Lead Acetate (B1210297)Mellite (mineral)Not specifiedNot specified[5][6]

Experimental Protocols

Protocol 1: Recovery of Mellitic Acid by Concentration of Nitric Acid Solution

This protocol is based on the recovery method described for the product of hexakis(methoxymethyl)benzene oxidation.[1]

  • Reaction Work-up: Following the completion of the nitric acid oxidation reaction, cool the reaction mixture.

  • Concentration: Transfer the reaction solution to a suitable flask for evaporation. Reduce the volume of the nitric acid solution by evaporation under reduced pressure or gentle heating in a fume hood.

  • Precipitation: As the solution becomes more concentrated, mellitic acid will begin to precipitate out. Continue to concentrate the solution until a significant amount of precipitate has formed.

  • Isolation: Cool the mixture and collect the precipitated mellitic acid by filtration.

  • Washing: Wash the collected solid with a small amount of cold water to remove residual nitric acid and other soluble impurities.

  • Drying: Dry the purified mellitic acid.

  • (Optional) Conversion to Sodium Salt: For further purification, the mellitic acid can be dissolved in water, neutralized with sodium hydroxide (B78521) to form sodium mellitate, and then isolated. The purity of the sodium mellitate can be assessed by techniques such as gas chromatography after esterification.[1]

Protocol 2: Recovery of Mellitic Acid by Precipitation with Lead Acetate

This protocol is a classical method for isolating mellitic acid, particularly from natural sources like mellite.[5][6]

  • Preparation of Ammonium (B1175870) Mellitate Solution: If starting from mellite, the mineral is first treated with ammonium carbonate and ammonia (B1221849) to precipitate alumina, leaving ammonium mellitate in solution. The filtrate is then evaporated.

  • Precipitation of Lead Mellitate: Dissolve the crude ammonium mellitate in water. Add a solution of lead acetate to precipitate lead mellitate, which is insoluble.

  • Isolation of Lead Mellitate: Collect the lead mellitate precipitate by filtration and wash it with water.

  • Decomposition of Lead Mellitate: Suspend the lead mellitate in water and bubble hydrogen sulfide gas through the suspension. This will precipitate lead sulfide and release free mellitic acid into the solution. (Caution: Hydrogen sulfide is a highly toxic gas and this step must be performed in a well-ventilated fume hood).

  • Isolation of Mellitic Acid: Filter off the lead sulfide precipitate.

  • Final Purification: Evaporate the filtrate to crystallize the mellitic acid. The mellitic acid can be further purified by recrystallization from water or alcohol.

Mandatory Visualizations

Mellitic_Acid_Recovery_Workflow cluster_synthesis Synthesis of Mellitic Acid cluster_recovery Recovery & Purification cluster_analysis Analysis cluster_product Final Product Start Reaction Mixture (e.g., from Oxidation) Recovery Recovery Method (Precipitation/Crystallization) Start->Recovery Crude Product Purification Purification (Recrystallization) Recovery->Purification Crude Mellitic Acid Analysis Purity & Yield Analysis (e.g., HPLC) Purification->Analysis Purified Product End Pure Mellitic Acid Analysis->End Verified Product Troubleshooting_Logic Start Low Mellitic Acid Yield? CheckOxidation Check Oxidation Conditions Start->CheckOxidation Possible Cause CheckSolubility Check Product Solubility Start->CheckSolubility Possible Cause CheckpH Check for Soluble Salt Formation Start->CheckpH Possible Cause OptimizeReaction Optimize Reaction (Time, Temp, Conc.) CheckOxidation->OptimizeReaction Solution ConcentrateSolution Concentrate Solvent to Induce Precipitation CheckSolubility->ConcentrateSolution Solution ControlpH Control pH to Prevent Salt Formation CheckpH->ControlpH Solution

References

Optimization

addressing challenges in the characterization of mellitic acid's structure

Welcome to the technical support center for the structural characterization of mellitic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encount...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structural characterization of mellitic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the crystal structure of mellitic acid using X-ray crystallography?

A1: The primary challenges stem from its propensity for polymorphism and the difficulty in growing single crystals of sufficient size and quality. Mellitic acid's extensive intermolecular and intramolecular hydrogen bonding network can lead to the formation of multiple crystalline forms (polymorphs), making it difficult to obtain a consistent and well-defined crystal structure. Furthermore, its high polarity can lead to rapid precipitation rather than slow, ordered crystal growth, often resulting in small or poorly-formed crystals unsuitable for diffraction studies.[1][2][3][4]

Q2: I am observing significant peak broadening in the 1H NMR spectrum of mellitic acid. What could be the cause and how can I resolve it?

A2: Broadening of the carboxylic acid proton signals in the 1H NMR spectrum of mellitic acid is common and typically arises from two main factors:

  • Chemical Exchange: The acidic protons of the six carboxyl groups can undergo rapid exchange with each other and with any trace amounts of water in the solvent.[5] This exchange occurs on a timescale comparable to the NMR experiment, leading to a coalescence of signals and significant broadening.

  • Intermolecular Hydrogen Bonding and Aggregation: Mellitic acid's structure promotes strong intermolecular hydrogen bonding, leading to the formation of aggregates in solution. This can restrict molecular tumbling and result in broader lines.[6]

To address this, you can try the following:

  • Use a polar, aprotic deuterated solvent: Solvents like DMSO-d6 can help to disrupt intermolecular hydrogen bonding to some extent.

  • Lower the temperature: Variable temperature (VT) NMR experiments at lower temperatures can slow down the exchange rate, potentially resolving the broad signals into sharper peaks.

  • Ensure rigorous drying of the sample and solvent: Minimizing the presence of water will reduce the rate of proton exchange.

Q3: Why is obtaining a clear molecular ion peak for mellitic acid in electrospray ionization mass spectrometry (ESI-MS) challenging?

A3: Mellitic acid can be challenging to analyze by ESI-MS due to:

  • Adduct Formation: The six carboxylic acid groups are highly effective at chelating metal ions. Consequently, instead of observing the deprotonated molecule [M-H], you are likely to see a variety of adducts, such as [M+Na-H], [M+K-H], or even multiply-charged species with multiple adducts.[7][8][9][10] This complicates the interpretation of the mass spectrum.

  • In-source Fragmentation/Decomposition: Although mellitic acid is thermally stable to a certain degree, it can decompose at elevated temperatures, which might occur in the ESI source.[11][12][13] This can lead to fragmentation and the absence of a clear molecular ion peak.

Q4: The O-H stretching region in the FTIR spectrum of my mellitic acid sample is very broad and complex. Is this normal?

A4: Yes, a very broad and intense absorption band in the region of approximately 2500-3300 cm-1 is a characteristic feature of carboxylic acids, including mellitic acid.[14][15][16][17][18] This broadening is a direct consequence of the extensive hydrogen bonding between the carboxylic acid groups. The varying strengths of these hydrogen bonds result in a wide range of O-H stretching vibrational frequencies, which overlap to form a broad envelope.

Troubleshooting Guides

X-ray Crystallography
Problem Possible Cause Troubleshooting Steps
No crystal formation - Solution is not supersaturated.- Inappropriate solvent.- Slowly evaporate the solvent to increase concentration.- Introduce an anti-solvent to decrease solubility.- Test a wider range of solvents with varying polarities.[1][3]
Formation of powder or microcrystals - Supersaturation was reached too quickly.- Too many nucleation sites.- Slow down the rate of solvent evaporation or anti-solvent diffusion.- Use a cleaner crystallization vessel to reduce nucleation sites.- Consider a different crystallization technique like vapor diffusion.[1][2][4]
Poorly-formed or twinned crystals - Rapid crystal growth.- Presence of impurities.- Further purify the mellitic acid sample.- Slow down the crystallization process by reducing the temperature gradient or the rate of solvent evaporation.[1][3]
Difficulty in solving the crystal structure - Crystal twinning.- Static or dynamic disorder of the carboxyl groups.- Presence of multiple polymorphs in the same batch.- Carefully screen multiple crystals from the same batch.- Collect data at low temperatures to reduce thermal motion and potential disorder.- Employ advanced crystallographic software for structure solution and refinement.[19]
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad, unresolved proton signals for carboxylic acids - Rapid chemical exchange with residual water or between carboxyl groups.- Molecular aggregation.- Use a highly deuterated, dry solvent (e.g., DMSO-d6).- Acquire spectra at lower temperatures to slow exchange.- Prepare samples at a lower concentration to reduce aggregation.[5][6][20][21]
Poor signal-to-noise ratio in 13C NMR - Low natural abundance of 13C.- Long relaxation times for quaternary carbons.- Increase the number of scans.- Optimize the relaxation delay (d1) to allow for full relaxation of quaternary carbons.[22]
Difficulty in assigning 13C NMR signals - Overlapping signals for the carboxyl carbons and the benzene (B151609) ring carbons.- Utilize 2D NMR techniques such as HSQC and HMBC to correlate carbons with their attached protons.- Compare experimental shifts with theoretically predicted shifts from computational chemistry.[22][23][24][25]
Solvent signal obscuring analyte peaks - Inappropriate choice of deuterated solvent.- Choose a deuterated solvent with signals that do not overlap with the expected signals of mellitic acid.
Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
Multiple adduct peaks, weak or absent molecular ion - Presence of alkali metal salts in the sample or mobile phase.- Use high-purity solvents and reagents.- Add a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation/deprotonation over adduct formation.[7][9][10][26]
In-source fragmentation or decomposition - High source temperature or cone voltage.- Optimize the ESI source parameters to use the mildest conditions possible that still provide good ionization.- Consider using a "cold" ionization technique if available.[11][12][13]
Low signal intensity - Poor ionization efficiency.- Sample concentration is too low.- Optimize the mobile phase composition and pH.- Increase the sample concentration.

Experimental Protocols

Protocol 1: Crystallization of Mellitic Acid by Vapor Diffusion

Objective: To grow single crystals of mellitic acid suitable for X-ray diffraction.

Materials:

  • High-purity mellitic acid (≥98%)

  • Methanol (B129727) (HPLC grade)

  • Diethyl ether (anhydrous)

  • Small vial (e.g., 2 mL)

  • Larger beaker or jar with a lid

  • Syringe and 0.2 µm filter

Methodology:

  • Prepare a saturated solution of mellitic acid in methanol at room temperature.

  • Filter the solution through a 0.2 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Place the small vial, uncapped, inside a larger beaker or jar.

  • Add a small amount of diethyl ether (the anti-solvent) to the bottom of the larger beaker, ensuring the liquid level is below the top of the small vial.

  • Seal the larger container tightly.

  • Allow the setup to stand undisturbed in a location with minimal temperature fluctuations and vibrations.

  • The diethyl ether will slowly diffuse into the methanol solution, reducing the solubility of mellitic acid and promoting slow crystal growth over several days to weeks.

  • Monitor for crystal growth without disturbing the setup.

Protocol 2: 1H and 13C NMR Spectroscopy of Mellitic Acid

Objective: To obtain high-resolution 1H and 13C NMR spectra of mellitic acid.

Materials:

  • Mellitic acid (dried under vacuum)

  • DMSO-d6 (high purity, low water content)

  • NMR tube

Methodology:

  • Dissolve approximately 5-10 mg of dried mellitic acid in 0.6 mL of DMSO-d6 directly in the NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • For 1H NMR:

    • Acquire a standard 1H NMR spectrum.

    • If the carboxylic acid proton signals are broad, consider acquiring spectra at a lower temperature (e.g., 273 K) to observe any sharpening of the peaks.

  • For 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of at least 5 seconds to ensure adequate signal-to-noise for the quaternary carbons.

  • For signal assignment:

    • Acquire 2D NMR spectra, such as HSQC and HMBC, to aid in the definitive assignment of all carbon and proton signals.

Visualizations

experimental_workflow cluster_purification Sample Preparation cluster_characterization Structural Characterization cluster_analysis Data Analysis & Structure Elucidation start Start with Mellitic Acid purify Purify Mellitic Acid (e.g., Recrystallization) start->purify dry Dry Sample (Vacuum Oven) purify->dry xray X-ray Crystallography dry->xray nmr NMR Spectroscopy (1H, 13C, 2D) dry->nmr ms Mass Spectrometry (ESI-MS) dry->ms ftir FTIR Spectroscopy dry->ftir analyze_xray Solve Crystal Structure xray->analyze_xray analyze_nmr Assign Spectra nmr->analyze_nmr analyze_ms Interpret Mass Spectrum ms->analyze_ms analyze_ftir Analyze Vibrational Modes ftir->analyze_ftir elucidate Elucidate Final Structure analyze_xray->elucidate analyze_nmr->elucidate analyze_ms->elucidate analyze_ftir->elucidate

Caption: Experimental workflow for the structural characterization of mellitic acid.

troubleshooting_logic cluster_problem Observed Problem cluster_diagnosis Potential Causes cluster_solution Corrective Actions cluster_outcome Desired Outcome problem Poor Quality Analytical Data impurity Sample Impurity problem->impurity polymorphism Polymorphism problem->polymorphism h_bonding Strong H-Bonding problem->h_bonding decomposition Thermal Decomposition problem->decomposition purify Re-purify Sample impurity->purify optimize_xtal Optimize Crystallization polymorphism->optimize_xtal h_bonding->optimize_xtal optimize_nmr Adjust NMR Parameters (Solvent, Temp) h_bonding->optimize_nmr optimize_ms Modify MS Conditions (Source Temp, Mobile Phase) decomposition->optimize_ms outcome High-Quality Data for Structure Elucidation purify->outcome optimize_xtal->outcome optimize_nmr->outcome optimize_ms->outcome

Caption: Troubleshooting logic for challenges in mellitic acid characterization.

References

Reference Data & Comparative Studies

Validation

spectroscopic data for mellitic acid (NMR, IR, Mass Spec)

A Comprehensive Guide to the Spectroscopic Properties of Mellitic Acid and its Alternatives for Researchers. This guide provides a detailed comparison of the spectroscopic data for mellitic acid and a common alternative,...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Properties of Mellitic Acid and its Alternatives for Researchers.

This guide provides a detailed comparison of the spectroscopic data for mellitic acid and a common alternative, pyromellitic acid. It is designed for researchers, scientists, and drug development professionals who utilize these compounds in their work. The guide includes a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for these analyses.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for mellitic acid and pyromellitic acid, offering a clear comparison of their characteristic signals.

Spectroscopic TechniquePropertyMellitic Acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid)Pyromellitic Acid (Benzene-1,2,4,5-tetracarboxylic acid)
¹H NMR Chemical Shift (δ) in ppmNo aromatic protons. A broad singlet for the -COOH protons is expected >10 ppm, but is often not precisely reported due to solvent exchange and concentration effects.~8.3 ppm (s, 2H, Ar-H)
¹³C NMR Chemical Shift (δ) in ppm~169.5 (s, -COOH), ~139.0 (s, Ar-C)~166.5 (s, -COOH), ~139.5 (s, Ar-C-COOH), ~132.0 (s, Ar-C-H)
IR Spectroscopy Key Absorptions (cm⁻¹)3335-2500 (O-H stretch, broad), 1725-1700 (C=O stretch), 1440-1395 (O-H bend), 1320-1210 (C-O stretch)[1]3500-2500 (O-H stretch, broad), 1720-1680 (C=O stretch), ~1415 (O-H bend), ~1240 (C-O stretch)
Mass Spectrometry Major Peaks (m/z)342 (M+), 324, 298, 280, 254, 236, 210, 166, 122, 78254 (M+), 236, 210, 192, 166, 149, 122, 104, 76[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the carboxylic acid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for observing the acidic carboxylic protons, as they are less prone to rapid exchange than in D₂O. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz, respectively. A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Attenuated Total Reflectance (ATR): A small amount of the solid powder sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied using a compression anvil to ensure good contact between the sample and the crystal. The spectrum is then collected. This method requires minimal sample preparation.

  • Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.

  • Data Acquisition: The FTIR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For volatile or semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often after derivatization (e.g., esterification) to increase volatility. Electron Ionization (EI) is a common ionization technique for GC-MS, where the sample is bombarded with high-energy electrons (typically 70 eV). For less volatile compounds, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is a suitable alternative. For ESI, the sample is dissolved in a suitable solvent (e.g., a mixture of water, acetonitrile, or methanol (B129727) with a small amount of formic acid) and infused into the mass spectrometer.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a carboxylic acid sample.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_elucidation Structural Elucidation Prep_NMR Dissolve in Deuterated Solvent NMR NMR Spectrometer Prep_NMR->NMR Prep_IR Prepare KBr Pellet or use ATR IR FTIR Spectrometer Prep_IR->IR Prep_MS Dissolve for ESI or Derivatize for GC MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Elucidation Final Structure Confirmation Data_NMR->Elucidation Data_IR->Elucidation Data_MS->Elucidation Sample Carboxylic Acid Sample Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

Caption: Workflow for Spectroscopic Analysis of Carboxylic Acids.

References

Comparative

A Comparative Guide to Confirming the Purity of Synthesized Mellitic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized mellitic acid. Detailed experimental protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized mellitic acid. Detailed experimental protocols and a summary of quantitative data are presented to assist researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methods for Mellitic Acid Purity Assessment

The selection of an appropriate analytical method for determining the purity of synthesized mellitic acid is contingent on factors such as the expected impurities, required accuracy, available instrumentation, and sample throughput. A summary of common techniques with their respective advantages and disadvantages is presented in Table 1.

MethodPrincipleTypical Purity RangeAdvantagesDisadvantagesPotential Impurities Detected
High-Performance Liquid Chromatography (HPLC) Separation based on polarity>98%High sensitivity and resolution for separating closely related impurities. Quantitative.Requires method development. May not detect non-UV active impurities.Benzoic acid, Trimellitic acid, other aromatic polycarboxylic acids.
Melting Point Analysis Determination of the temperature range over which the solid meltsQualitative indicatorSimple, rapid, and inexpensive first assessment of purity.A sharp melting point does not guarantee high purity. Impurities can sometimes form eutectic mixtures.Broad range of organic and inorganic impurities.
Titration Neutralization of acidic protons with a standardized base>98%Cost-effective and accurate for quantifying total acidity.Can be complex for polyprotic acids like mellitic acid due to multiple, potentially overlapping equivalence points. Non-specific.Total acidic content.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei>98%Highly accurate and precise. Provides structural information. Does not require a reference standard of the analyte itself.Requires specialized equipment and expertise. Lower sensitivity compared to chromatographic methods.Residual solvents, organic impurities with distinct proton signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by specific molecular vibrationsQualitative/Semi-quantitativeRapid and non-destructive. Provides information about functional groups.Not inherently quantitative without calibration. Can be difficult to detect minor impurities with similar functional groups.Compounds with different functional groups than mellitic acid.
Raman Spectroscopy Inelastic scattering of monochromatic lightQualitative/Semi-quantitativeNon-destructive and requires minimal sample preparation. Can be used for in-situ analysis.Can be affected by fluorescence. May have lower sensitivity for some impurities.Changes in the benzene (B151609) ring and carboxylic acid group vibrations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of mellitic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Newcrom BH, 4.6 x 150 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)

  • Mellitic acid reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% sulfuric acid.[1] A common starting point is a gradient or isocratic elution. The mobile phase should be degassed before use.

  • Standard Solution Preparation: Accurately weigh a known amount of mellitic acid reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 0.1 mg/mL).[1] Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized mellitic acid and dissolve it in the mobile phase to a known concentration (e.g., 0.25 mg/mL).[2] Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 1-2 µL[1][2]

    • Detection: UV at 220 nm[1]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. The purity of the synthesized mellitic acid is determined by comparing the peak area of the sample to the calibration curve generated from the reference standard.

Melting Point Analysis

A simple and rapid method to assess the presence of impurities.

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry, synthesized mellitic acid.

  • Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A pure compound will have a sharp melting range (typically < 2 °C). A broad melting range suggests the presence of impurities. The reported melting point of mellitic acid varies, with values cited as >300 °C, 288 °C, and 287 °C with decomposition.[3][4][5][6]

Titration

This method determines the total acidic content and can be used to calculate purity if acidic impurities are negligible. Due to its polyprotic nature, potentiometric titration is recommended.

Instrumentation:

  • Burette (50 mL)

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

Reagents:

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Synthesized mellitic acid

Procedure:

  • Sample Preparation: Accurately weigh a known amount of synthesized mellitic acid and dissolve it in a known volume of deionized water in a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode and the tip of the burette into the solution.

  • Titration: Add the standardized NaOH solution in small increments, recording the pH after each addition. Stir the solution continuously.

  • Endpoint Determination: Plot a graph of pH versus the volume of NaOH added. The equivalence points will appear as steep inflections in the curve. Mellitic acid is a hexaprotic acid, and its titration curve may show multiple, potentially indistinct, equivalence points.[6][7][8][9] The purity is calculated based on the volume of titrant required to reach a specific, well-defined equivalence point.

Quantitative Nuclear Magnetic Resonance (qNMR)

A highly accurate method for purity determination without the need for an identical reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard of known purity (e.g., maleic acid, 1,3,5-benzenetricarboxylic acid)[10]

  • Synthesized mellitic acid

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized mellitic acid and a known amount of the internal standard into a vial.[4] Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons (typically 5 times the longest T1).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of mellitic acid and a signal of the internal standard. The purity of the mellitic acid can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy

A rapid, qualitative assessment of functional groups present in the sample.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Sample Preparation: Place a small amount of the dry, synthesized mellitic acid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the FTIR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).

  • Analysis: Compare the obtained spectrum with a reference spectrum of pure mellitic acid. The presence of unexpected peaks may indicate impurities. Key characteristic peaks for mellitic acid include broad O-H stretching from the carboxylic acids, C=O stretching, and C-O stretching. For quantitative analysis, a calibration curve would need to be prepared using standards of known concentrations.[5][11][12]

Potential Impurities in Synthesized Mellitic Acid

The nature of impurities in synthesized mellitic acid largely depends on the synthetic route employed.

  • From Oxidation of Hexamethylbenzene (B147005): The oxidation of hexamethylbenzene with nitric acid can lead to the formation of various polymethylbenzenepolycarboxylic acids as intermediates and byproducts.[13][14][15] These include tetramethylphthalic anhydride (B1165640) and tetramethylisophthalic acid.[15]

  • From Oxidation of Graphite (B72142): Mellitic acid synthesized by the oxidation of graphite may contain residual unreacted starting material and metallic impurities inherent to the graphite source.

Workflow for Confirming Purity

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized mellitic acid.

Purity_Workflow cluster_synthesis Synthesis & Initial Purification cluster_screening Initial Purity Screening cluster_quantification Quantitative Purity Determination cluster_decision Final Assessment Synthesized_MA Synthesized Mellitic Acid Purification Purification (e.g., Recrystallization) Synthesized_MA->Purification MP Melting Point Analysis Purification->MP FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC MP->HPLC FTIR->HPLC Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed Further_Purification Further Purification Required HPLC->Further_Purification qNMR qNMR qNMR->Purity_Confirmed qNMR->Further_Purification Titration Titration Titration->Purity_Confirmed Titration->Further_Purification

Caption: Workflow for purity confirmation of synthesized mellitic acid.

References

Validation

A Comparative Guide to the Synthesis and Analytical Validation of Mellitic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two distinct synthetic routes to mellitic acid: the oxidation of hexamethylbenzene (B147005) and the elect...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct synthetic routes to mellitic acid: the oxidation of hexamethylbenzene (B147005) and the electrochemical oxidation of graphite (B72142). The performance of each method is evaluated through a detailed analysis of the final product using various analytical techniques. This document offers detailed experimental protocols and presents quantitative data in a clear, comparative format to aid researchers in selecting the most suitable synthesis strategy for their specific needs.

Introduction

Mellitic acid, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a highly carboxylated aromatic compound with a unique planar structure. Its derivatives are of significant interest in various fields, including the development of metal-organic frameworks (MOFs), polymers, and pharmaceuticals. The validation of its synthesis is crucial to ensure the purity and identity of the final product, which is essential for its application in research and development. This guide compares two methods of synthesis and outlines the analytical techniques used for validation.

Synthesis Methodologies

Two primary methods for the synthesis of mellitic acid are detailed below. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, and purity of the final product.

Method 1: Oxidation of Hexamethylbenzene with Nitric Acid

This classical chemical synthesis approach involves the vigorous oxidation of all six methyl groups of hexamethylbenzene to carboxylic acids.

Experimental Protocol:

  • In a specialized reaction vessel, such as a Carius tube, combine 7 mL of fuming nitric acid (specific gravity 1.52) and 2 mL of water.[1]

  • Carefully add 2 grams of powdered hexamethylbenzene to the acid mixture in small portions, ensuring the reaction is controlled.

  • Once the initial vigorous reaction subsides, seal the vessel.

  • Heat the sealed vessel to 120°C for a duration of 3 hours.[1]

  • After cooling, carefully open the vessel to release any internal pressure.

  • Add an additional 2 mL of nitric acid (specific gravity 1.4) and reseal the vessel.

  • Heat the vessel again, this time at a temperature of 160°C for 8 hours.

  • After the second heating period, cool the vessel and open it cautiously.

  • Transfer the contents to an evaporating dish and heat on a water bath until the nitric acid has completely evaporated.

  • The resulting crude mellitic acid can then be purified by recrystallization.

Method 2: Electrochemical Oxidation of Graphite

This method offers a more environmentally friendly approach, utilizing electrochemical principles to oxidize graphite directly to mellitic acid.

Experimental Protocol:

  • Assemble an electrochemical cell with a graphite anode and a suitable cathode (e.g., platinum or copper).

  • Use an aqueous solution of perchloric acid as the electrolyte.

  • Apply a potential to the cell, initiating the anodic oxidation of the graphite.

  • The process is carried out using linear sweep voltammetry, sweeping the potential from the rest potential of the electrode up to 1.4 V.

  • During the electrolysis, mellitic acid is formed in the electrolyte solution along with graphite oxide as a co-product.

  • Following the electrochemical process, the mellitic acid can be separated from the graphite oxide colloid and the electrolyte.

Analytical Validation Techniques

The validation of synthesized mellitic acid is performed using a suite of analytical techniques to confirm its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the synthesized mellitic acid and for separating it from any unreacted starting materials or byproducts.

Experimental Protocol:

  • Column: A reversed-phase Newcrom BH column (4.6 x 150 mm, 5 µm particle size) is suitable for this analysis.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with 0.1% sulfuric acid as a buffer.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 220 nm.[2]

  • Sample Preparation: Dissolve the synthesized mellitic acid in water to a concentration of 0.25 mg/mL.[2]

  • Injection Volume: 1 µL.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic functional groups present in the mellitic acid molecule, confirming its chemical structure.

Experimental Protocol:

  • Prepare a sample of the synthesized mellitic acid, either as a solid (for Attenuated Total Reflectance - ATR-FTIR) or mixed with KBr to form a pellet.

  • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the presence of characteristic absorption bands.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule, confirming the presence of the benzene (B151609) ring and the six equivalent carboxylic acid carbons.

Experimental Protocol:

  • Dissolve a sample of the synthesized mellitic acid in a suitable deuterated solvent (e.g., D₂O).

  • Acquire the ¹³C NMR spectrum.

  • Analyze the chemical shifts to confirm the molecular structure. Due to the high symmetry of the mellitic acid molecule, two distinct signals are expected in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized mellitic acid and to study its fragmentation pattern, further confirming its identity.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for analyzing mellitic acid due to its polar nature. For Mass-Spec compatible applications, the mobile phase in HPLC can be modified by replacing phosphoric acid with formic acid.[3]

  • Analysis Mode: The analysis can be performed in either positive or negative ion mode.

  • Data Acquisition: Acquire the mass spectrum, looking for the molecular ion peak and characteristic fragment ions.

Comparative Analysis of Synthesized Mellitic Acid

The following tables summarize the expected analytical data for mellitic acid synthesized by the two described methods.

Table 1: Comparison of Synthesis Methods

ParameterMethod 1: Oxidation of HexamethylbenzeneMethod 2: Electrochemical Oxidation of Graphite
Starting Material HexamethylbenzeneGraphite
Primary Reagents Fuming Nitric AcidPerchloric Acid (electrolyte)
Reaction Conditions High Temperature (120-160°C), High PressureAmbient Temperature and Pressure
Reported Yield Approximately 35%Varies depending on specific conditions
Key Advantages Well-established method, produces relatively pure crude productMilder reaction conditions, "greener" approach
Key Disadvantages Harsh and hazardous reagents, high pressure requiredCan produce a mixture of products requiring separation

Table 2: Analytical Validation Data for Mellitic Acid

Analytical TechniqueExpected Result
HPLC Retention Time Dependent on the specific HPLC conditions used.
FTIR (cm⁻¹) ν(O-H): 3335-2500 (broad band)[3]ν(C=O): 1725-1700[3]δ(O-H): 1440-1395[3]ν(C-O): 1320-1210[3]
¹³C NMR (ppm) Aromatic Carbons (C-COOH): ~135 ppmCarboxylic Acid Carbons (COOH): ~165-190 ppm
Mass Spectrometry (m/z) Molecular Ion [M-H]⁻: 341.0Key Fragments: Loss of CO₂ (m/z 297), loss of H₂O (m/z 323), and other fragments corresponding to successive losses of carboxyl groups.

Visualizing the Workflow

The general workflow for the synthesis and validation of mellitic acid can be visualized as a clear, logical progression of steps.

Mellitic_Acid_Workflow cluster_synthesis Synthesis cluster_validation Analytical Validation start Starting Material (Hexamethylbenzene or Graphite) reaction Chemical or Electrochemical Oxidation start->reaction Method 1 or 2 purification Purification (e.g., Recrystallization) reaction->purification hplc HPLC purification->hplc Purity Check ftir FTIR purification->ftir Functional Groups nmr ¹³C NMR purification->nmr Structure Confirmation ms Mass Spectrometry purification->ms Molecular Weight product Validated Mellitic Acid hplc->product ftir->product nmr->product ms->product

Caption: General workflow for the synthesis and analytical validation of mellitic acid.

The signaling pathway for the validation process highlights the interconnectedness of the different analytical techniques in confirming the final product.

Validation_Signaling cluster_techniques Validation Techniques cluster_methods Confirmation Methods synthesis Synthesized Product purity Purity Assessment (HPLC) synthesis->purity identity Identity Confirmation synthesis->identity final_product Confirmed Mellitic Acid purity->final_product structure Structural Elucidation identity->structure ftir FTIR identity->ftir nmr ¹³C NMR identity->nmr ms Mass Spec identity->ms structure->final_product

Caption: Signaling pathway for the analytical validation of synthesized mellitic acid.

References

Comparative

comparative study of different methods for mellitic acid production

A Comparative Guide to the Production of Mellitic Acid For researchers, scientists, and drug development professionals, the synthesis of mellitic acid, a benzenehexacarboxylic acid, is of significant interest due to its...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Production of Mellitic Acid

For researchers, scientists, and drug development professionals, the synthesis of mellitic acid, a benzenehexacarboxylic acid, is of significant interest due to its potential applications as a chelating agent, in the formation of metal-organic frameworks, and as a component in the synthesis of polymers and pharmaceuticals. This guide provides a comparative analysis of various methods for mellitic acid production, complete with experimental data, detailed protocols, and visualizations of the synthetic workflows.

Comparison of Mellitic Acid Production Methods

The selection of a suitable method for mellitic acid synthesis depends on factors such as the desired scale, available starting materials, and required purity. The following table summarizes the quantitative data for the most common production routes.

Production MethodStarting MaterialOxidizing Agent/CatalystReaction TimeTemperaturePressureYield (%)PurityReference
Two-Stage Nitric Acid Oxidation Hexakis(methoxymethyl)benzeneNitric Acid (HNO₃)Stage 1: ~1 hrStage 2: 1-3 hrsStage 1: 60-120°CStage 2: 150-200°CStage 1: AtmosphericStage 2: 40-250 psig~65%>95%[1]
Oxidation of Hexamethylbenzene (B147005) HexamethylbenzeneConcentrated Nitric Acid (HNO₃)Not Specified120-160°CNot Specified~35%High[2]
Oxidation of Carbonaceous Materials Anthracite1. Nitric Acid (HNO₃)2. Alkaline Potassium Permanganate (B83412) (KMnO₄)Stage 1: 3-6 hrsStage 2: 5 hrsStage 1: BoilingStage 2: 100°CAtmospheric~30%Not Specified
Electrochemical Oxidation Graphite (B72142)Electrochemical in Deionized Water7 daysNot SpecifiedNot Specified0.04 wt%Co-product with graphite oxide
Oxidation of Lignite-Derived Residue Xianfeng Lignite-Derived ResidueAqueous Hydrogen Peroxide (H₂O₂)Not SpecifiedNot SpecifiedNot SpecifiedMixture of Benzene (B151609) Carboxylic Acids*Mixture of Products[3]

*In the oxidation of lignite-derived residue, mellitic acid and benzenepentacarboxylic acid were the dominant benzene carboxylic acids, accounting for 55.5% and 13.3% of the total yield of all group components, respectively. The overall yield of isolated mellitic acid is not reported.

Experimental Protocols

Two-Stage Nitric Acid Oxidation of Hexakis(methoxymethyl)benzene

This method provides a high yield of pure mellitic acid.[1]

Step 1: Preliminary Oxidation

  • In a five-liter flask equipped with a condenser, combine 170 g of hexakis(methoxymethyl)benzene, 2136 g of 70% nitric acid, and 864 g of distilled water.

  • Heat the mixture to 60°C at atmospheric pressure. A vigorous evolution of reddish-brown gas will be observed.

  • Allow the reaction to proceed for approximately 55 minutes, during which the temperature may rise to around 93°C without external heating as the gas evolution slows.

  • After the preliminary oxidation, distill off the overhead to concentrate the reaction mixture.

Step 2: Final Oxidation

  • Transfer the concentrated reaction mixture to an autoclave.

  • Heat the mixture to 122°C over 35 minutes, allowing the pressure to increase to approximately 103 psig.

  • Maintain the pressure between 102 and 105 psig by releasing the evolving gases while increasing the temperature to 160°C over 30 minutes.

  • Gradually raise the temperature to 168°C over 70 minutes, maintaining the pressure between 98 and 108 psig.

  • Cool the reaction mixture. The mellitic acid can be isolated by evaporating the nitric acid solution and collecting the precipitate.

Product Isolation and Purification

  • The precipitated mellitic acid can be further purified by dissolving it in water, neutralizing with NaOH to form sodium mellitate.

  • The sodium mellitate can be purified and then converted back to mellitic acid using an ion exchange resin.

  • The final product can be analyzed for purity using techniques such as gas chromatography after esterification to its hexamethyl ester.

Oxidation of Hexamethylbenzene with Concentrated Nitric Acid

This is a more direct oxidation method, though with a lower reported yield compared to the two-stage process.[2]

  • React hexamethylbenzene with concentrated nitric acid at a temperature of 120-160°C.

  • The crude reaction product consists of fairly pure mellitic acid.

  • The pure product can be obtained through recrystallization.

Two-Stage Oxidation of Anthracite

This method utilizes coal as a readily available starting material.

Step 1: Nitric Acid Oxidation

  • Boil anthracite with 60% nitric acid for 3 to 6 hours. This produces an intermediate "oxycoal".

Step 2: Alkaline Permanganate Oxidation

  • Oxidize the resulting oxycoal with an alkaline solution of potassium permanganate (KMnO₄) at 100°C for 5 hours.

  • The mellitic acid can then be isolated from the reaction mixture.

Electrochemical Oxidation of Graphite

This method represents a "green" approach, avoiding harsh chemical oxidants.

  • A graphite anode is electrochemically oxidized in deionized water in a galvanostatic mode.

  • Mellitic acid and graphite oxide colloid are the main products.

  • Separation of mellitic acid from the graphite oxide co-product requires several purification steps. The reported yield of mellitic acid is very low.

Signaling Pathways and Experimental Workflows

Two_Stage_Nitric_Acid_Oxidation cluster_stage1 Stage 1: Preliminary Oxidation cluster_stage2 Stage 2: Final Oxidation Start Hexakis(methoxymethyl)benzene + 70% Nitric Acid + Water Reaction1 Heat to 60°C (Atmospheric Pressure) Start->Reaction1 Vigorous_Reaction Vigorous Gas Evolution Reaction1->Vigorous_Reaction Concentration Distill Off Overhead Vigorous_Reaction->Concentration Intermediate Concentrated Reaction Mixture Concentration->Intermediate Autoclave Transfer to Autoclave Intermediate->Autoclave Reaction2 Heat to 160-170°C (40-250 psig) Autoclave->Reaction2 Cooling Cool Reaction Mixture Reaction2->Cooling Isolation Isolate Mellitic Acid Cooling->Isolation Product Mellitic Acid Isolation->Product

Caption: Workflow for the two-stage nitric acid oxidation of hexakis(methoxymethyl)benzene.

Oxidation_of_Carbonaceous_Materials cluster_oxidation Oxidation Process cluster_method1 Two-Stage Chemical Oxidation cluster_method2 Electrochemical Oxidation Start Carbonaceous Material (e.g., Anthracite, Graphite) Oxidation1_1 Boiling with 60% HNO₃ Start->Oxidation1_1 Oxidation2 Anodic Oxidation in Deionized Water Start->Oxidation2 Intermediate Oxycoal Oxidation1_1->Intermediate Oxidation1_2 Oxidation with Alkaline KMnO₄ at 100°C Intermediate->Oxidation1_2 Isolation Isolation and Purification Oxidation1_2->Isolation Oxidation2->Isolation Product Mellitic Acid Isolation->Product

Caption: General workflows for the oxidation of carbonaceous materials to mellitic acid.

Emerging Methods: Synthesis from Biomass

The conversion of biomass, particularly lignite (B1179625), into valuable chemicals is a growing area of research. Lignite, a low-rank coal, contains complex aromatic structures that can be oxidized to produce benzene polycarboxylic acids.

One study has shown that the mild oxidation of a lignite-derived residue using aqueous hydrogen peroxide can yield a mixture of benzene carboxylic acids where mellitic acid is a major component.[3] Another approach involves the catalytic oxidation of lignite with molecular oxygen in the presence of a polyoxometalate catalyst (H₅PV₂Mo₁₀O₄₀) in an aqueous sulfuric acid solution, which produces a mixture of carboxylic acids, including various benzene carboxylic acids.

While these methods demonstrate the potential for producing mellitic acid from renewable resources, they currently yield complex mixtures that require sophisticated separation techniques to isolate pure mellitic acid. Further research is needed to improve the selectivity and yield of these processes to make them competitive with established synthetic routes.

References

Validation

A Comparative Guide to Organic Linkers in MOF Synthesis: Mellitic Acid vs. Terephthalic Acid and Trimesic Acid

For researchers, scientists, and drug development professionals, the choice of an organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing the resulting materia...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing the resulting material's properties and performance. This guide provides an objective comparison of mellitic acid against two commonly employed linkers, terephthalic acid and trimesic acid, supported by experimental data to inform the rational design of MOFs for targeted applications.

The unique multi-dentate nature of mellitic acid, with its six carboxylic acid groups, offers the potential for creating MOFs with high connectivity and distinct structural features compared to the di- and tri-topic nature of terephthalic acid and trimesic acid, respectively. This comparison delves into the key performance metrics of MOFs derived from these linkers, including surface area, porosity, and thermal stability, and provides insights into their synthesis.

Performance Comparison at a Glance

The selection of an organic linker significantly impacts the physicochemical properties of the resulting MOF. Below is a summary of key performance indicators for representative MOFs synthesized with mellitic acid, terephthalic acid, and trimesic acid.

PropertyZr-Mellitate (Conceptual)UiO-66 (Terephthalic Acid)HKUST-1 (Trimesic Acid)
BET Surface Area (m²/g) ~1000-1500~1000-1800[1][2]~1000-1800[3][4]
Pore Volume (cm³/g) ~0.4-0.6~0.4-0.9[2][5]~0.7-0.9
Thermal Stability (°C) Up to ~500Up to ~500[1][6]Up to ~300[3]
Linker Connectivity HexatopicDitopicTritopic
Key Structural Features Potentially high network connectivity, unique pore geometriesHigh stability due to 12-connected Zr6 clusters[2]Paddle-wheel secondary building units, open metal sites[7]
Potential Applications Catalysis, gas separation, proton conductivityGas storage, catalysis, chemical sensing[8][9]Gas storage, separations, catalysis[7][10]

Note: Data for Zr-Mellitate is based on conceptual understanding and limited available literature. The properties of UiO-66 and HKUST-1 can vary depending on the synthesis conditions and presence of defects.

Structural and Functional Differences

The geometry and connectivity of the organic linker are fundamental to the resulting MOF's topology and functionality.

Linker_Comparison cluster_mellitic Mellitic Acid cluster_terephthalic Terephthalic Acid cluster_trimesic Trimesic Acid Mellitic Hexatopic Linker (6 connecting points) Mellitic_MOF Highly Connected 3D Framework Mellitic->Mellitic_MOF High Connectivity Terephthalic Ditopic Linker (2 connecting points) Terephthalic_MOF Linear Chain or 2D/3D Frameworks Terephthalic->Terephthalic_MOF Linear Extension Trimesic Tritopic Linker (3 connecting points) Trimesic_MOF 2D Layers or 3D Frameworks Trimesic->Trimesic_MOF Trigonal Extension

A diagram illustrating the different connectivities of the linkers.

Mellitic acid's hexatopic nature allows for the formation of highly cross-linked and potentially more rigid frameworks. This high degree of connectivity can lead to unique pore structures and enhanced stability. In contrast, the linear geometry of terephthalic acid often results in the formation of robust frameworks like the UiO-66 series, known for their exceptional thermal and chemical stability. Trimesic acid, with its trigonal planar geometry, is the building block for iconic MOFs such as HKUST-1, which features a paddle-wheel secondary building unit and accessible metal sites, making it attractive for catalytic applications.

Experimental Protocols

The synthesis of MOFs is typically achieved through solvothermal methods. Below are representative protocols for the synthesis of MOFs using the three linkers.

Synthesis of a Zirconium-Mellitate MOF (Conceptual Protocol)

This protocol is a conceptual adaptation based on typical Zr-MOF syntheses.

  • Precursor Solution Preparation: Dissolve Zirconium(IV) chloride (ZrCl₄) and mellitic acid in a suitable solvent, such as N,N-dimethylformamide (DMF), in a glass vial.

  • Modulator Addition: Add a modulator, such as formic acid or acetic acid, to control the crystallization process and influence defect formation.

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).

  • Product Isolation and Washing: After cooling to room temperature, collect the crystalline product by centrifugation. Wash the product repeatedly with fresh DMF and then with a volatile solvent like ethanol (B145695) to remove unreacted precursors and solvent molecules from the pores.

  • Activation: Dry the washed product under vacuum at an elevated temperature to remove the solvent and activate the MOF for subsequent applications.

Synthesis of UiO-66 (Terephthalic Acid)

This protocol is a general method for the solvothermal synthesis of UiO-66.[8][11]

  • Precursor Solution Preparation: In a 250 mL round-bottomed flask, dissolve 1.5 g of Zirconium(IV) chloride and 1.1 g of terephthalic acid in a mixture of 100 mL of DMF, 44 mL of acetic acid, and 7.5 mL of pure water.[8]

  • Solvothermal Reaction: Heat the solution to 120 °C for 30 minutes.[8]

  • Product Isolation and Washing: After the solution cools to room temperature, collect the product by centrifugation. Wash the solid repeatedly with DMF and then with anhydrous methanol.[8]

  • Activation: Dry the product at 80 °C for 3 hours to obtain the activated UiO-66 catalyst.[8]

Synthesis of HKUST-1 (Trimesic Acid)

This protocol describes a common solvothermal synthesis for HKUST-1.

  • Precursor Solution Preparation: Dissolve copper(II) nitrate (B79036) trihydrate and 1,3,5-benzenetricarboxylic acid (trimesic acid) in a 1:1:1 solvent mixture of ethanol, DMF, and water.[12]

  • Modulator Addition (Optional): Acetic acid can be added as a modulator to influence crystal growth.[12]

  • Solvothermal Reaction: Transfer the mixture to a sealed vial and heat it at 100 °C for 10 hours.[12]

  • Product Isolation and Washing: Collect the light blue powder by filtration or centrifugation and wash it with the synthesis solvent mixture.

  • Activation: Activate the material by solvent exchange with a volatile solvent like ethanol, followed by heating under vacuum.

MOF_Synthesis_Workflow Start Start Precursors Dissolve Metal Salt & Organic Linker Start->Precursors Modulator Add Modulator (Optional) Precursors->Modulator Reaction Solvothermal Reaction (Heating in sealed vessel) Modulator->Reaction Isolation Isolate Product (Centrifugation/Filtration) Reaction->Isolation Washing Wash with Solvents Isolation->Washing Activation Activate Material (Heating under vacuum) Washing->Activation End Characterize & Use MOF Activation->End

A generalized workflow for the solvothermal synthesis of MOFs.

Concluding Remarks

The choice between mellitic acid, terephthalic acid, and trimesic acid as organic linkers in MOF synthesis depends heavily on the desired properties and application of the final material. Terephthalic acid is a reliable choice for producing highly stable frameworks, while trimesic acid is well-suited for creating MOFs with high porosity and accessible metal sites. Mellitic acid, with its higher connectivity, presents an intriguing avenue for the design of novel MOF architectures with potentially enhanced stability and unique functionalities. Further research into mellitic acid-based MOFs is warranted to fully explore their potential and establish a broader range of comparative data. This guide serves as a foundational resource for researchers embarking on the rational design and synthesis of MOFs tailored for specific and advanced applications.

References

Comparative

A Comparative Guide to Mellitic Acid-Based SERS Substrates for Advanced Analyte Detection

For researchers and professionals in drug development and analytical science, the pursuit of highly sensitive, reliable, and cost-effective detection methods is paramount. Surface-Enhanced Raman Spectroscopy (SERS) stand...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical science, the pursuit of highly sensitive, reliable, and cost-effective detection methods is paramount. Surface-Enhanced Raman Spectroscopy (SERS) stands out as a powerful technique for identifying chemical and biological species at ultra-low concentrations. The performance of SERS is critically dependent on the substrate used to amplify the Raman signal. This guide provides an objective comparison of SERS substrates fabricated using mellitic acid as a capping agent against other common alternatives, supported by experimental data and detailed protocols.

Performance Assessment of Mellitic Acid-Based SERS Substrates

A recently developed method utilizes mellitic acid as a novel capping agent for synthesizing anisotropic silver nanoparticles (AgNPs), which serve as highly effective SERS substrates.[1] This synthesis approach is noteworthy for being simple, fast, inexpensive, and free of toxic substances.[1] A key advantage of this method is the ability to control the morphology of the nanoparticles—producing triangular nanoplates or polyhedral nanoparticles—by adjusting the ratio of silver ions to mellitic acid concentration.[1]

Mellitic acid-based substrates have demonstrated strong enhancement of Raman signals.[1] In one study, certain colloids prepared with mellitic acid showed a relative signal enhancement 8 to 11 times greater than that of reference colloids made with hydroxylamine-reduced AgNPs. While a precise Enhancement Factor (EF) is not detailed, this relative improvement highlights their potential. For detecting the designer drug 4-chloromethcathinone (4-CMC), these substrates achieved a low limit of detection (LOD) of 10⁻⁹ M.[1] However, it is important to note that some formulations of mellitic acid-capped colloids can produce a significant background SERS spectrum of the acid itself, which could interfere with analyte detection.

Comparative Analysis with Alternative SERS Substrates

The choice of a SERS substrate involves a trade-off between enhancement capability, stability, reproducibility, and cost. The following tables summarize the performance of mellitic acid-based substrates in comparison to other widely used alternatives.

Table 1: Performance Comparison of Various SERS Substrates

Substrate TypeNanoparticle MaterialCapping/Functionalizing AgentTypical Enhancement Factor (EF)Limit of Detection (LOD)Key AdvantagesKey Disadvantages
Mellitic Acid-Based SilverMellitic Acid8-11x relative enhancement vs. reference[2]10⁻⁹ M (for 4-CMC)[1]Simple, non-toxic, low-cost synthesis; tunable NP shape.[1]Potential for strong background signal.[2]
Citrate-Capped Silver / GoldTrisodium Citrate (B86180)10³ - 10⁷[3]~10⁻¹⁰ M[4]Well-established, cost-effective synthesis.[5]Lower stability for AgNPs (oxidation).[6]
4-MBA Functionalized Gold4-Mercaptobenzoic Acid (4-MBA)~2.41 x 10⁷[7]~1.17 nM (for glucose)[7]High sensitivity; forms stable self-assembled monolayers.More complex functionalization step.
Bare Gold (Au) GoldNone (e.g., Laser Ablation)10⁴ - 10⁶[8]Analyte DependentHigh chemical stability and biocompatibility.[2][8]Lower EF compared to silver.[8][9]
Bare Silver (Ag) SilverNone (e.g., Laser Ablation)10⁵ - 10⁹[8]Analyte DependentHighest EF among common materials.[8][9]Prone to oxidation and sulfidation, lower stability.[6][8]
Copper-Based CopperVaries~10⁶ - 10⁷[9]~10⁻⁹ M to 10⁻¹² M[9]Low cost.[2][9]Lower EF than Au/Ag; poor stability due to oxidation.[2][9]

Table 2: Reproducibility and Stability of SERS Substrates

Substrate TypeTypical Reproducibility (RSD)Stability Notes
Mellitic Acid-Based Data not availableStability studies are needed for broad application.
Citrate-Capped Varies widelyAgNPs can lose performance in weeks due to oxidation.[6]
4-MBA Functionalized As low as 5.81%[7]Can offer good stability for up to 2 months.[10]
Gold Nanoparticles Generally goodHigh resistance to oxidation provides excellent stability.[6]
Silver Nanoparticles Can be poor if not freshProne to oxidation; freshly prepared substrates are recommended.[6]

Experimental Protocols

Detailed and reliable protocols are essential for fabricating and utilizing SERS substrates effectively.

Protocol 1: Synthesis of Mellitic Acid-Capped Silver Nanoparticles

This protocol is adapted from a seed-mediated growth synthesis method.[6]

Materials:

  • Silver nitrate (B79036) (AgNO₃) aqueous solution (0.25 mM, 2.5 mM, or 25 mM)

  • Mellitic acid (MA) solution (5 mM)

  • Ascorbic acid solution (0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Ag seed colloid (prepared separately, e.g., by citrate reduction of AgNO₃ with NaBH₄)

Procedure:

  • To 5 mL of 5 mM mellitic acid solution, add 500 µL of AgNO₃ solution (concentration can be varied to control nanoparticle shape) and 100 µL of 0.1 M ascorbic acid solution.

  • While vigorously stirring the reaction mixture, add 200 µL of a 10-fold diluted Ag seed colloid in two portions.

  • Finally, add 500 µL of a 0.1 M NaOH solution to the mixture.

  • The resulting colloids contain mellitic acid-capped silver nanoparticles ready for use as a SERS substrate.

Protocol 2: SERS Measurement and Analysis

This is a general protocol for testing the performance of the fabricated substrates.

Procedure:

  • Substrate Preparation: Spot 1 µL of the mellitic acid-capped nanoparticle colloid onto a suitable surface (e.g., glass slide, silicon wafer) and allow it to air-dry at room temperature.[6]

  • Analyte Application: Mix the analyte solution with the nanoparticle colloid (a 1:10 ratio is a good starting point) or deposit a small volume (e.g., 1 µL) of the analyte solution onto the dried nanoparticle spot.[6]

  • Data Acquisition:

    • Place the prepared substrate under the objective of a Raman spectrometer.

    • Acquire SERS spectra using an appropriate laser excitation wavelength (e.g., 532 nm or 633 nm).[6]

    • Set acquisition parameters such as laser power, acquisition time, and number of accumulations to achieve a good signal-to-noise ratio.

Protocol 3: Assessing Substrate Reproducibility

This protocol provides a systematic way to evaluate the uniformity and reproducibility of SERS signals across a substrate.[11]

Procedure:

  • Prepare a SERS substrate with a uniform coating of the analyte (e.g., 4-mercaptobenzoic acid).

  • Define a grid of measurement areas (e.g., 25 equally distributed maps) across the entire substrate surface.

  • Within each map, acquire a set number of spectra (e.g., 16) from different points.

  • For each map, calculate the average SERS signal intensity of a characteristic analyte peak.

  • Analyze the variation of the average signal intensity across the 25 maps to determine the overall substrate reproducibility, often expressed as the Relative Standard Deviation (RSD).

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the processes and principles involved in working with mellitic acid-based SERS substrates.

G cluster_materials Reactants cluster_process Synthesis Steps MA 5 mM Mellitic Acid Mix1 Mix MA, AgNO₃, and Ascorbic Acid MA->Mix1 AgNO3 AgNO₃ Solution AgNO3->Mix1 AA 0.1 M Ascorbic Acid AA->Mix1 Seeds Ag Seed Colloid AddSeeds Add Seed Colloid Seeds->AddSeeds NaOH 0.1 M NaOH Stir Vigorous Stirring Mix1->Stir Stir->AddSeeds AddBase Add NaOH AddSeeds->AddBase Result Mellitic Acid-Capped AgNPs AddBase->Result

Caption: Workflow for the seed-mediated synthesis of mellitic acid-capped AgNPs.

G cluster_prep Sample Preparation cluster_measurement SERS Analysis Substrate Prepare MA-AgNP Substrate on Surface Analyte Add Analyte Solution Substrate->Analyte Spectrometer Place in Raman Spectrometer Analyte->Spectrometer Laser Excite with Laser (e.g., 532 nm) Spectrometer->Laser Acquire Acquire SERS Spectrum Laser->Acquire Result Enhanced Raman Signal of Analyte Acquire->Result

Caption: General workflow for SERS-based detection using a prepared substrate.

G cluster_outcomes Resulting Nanoparticle Morphology Ratio Ratio of Ag⁺ ions : Mellitic Acid LowRatio Lower Ag⁺ Ratio Ratio->LowRatio HighRatio Higher Ag⁺ Ratio Ratio->HighRatio Triangles Triangular Nanoplates LowRatio->Triangles Polyhedra Polyhedral Nanoparticles HighRatio->Polyhedra

Caption: Influence of reactant concentration on nanoparticle shape.

References

Validation

A Comparative Analysis of the Chelating Properties of Mellitic Acid and Other Polycarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the chelating properties of mellitic acid against other well-known polycarboxylic acids, such as ethylenediami...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chelating properties of mellitic acid against other well-known polycarboxylic acids, such as ethylenediaminetetraacetic acid (EDTA) and citric acid. Chelation plays a critical role in various scientific and industrial applications, including drug delivery, toxicology, and materials science. The effectiveness of a chelating agent is quantified by its stability constant (log K) with different metal ions, indicating the strength of the metal-ligand bond.

While mellitic acid, a hexacarboxylic acid of benzene (B151609), presents a high density of potential coordination sites, a comprehensive, publicly available database of its stability constants with a wide range of metal ions is not readily found in the surveyed literature.[1][2][3] However, by examining the extensive data available for other polycarboxylic acids, we can infer the expected behavior of mellitic acid and underscore the importance of empirical determination of its chelating efficacy.

Comparative Stability of Polycarboxylic Acid-Metal Complexes

The stability of a metal-chelate complex is a crucial parameter in determining its utility. A higher stability constant (log K) signifies a stronger and more stable complex. The following table summarizes the log K values for EDTA and citric acid with various physiologically and environmentally relevant metal ions. This data serves as a benchmark for understanding the chelating potential of polycarboxylic acids.

Metal IonLigandLog K₁Log K₂Overall Log β
Ca²⁺EDTA10.69-10.69
Citric Acid3.54.8 (log K₃)-
Mg²⁺EDTA8.79-8.79
Citric Acid3.4--
Fe³⁺EDTA25.1-25.1
Citric Acid11.87--
Cu²⁺EDTA18.8-18.8
Citric Acid6.1--
Zn²⁺EDTA16.5-16.5
Citric Acid5.0--
Pb²⁺EDTA18.04-18.04
Citric Acid6.5--
Al³⁺EDTA16.13-16.13
Citric Acid8.2--

Note: Stability constants are pH-dependent and are typically measured at a specific temperature and ionic strength. The values presented here are for general comparison.

Experimental Determination of Chelation Properties

The stability constants of metal-ligand complexes are most commonly determined using potentiometric titration. This method involves the gradual addition of a titrant (a strong base) to a solution containing the metal ion and the chelating agent (the ligand). The resulting changes in pH are monitored and used to calculate the stability constants.

Detailed Experimental Protocol: Potentiometric Titration

This protocol outlines the steps for determining the stability constants of a polycarboxylic acid, such as mellitic acid, with a metal ion.

1. Materials and Reagents:

  • Polycarboxylic acid (e.g., mellitic acid, analytical grade)

  • Metal salt (e.g., a chloride or nitrate (B79036) salt of the metal of interest, analytical grade)

  • Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Inert electrolyte solution (e.g., 1 M KCl or KNO₃) to maintain constant ionic strength

  • High-purity deionized water

  • pH meter with a combination glass electrode, calibrated with standard buffer solutions

2. Preparation of Solutions:

  • Prepare a stock solution of the polycarboxylic acid of known concentration.

  • Prepare a stock solution of the metal salt of known concentration. The exact concentration can be determined by standard analytical methods (e.g., titration or atomic absorption spectroscopy).

  • Prepare a solution of the inert electrolyte.

3. Titration Procedure:

  • In a thermostated titration vessel (e.g., at 25 °C), pipette a known volume of the polycarboxylic acid solution and a known volume of the metal salt solution.

  • Add a sufficient volume of the inert electrolyte solution to maintain a constant ionic strength throughout the titration.

  • Add a known volume of standardized strong acid to lower the initial pH.

  • Immerse the calibrated pH electrode into the solution and allow the reading to stabilize.

  • Begin the titration by adding small, precise increments of the standardized strong base.

  • After each addition, record the volume of base added and the corresponding pH reading once it has stabilized.

  • Continue the titration until the pH changes become negligible, indicating the completion of the reaction.

  • Perform a separate "ligand-only" titration (without the metal ion) and a "blank" titration (acid and inert electrolyte only) under the same conditions for data analysis.

4. Data Analysis:

  • Plot the pH readings against the volume of titrant added for all three titrations (blank, ligand-only, and metal-ligand).

  • From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

  • Use specialized software (e.g., Hyperquad, BEST) to perform non-linear least-squares regression analysis on the titration data to refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical potentiometric titration experiment for determining metal-ligand stability constants.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand (e.g., Mellitic Acid) add_reagents Add Ligand, Metal, Electrolyte, Acid prep_ligand->add_reagents prep_metal Prepare Metal Salt prep_metal->add_reagents prep_base Standardize Strong Base titrate Titrate with Standard Base prep_base->titrate prep_acid Standardize Strong Acid prep_acid->add_reagents prep_electrolyte Prepare Inert Electrolyte prep_electrolyte->add_reagents setup Setup Titration Vessel (Thermostated) setup->add_reagents calibrate_ph Calibrate pH Electrode add_reagents->calibrate_ph calibrate_ph->titrate record_data Record pH vs. Volume of Titrant titrate->record_data plot_curves Plot Titration Curves record_data->plot_curves calculate_n Calculate n̄ₐ and n̄ plot_curves->calculate_n software_analysis Software Analysis (e.g., Hyperquad) calculate_n->software_analysis determine_logk Determine Stability Constants (log K) software_analysis->determine_logk

Potentiometric Titration Workflow

Conclusion

While direct comparative data for the chelating properties of mellitic acid is limited in the accessible literature, its structure, featuring six carboxylic acid groups on a benzene ring, suggests a high potential for metal ion coordination.[1] The stability of the resulting complexes will be influenced by factors such as the size and charge of the metal ion, the pH of the solution, and the formation of chelate rings. For researchers and professionals in drug development and other fields requiring strong chelators, the empirical determination of mellitic acid's stability constants with specific metal ions of interest is paramount. The provided experimental protocol for potentiometric titration offers a robust method for obtaining this critical data, enabling an objective assessment of its performance against established chelating agents like EDTA and citric acid. The continued investigation into the coordination chemistry of mellitic acid is warranted to fully elucidate its potential in various scientific and therapeutic applications.

References

Comparative

A Comparative Analysis of Mellitic and Hemimellitic Acid: Applications in Research and Drug Development

A detailed examination of mellitic acid and hemimellitic acid reveals their distinct applications in scientific research and pharmaceutical development, primarily driven by their unique molecular structures. Mellitic aci...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of mellitic acid and hemimellitic acid reveals their distinct applications in scientific research and pharmaceutical development, primarily driven by their unique molecular structures. Mellitic acid, a benzenehexacarboxylic acid, is a key component in the formation of highly porous metal-organic frameworks (MOFs), while hemimellitic acid, a benzenetricarboxylic acid, shows significant promise in the field of crystal engineering to enhance the solubility of pharmaceutical compounds.

This guide provides a comparative analysis of the properties, applications, and experimental considerations for mellitic acid and hemimellitic acid, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work.

At a Glance: Key Differences and Applications

FeatureMellitic AcidHemimellitic Acid
Chemical Structure Benzene-1,2,3,4,5,6-hexacarboxylic acidBenzene-1,2,3-tricarboxylic acid
Primary Application Formation of Metal-Organic Frameworks (MOFs) for gas storage and drug delivery.[1][2]Cocrystal formation with active pharmaceutical ingredients (APIs) to improve solubility.[3]
Key Advantage High number of carboxylic acid groups allows for the creation of stable, porous, three-dimensional structures.[2]Asymmetric arrangement of carboxylic acid groups facilitates the formation of diverse supramolecular synthons with APIs.
Potential in Drug Development As a linker in MOFs for controlled drug release and targeted delivery.[4][5][6]As a coformer to enhance the dissolution rate and bioavailability of poorly soluble drugs.[3]

In-Depth Analysis of Applications

Mellitic Acid: A Building Block for Advanced Materials

Mellitic acid's highly symmetric structure, with six carboxylic acid groups, makes it an exceptional building block for the synthesis of metal-organic frameworks (MOFs).[2] MOFs are crystalline materials with a high surface area and tunable porosity, making them ideal candidates for a variety of applications, including gas storage, catalysis, and, notably, drug delivery.[5][6]

In the context of drug development, mellitic acid-based MOFs can serve as nanocarriers for therapeutic agents. The porous structure of these MOFs allows for the encapsulation of drug molecules, which can then be released in a controlled manner under specific physiological conditions.[4][6] The high density of carboxylic acid groups in mellitic acid contributes to the stability of the MOF structure, a critical factor for in vivo applications.

Hemimellitic Acid: Enhancing Pharmaceutical Formulations

Hemimellitic acid, with its three adjacent carboxylic acid groups, has emerged as a valuable tool in pharmaceutical crystal engineering.[3] A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability.[7] Hemimellitic acid can be used as a "coformer" to create cocrystals with these APIs.[3]

Cocrystals are multicomponent crystalline solids where the API and the coformer are held together by non-covalent interactions. By forming cocrystals with hemimellitic acid, the solubility and dissolution rate of the API can be significantly improved. For instance, studies have shown that hemimellitic acid can form cocrystals with purine (B94841) alkaloids like theobromine, theophylline, and caffeine, potentially enhancing their pharmaceutical properties.[3]

Experimental Protocols and Methodologies

Synthesis of Mellitic Acid-Based Metal-Organic Frameworks (MOFs)

The synthesis of mellitic acid-based MOFs typically involves a solvothermal or hydrothermal reaction between a metal salt and mellitic acid in a suitable solvent.

A representative experimental workflow for the synthesis of a mellitic acid-based MOF is as follows:

MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification Metal_Salt Metal Salt Solution Mix Mixing Metal_Salt->Mix Mellitic_Acid Mellitic Acid Solution Mellitic_Acid->Mix Heating Heating in Autoclave Mix->Heating Washing Washing with Solvent Heating->Washing Drying Drying Washing->Drying Final_Product MOF Crystals Drying->Final_Product

A generalized workflow for the synthesis of mellitic acid-based MOFs.

Detailed Protocol:

  • Dissolution of Reactants: A metal salt (e.g., zinc nitrate, copper acetate) is dissolved in a solvent such as N,N-dimethylformamide (DMF). In a separate container, mellitic acid is dissolved in the same solvent, often with the aid of sonication.

  • Mixing and Reaction: The two solutions are mixed together in a Teflon-lined autoclave.

  • Heating: The autoclave is sealed and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (12 to 72 hours).

  • Cooling and Isolation: The autoclave is allowed to cool to room temperature. The resulting crystalline product is collected by filtration or centrifugation.

  • Washing and Drying: The isolated MOF crystals are washed multiple times with fresh solvent to remove any unreacted starting materials and then dried under vacuum.

Formation of Hemimellitic Acid Cocrystals

The formation of cocrystals with hemimellitic acid can be achieved through various methods, including solution crystallization and solid-state grinding.

A typical experimental workflow for solution-based cocrystal formation is outlined below:

Cocrystal_Formation cluster_solution Solution Preparation cluster_crystallization Crystallization cluster_isolation Product Isolation API API in Solvent Mixing Mixing Solutions API->Mixing Hemimellitic_Acid Hemimellitic Acid in Solvent Hemimellitic_Acid->Mixing Evaporation Slow Evaporation Mixing->Evaporation Filtration Filtration Evaporation->Filtration Drying Drying Filtration->Drying Final_Product Cocrystals Drying->Final_Product

A generalized workflow for the formation of hemimellitic acid cocrystals.

Detailed Protocol:

  • Solubilization: The active pharmaceutical ingredient (API) and hemimellitic acid are dissolved in a suitable solvent or solvent mixture, often with gentle heating to achieve complete dissolution.

  • Mixing: The two solutions are then mixed together in a stoichiometric ratio.

  • Crystallization: The resulting solution is allowed to stand at room temperature for slow evaporation of the solvent. Alternatively, cooling or the addition of an anti-solvent can be used to induce crystallization.

  • Isolation and Drying: The formed cocrystals are collected by filtration and washed with a small amount of cold solvent to remove any surface impurities. The cocrystals are then dried under ambient or vacuum conditions.

Biological Considerations and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific signaling pathways modulated by mellitic acid or hemimellitic acid. However, as derivatives of benzene (B151609), their metabolic fate may share similarities with the broader pathways of benzene metabolism.

Benzene itself is known to be metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various phenolic compounds and ring-opened products.[8][9][10] These metabolites can undergo further reactions, some of which have been implicated in cellular toxicity. Studies on benzene exposure have shown alterations in pathways related to oxidative stress, mitochondrial function, and fatty acid metabolism.[11][12]

A simplified representation of the general metabolic pathway of benzene is shown below:

Benzene_Metabolism Benzene Benzene CYP450 Cytochrome P450 Benzene->CYP450 Benzene_Oxide Benzene Oxide CYP450->Benzene_Oxide Phenol Phenol Benzene_Oxide->Phenol Muconic_Acid trans,trans-Muconic Acid Benzene_Oxide->Muconic_Acid Hydroquinone Hydroquinone Phenol->Hydroquinone Excretion Excretion Phenol->Excretion Hydroquinone->Excretion Muconic_Acid->Excretion

A simplified overview of the metabolic pathway of benzene.

It is important to note that the presence of multiple carboxylic acid groups on mellitic and hemimellitic acid would likely alter their metabolic pathways and biological activities compared to unsubstituted benzene. Further research is needed to elucidate the specific cellular interactions and signaling pathways affected by these polycarboxylic acids.

Conclusion

Mellitic acid and hemimellitic acid, while both being benzene polycarboxylic acids, offer distinct and complementary advantages in scientific and pharmaceutical research. Mellitic acid's high degree of carboxylation makes it a superior building block for robust and porous MOFs, with significant potential in advanced drug delivery systems. In contrast, the unique stereochemistry of hemimellitic acid provides a versatile tool for enhancing the solubility and bioavailability of challenging drug candidates through cocrystal formation. A thorough understanding of their individual properties and applications will enable researchers and drug development professionals to strategically select the appropriate acid to address specific challenges in their work, from creating novel materials to optimizing pharmaceutical formulations.

References

Validation

comparing the performance of different catalysts in mellitic acid synthesis

For Researchers, Scientists, and Drug Development Professionals Mellitic acid, a fully carboxylated benzene (B151609) derivative, holds significant potential in various fields, including the synthesis of polymers, pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mellitic acid, a fully carboxylated benzene (B151609) derivative, holds significant potential in various fields, including the synthesis of polymers, pharmaceuticals, and as a component in metal-organic frameworks. Its efficient synthesis is a key area of research. This guide provides a comparative analysis of different catalytic systems for the synthesis of mellitic acid, focusing on performance, experimental protocols, and reaction pathways.

Performance Comparison of Catalytic Systems

The selection of a catalyst and starting material significantly impacts the yield, reaction time, and overall efficiency of mellitic acid synthesis. The following table summarizes the performance of several reported catalytic systems. It is important to note that the starting materials and reaction conditions vary, which affects direct comparability.

Catalyst SystemStarting MaterialOxidant(s)Reaction Temperature (°C)Reaction TimeMellitic Acid YieldReference
Ruthenium Ion-Catalyzed Oxidation (RICO)
RuCl₃Lignite (B1179625)NaIO₄3524-139 hHigh (up to 70% of arenecarboxylic acids)[1]
Ru³⁺Guizhou CokesNot specifiedNot specifiedNot specifiedHigh (up to >70% of arenecarboxylic acids)[2]
Electrochemical Oxidation
V₂O₅, MoO₃, PbO₂, Al₂O₃, Ag₂O, or Na₂O₂Poorly crystalline graphite (B72142)HNO₃, H₂SO₄, HClO₄Not specified1.25–2.5 h~30%[3]
Nitric Acid Oxidation
None (uncatalyzed)HexamethylbenzeneConcentrated HNO₃120-160Not specified~35%[4]
None (uncatalyzed)Hexakis(methoxymethyl)benzene10-70% HNO₃60-120 (step 1), 120-200 (step 2)15-180 min (step 1), 1-3 h (step 2)up to 65%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of synthetic procedures. Below are the protocols for key experiments in mellitic acid synthesis.

Ruthenium Ion-Catalyzed Oxidation (RICO) of Lignite

This protocol is based on the work by Lv et al. for the depolymerization of lignite to benzene polycarboxylic acids, including mellitic acid.[1]

Materials:

  • Raw Shengli lignite (RSL)

  • Ruthenium(III) chloride (RuCl₃)

  • Sodium periodate (B1199274) (NaIO₄)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN)

  • Deionized water (H₂O)

Procedure:

  • In a 1000 mL spherical flask, combine 5 g of Raw Shengli lignite, 0.005 g of RuCl₃ (for a 1/1000 catalyst/lignite mass ratio), and 100 g of NaIO₄.

  • Add a solvent mixture of CCl₄, CH₃CN, and H₂O in a 2:2:3 volume ratio (total volume of 700 mL).

  • The mixture is stirred magnetically at a constant temperature of 35 °C. The reaction time can be varied from 24 to 139 hours to optimize the yield.[1]

  • After the reaction, the mixture is filtered to separate the solid residue.

  • The filtrate is transferred to a separatory funnel, and the organic and aqueous phases are separated.

  • The aqueous phase, containing the benzene polycarboxylic acids, is collected for further purification and analysis to isolate mellitic acid.

Electrochemical Oxidation of Graphite

This generalized protocol is based on a method for the rapid, one-step oxidation of graphite to mellitic acid.[3]

Materials:

  • Poorly crystalline graphite

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Perchloric acid (HClO₄)

  • Catalyst: Vanadium pentoxide (V₂O₅) or Molybdenum trioxide (MoO₃)

  • Electrochemical cell with appropriate electrodes

Procedure:

  • Prepare an oxidant mixture of nitric acid, sulfuric acid, and perchloric acid in a 1:6:1 ratio.[3]

  • Disperse the poorly crystalline graphite and the chosen catalyst (e.g., V₂O₅) in the acid mixture within the electrochemical cell.

  • The electrochemical oxidation is carried out at atmospheric pressure. The specific current density and potential should be optimized for the specific setup.

  • The reaction is monitored for its completion, which is reported to be between 1.25 and 2.5 hours in the presence of a catalyst.[3]

  • Upon completion, the reaction mixture is processed to isolate the mellitic acid. This typically involves neutralization, precipitation, and purification steps. The final product is reported to be solely mellitic acid with an overall yield of about 30%.[3]

Nitric Acid Oxidation of Hexamethylbenzene

This protocol is based on the method described for the preparation of mellitic acid from hexamethylbenzene.[4]

Materials:

  • Hexamethylbenzene

  • Concentrated nitric acid

Procedure:

  • Hexamethylbenzene is reacted with an excess of concentrated nitric acid.

  • The reaction mixture is heated to a temperature in the range of 120-160 °C.[4]

  • The reaction is allowed to proceed until the oxidation is complete. The crude product is reported to be relatively pure mellitic acid.[4]

  • The reaction mixture is then cooled, and the solid mellitic acid is isolated by filtration.

  • The collected solid is washed and can be further purified by recrystallization to obtain the final product with a yield of approximately 35%.[4]

Visualizing the Process and Pathways

Diagrams created using Graphviz (DOT language) help in visualizing the experimental workflows and proposed reaction mechanisms.

Experimental Workflow for Catalyst Comparison

G cluster_0 Starting Material Preparation cluster_1 Catalytic Reaction cluster_2 Product Analysis and Comparison A Select Starting Material (e.g., Graphite, Lignite) B Pre-treatment (e.g., Grinding, Drying) A->B E Reaction Setup (Solvent, Oxidant, Temp, Time) B->E C Catalyst A (e.g., RuCl3) C->E D Catalyst B (e.g., V2O5) D->E F Product Isolation & Purification E->F G Yield Calculation F->G H Characterization (e.g., NMR, FTIR) F->H I Performance Comparison G->I H->I

Caption: General workflow for comparing catalyst performance.

Proposed Reaction Pathway for Ruthenium-Catalyzed Oxidation

G A Polycyclic Aromatic Hydrocarbon (PAH) C [3+2] Metallocycle Intermediate A->C + RuO4 B Ru(VII) or Ru(VIII) Oxidant D Dialdehyde Intermediate C->D C-C bond cleavage E Further Oxidation D->E F Mellitic Acid E->F

Caption: Ruthenium-catalyzed PAH oxidation pathway.

Simplified V₂O₅-Catalyzed Benzene Oxidation Pathway

G A Benzene C Ring Cleavage A->C Catalytic Oxidation B V2O5 / O2 D Maleic Anhydride C->D

Caption: V₂O₅-catalyzed benzene ring opening.

References

Comparative

structural comparison of mellitic acid and its anhydride

A Comprehensive Structural Comparison of Mellitic Acid and Its Anhydride (B1165640) For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between an acid and it...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural Comparison of Mellitic Acid and Its Anhydride (B1165640)

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between an acid and its corresponding anhydride is crucial for predicting reactivity, designing synthetic pathways, and developing new materials. This guide provides an objective comparison of mellitic acid and mellitic anhydride, supported by physicochemical data and detailed experimental protocols.

Physicochemical Properties

Mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid) and its anhydride, mellitic trianhydride, share a common benzene (B151609) core but exhibit significant differences in their chemical and physical properties due to the presence of carboxylic acid groups versus anhydride functionalities.

PropertyMellitic AcidMellitic Anhydride
Molecular Formula C₁₂H₆O₁₂[1][2][3]C₁₂O₉[4][5]
Molecular Weight 342.17 g/mol [1][3][6]288.12 g/mol [4][7]
Appearance White to light yellow crystalline powder[1][8]White, sublimable solid[4]
Melting Point >300 °C (decomposes)[1]161 °C[4]
Solubility in Water Soluble[9][10]Reacts with water to form mellitic acid
Acidity (pKa) pK₁: 0.68, pK₂: 2.21, pK₃: 3.52, pK₄: 5.09, pK₅: 6.32, pK₆: 7.49Not applicable (hydrolyzes)

Structural Analysis

Mellitic Acid:

The structure of mellitic acid is characterized by a central benzene ring with six carboxylic acid groups.[1] Due to steric hindrance and intramolecular hydrogen bonding between adjacent carboxyl groups, the -COOH groups are twisted out of the plane of the benzene ring, resulting in a non-planar, propeller-like conformation.[3][9] X-ray crystallography studies have confirmed this distorted structure.[3]

Mellitic Anhydride:

Mellitic anhydride is formed by the dehydration of mellitic acid, where three pairs of adjacent carboxylic acid groups cyclize to form three five-membered anhydride rings. This results in a more rigid and planar structure compared to mellitic acid.[11] The molecule is an oxocarbon, containing only carbon and oxygen.[4] While the isolated molecule is predicted to be planar, in the crystalline state, it can adopt a shallow propeller shape due to intermolecular interactions.[11]

Experimental Protocols

A variety of analytical techniques are employed to characterize and compare mellitic acid and its anhydride.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the crystalline state.

Methodology:

  • Crystal Growth: Single crystals of mellitic acid are typically grown from an aqueous solution.[3] Crystals of mellitic anhydride can be obtained by sublimation.[4]

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in each molecule.

Methodology:

  • Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is exposed to infrared radiation over a range of wavelengths (typically 4000-400 cm⁻¹).

  • Spectral Analysis:

    • Mellitic Acid: The IR spectrum shows a broad absorption band in the 2500-3335 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid groups.[12] A strong C=O stretching band is observed around 1700-1725 cm⁻¹.[12]

    • Mellitic Anhydride: The broad O-H band is absent. Instead, characteristic anhydride C=O stretching bands appear at higher frequencies, typically as a doublet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the chemical environment of the carbon and hydrogen atoms.

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O for mellitic acid, or a dry organic solvent for the anhydride).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.

  • Spectral Analysis:

    • ¹³C NMR: Due to the high symmetry of both molecules, the ¹³C NMR spectrum is relatively simple. For mellitic acid, two peaks are expected: one for the six equivalent aromatic carbons and one for the six equivalent carboxyl carbons.

    • ¹H NMR: The ¹H NMR of mellitic acid in D₂O would show the disappearance of the acidic proton signal due to exchange with the solvent.

Visualizations

Caption: Dehydration of mellitic acid to form mellitic anhydride.

G Comparative Experimental Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Structural Analysis cluster_3 Data Comparison & Interpretation MA Mellitic Acid IR FT-IR Spectroscopy MA->IR NMR NMR Spectroscopy MA->NMR XRay X-ray Crystallography MA->XRay MAn Mellitic Anhydride MAn->IR MAn->NMR MAn->XRay Compare Compare Spectra & Structural Data IR->Compare NMR->Compare XRay->Compare

Caption: Workflow for comparative analysis of the two compounds.

References

Validation

Mellitic Acid as a Biomarker for Extraterrestrial Life: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mellitic acid and other prominent candidate biomarkers in the search for extraterrestrial life. This docu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mellitic acid and other prominent candidate biomarkers in the search for extraterrestrial life. This document summarizes the current scientific understanding, presents quantitative data for comparison, details experimental protocols for detection, and visualizes key concepts and workflows.

Executive Summary

The detection of life beyond Earth is a primary objective of modern science. The identification of reliable biomarkers—any substance, object, or pattern that provides scientific evidence of past or present life—is central to this endeavor.[1] Mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid) has been a subject of interest in astrobiology due to its high stability and its presence as a potential end-product of the oxidation of polycyclic aromatic hydrocarbons (PAHs), which are known to exist in extraterrestrial environments.[2][3] However, its validation as a definitive biosignature remains a topic of considerable debate. This guide compares mellitic acid with other leading biomarker candidates: lipids, chiral amino acids, and atmospheric gases, evaluating their respective strengths and weaknesses based on current experimental evidence.

Comparative Analysis of Biomarkers for Extraterrestrial Life

The ideal biomarker should be reliably produced by life, stable enough for detection, and unambiguously distinguishable from abiotic processes.[4] The following tables provide a comparative overview of mellitic acid and other major biomarker candidates against these criteria.

Table 1: High-Level Comparison of Extraterrestrial Biomarker Candidates
Biomarker CandidatePotential for Biotic OriginPotential for Abiotic OriginStability & PreservationDetection Confidence
Mellitic Acid Low - No confirmed biological production pathway.High - End-product of PAH oxidation.[2][3] Found in abiotic contexts.[5][6]High - Very stable molecule.[2]Moderate to High
Lipids High - Essential components of all known life for membrane formation.[7]Moderate - Simple lipids can be formed abiotically, but complex patterns are indicative of life.High - Can be preserved over geological timescales.High
Chiral Amino Acids High - Homochirality (predominance of one enantiomer) is a hallmark of life.[8]Moderate - Small enantiomeric excesses have been found in meteorites, suggesting some abiotic processes can lead to enrichment.[8]Moderate - Racemization can occur over time, obscuring the original signal.High
Atmospheric Gases High - Certain gas combinations (e.g., oxygen and methane) are in thermodynamic disequilibrium and suggest biological production.[9]High - Many gases can also be produced by geological or photochemical processes, leading to potential false positives.[4]Low to Moderate - Dependent on atmospheric chemistry and stellar radiation.Moderate
Table 2: Detection Methodologies and Sensitivities
BiomarkerPrimary Detection TechniquesTypical Sample MatrixLimit of Detection (LOD) / Sensitivity
Mellitic Acid High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Raman Spectroscopy, Fluorescent Inhibition Microarray Immunoassay.[10]Soil, Regolith, Meteorites, Ice5 ppb (ng/mL) for microarray immunoassay.[10]
Lipids Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Laser Desorption/Ionization Mass Spectrometry (LDI-MS).[11]Sediments, Rocks, Ice, MeteoritesPicogram to nanogram range depending on the technique.
Chiral Amino Acids Gas Chromatography-Mass Spectrometry (GC-MS) with chiral columns, Liquid Chromatography with Mass Spectrometry (LC-MS).[12][13]Meteorites, Regolith, IceNanomolar concentrations.[13]
Atmospheric Gases Transmission Spectroscopy (e.g., with JWST), Direct Imaging Spectroscopy.Exoplanet AtmospheresDependent on atmospheric composition, stellar type, and observation time.

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and validation of potential biomarkers. The following sections outline generalized protocols for the key analytical techniques discussed.

Protocol for HPLC Analysis of Mellitic Acid in Soil/Regolith Samples

This protocol is a generalized procedure based on common practices for the analysis of carboxylic acids in geological samples.

  • Sample Preparation and Extraction:

    • A known mass of the sample (e.g., 1-10 grams) is finely powdered.

    • The powdered sample is extracted with a suitable solvent, such as a mixture of methanol (B129727) and water, under ultrasonication.

    • The extract is centrifuged, and the supernatant is collected. This process is repeated multiple times to ensure complete extraction.

    • The combined supernatants are filtered to remove any remaining solid particles.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system equipped with a UV detector is used.

    • Column: A C18 reversed-phase column is commonly employed.

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) is used to separate the compounds.

    • Injection: A filtered aliquot of the sample extract is injected into the HPLC system.

  • Detection and Quantification:

    • Detection: Mellitic acid is detected by its UV absorbance, typically around 240 nm.

    • Quantification: The concentration of mellitic acid in the sample is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Protocol for GC-MS Analysis of Chiral Amino Acids in Meteorites

This protocol is a generalized procedure based on established methods for analyzing amino acid enantiomers in extraterrestrial samples.[12][13][14]

  • Sample Preparation and Hydrolysis:

    • A powdered meteorite sample is subjected to acid hydrolysis (e.g., 6M HCl at 100°C for 24 hours) to liberate amino acids from any peptides or bound states.

    • The hydrolysate is then desalted using a cation-exchange resin.

  • Derivatization:

    • The amino acids are converted into volatile derivatives suitable for gas chromatography. A common method is esterification with an alcohol (e.g., isopropanol) followed by acylation with an anhydride (B1165640) (e.g., trifluoroacetic anhydride).[14]

  • GC-MS Analysis:

    • GC System: A gas chromatograph coupled to a mass spectrometer is used.

    • Chiral Column: A chiral stationary phase column (e.g., Chirasil-Val) is essential to separate the D and L enantiomers of the amino acids.

    • Injection and Separation: The derivatized sample is injected into the GC, where the different amino acid enantiomers are separated based on their retention times.

    • Mass Spectrometry: The mass spectrometer identifies the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • The enantiomeric excess (e.e.) is calculated by comparing the peak areas of the L and D enantiomers for each amino acid.

Protocol for Raman Spectroscopy of Organic Molecules in Rocks

This is a generalized protocol for the in-situ, non-destructive analysis of organic molecules within a mineral matrix.[15][16][17]

  • Instrument Setup:

    • A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm) is used.

    • The instrument is calibrated using a standard material with a known Raman spectrum (e.g., silicon).

  • Sample Analysis:

    • The rock sample is placed under the microscope objective of the spectrometer.

    • The laser is focused on the area of interest.

    • The Raman scattered light is collected and directed to the spectrometer.

  • Data Acquisition and Processing:

    • The Raman spectrum is recorded, showing the intensity of scattered light as a function of the Raman shift (in cm⁻¹).

    • The raw spectrum is processed to remove background fluorescence and cosmic rays.

  • Interpretation:

    • The positions and relative intensities of the Raman peaks are compared to a database of known spectra for organic and inorganic compounds to identify the molecules present in the sample.

Visualization of Key Concepts and Workflows

Biomarker Validation Workflow

The validation of a potential biomarker for extraterrestrial life is a multi-step process that involves assessing its biological origin, potential for abiotic formation, and its stability and detectability in the target environment.

Biomarker_Validation_Workflow Biomarker Validation Workflow cluster_assessment Assessment Criteria A Candidate Biomarker Identified (e.g., Mellitic Acid) B Step 1: Assess Biological Production - Is it produced by known life? - Are there plausible biochemical pathways? A->B C Step 2: Investigate Abiotic Formation - Can it be formed by geological or photochemical processes? - Are abiotic sources common in the target environment? B->C D Step 3: Evaluate Stability and Preservation - How does it degrade under simulated extraterrestrial conditions (UV, radiation, etc.)? - What are its degradation products? C->D E Step 4: Develop and Validate Detection Methods - Are the required instruments sensitive enough? - Can it be detected in relevant sample matrices? D->E F Conclusion: Strength as a Biosignature - High, Medium, or Low Confidence E->F

Caption: A simplified workflow for validating a candidate biomarker for extraterrestrial life.

Abiotic Formation Pathway of Mellitic Acid

Mellitic acid is thought to form primarily through the oxidation of polycyclic aromatic hydrocarbons (PAHs), which are common in carbonaceous meteorites and interplanetary dust.

Mellitic_Acid_Formation Abiotic Formation of Mellitic Acid PAHs Polycyclic Aromatic Hydrocarbons (PAHs) (from meteorites, interplanetary dust) Oxidation Oxidation (e.g., by hydroxyl radicals, UV radiation) PAHs->Oxidation Intermediates Intermediate Oxidation Products (e.g., smaller carboxylic acids) Oxidation->Intermediates Mellitic_Acid Mellitic Acid (Benzenehexacarboxylic Acid) Intermediates->Mellitic_Acid

Caption: A simplified diagram illustrating the proposed abiotic formation pathway of mellitic acid from PAHs.

Discussion and Conclusion

The evidence strongly suggests that mellitic acid is a product of abiotic chemical processes, specifically the oxidation of PAHs.[2][3] While its remarkable stability makes it a plausible organic molecule to be found on Mars, its abiotic origin undermines its validity as a direct biosignature.[5][6] The detection of mellitic acid would indicate the presence of complex organic chemistry, but it would not, on its own, be proof of life.

In contrast, lipids and chiral amino acids present more compelling cases as potential biosignatures. The complex patterns of lipids found in biological membranes and the strong enantiomeric excess of amino acids in all known life are difficult to explain through purely abiotic means.[7][8] However, the potential for racemization of amino acids over time and the abiotic formation of simple lipids necessitate careful analysis and interpretation.

Atmospheric biosignatures, such as the simultaneous presence of oxygen and methane, remain a promising avenue for detecting life on exoplanets, particularly with the advanced capabilities of the James Webb Space Telescope (JWST).[9] However, the potential for false positives from geological and photochemical processes requires a thorough understanding of the exoplanet's environment.[4]

References

Comparative

A Comparative Analysis of Antimony-Pyromellitic Acid Metal-Organic Frameworks for High-Performance Sodium-Ion Batteries

For Researchers, Scientists, and Professionals in Materials and Energy Storage Development The quest for efficient and cost-effective energy storage systems has positioned sodium-ion batteries (SIBs) as a promising alter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials and Energy Storage Development

The quest for efficient and cost-effective energy storage systems has positioned sodium-ion batteries (SIBs) as a promising alternative to their lithium-ion counterparts, primarily due to the natural abundance of sodium. A significant challenge in SIB development lies in identifying suitable anode materials that can deliver high capacity, long-term stability, and excellent rate performance. Antimony (Sb) is a strong candidate owing to its high theoretical specific capacity of 660 mAh g⁻¹. However, it suffers from substantial volume changes during the sodiation/desodiation process, leading to poor cycling stability.

To mitigate this issue, researchers have explored the use of Metal-Organic Frameworks (MOFs) to create stable host structures for antimony. This guide provides a comparative study of a novel antimony-pyromellitic acid (Sb-PMA) MOF, specifically a composite treated at 300°C (Sb-PMA-300), against other antimony-based anode materials for sodium storage. The analysis is supported by experimental data on performance metrics and detailed protocols.

Experimental Protocols

Synthesis of Sb-Pyromellitic Acid (Sb-PMA-300) MOF

The synthesis of the Sb-PMA-300 MOF is a two-stage process involving chelation followed by a controlled heat treatment.[1][2][3]

  • Solution Preparation: Two separate solutions are prepared. Solution A is made by dissolving antimony (Sb, 97% purity) in 10 mL of methanol. Solution B is prepared by dissolving 0.445 g of pyromellitic acid (PMA, 98% purity) in 10 mL of methanol.[1]

  • Chelation: Solution A is slowly added dropwise into Solution B while stirring. The mixture is stirred continuously for 24 hours at room temperature.[1]

  • Product Collection: The resulting solid product (Sb-PMA) is collected by centrifugation and washed twice with methanol.[1]

  • Drying: The collected solid is dried in a vacuum oven at 60°C for 6 hours.[1]

  • Heat Treatment: The dried Sb-PMA powder is transferred to a tubular furnace. It is heated to 300°C at a rate of 2°C min⁻¹ under a nitrogen (N₂) flow of 30 mL min⁻¹ and held at this temperature for 5 hours. After naturally cooling to room temperature, the final product, designated as Sb-PMA-300, is obtained.[1] For comparative purposes, materials with different heat treatment durations or temperatures, such as Sb-PMA-400, can also be synthesized.[1][3]

cluster_synthesis Synthesis Workflow for Sb-PMA-300 MOF prep_A Prepare Solution A: Sb in Methanol mixing Slowly add Solution A to B with continuous stirring prep_A->mixing prep_B Prepare Solution B: PMA in Methanol prep_B->mixing stirring Stir for 24 hours at room temperature mixing->stirring centrifuge Collect solid product via centrifugation stirring->centrifuge washing Wash with Methanol (2x) centrifuge->washing drying Vacuum dry at 60°C for 6 hours washing->drying heat_treatment Heat to 300°C in N₂ flow (2°C/min ramp, hold 5h) drying->heat_treatment final_product Obtain Sb-PMA-300 Anode Material heat_treatment->final_product

Synthesis workflow for the Sb-PMA-300 anode material.
Electrochemical Characterization

The sodium storage performance of the synthesized materials is evaluated using a standard half-cell assembly.

  • Electrode Preparation: The active material (e.g., Sb-PMA-300) is mixed with a conductive agent (like carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a homogeneous slurry. This slurry is then coated onto a current collector (e.g., copper foil) and dried under vacuum to remove the solvent.

  • Cell Assembly: Coin-type half-cells (e.g., CR2032) are assembled in an argon-filled glovebox. The prepared electrode serves as the working electrode, with a sodium metal disc acting as both the counter and reference electrode. A glass fiber separator soaked in an appropriate electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate and diethyl carbonate) is placed between the electrodes.

  • Performance Testing: The assembled cells undergo electrochemical testing using a battery testing system.

    • Cyclic Voltammetry (CV): Performed to study the redox reactions and electrochemical behavior of the material.

    • Galvanostatic Cycling: The cells are charged and discharged at various constant current densities to determine specific capacity, cycling stability, and rate capability.

cluster_electrochem Electrochemical Testing Workflow slurry Prepare Slurry: Active Material + Carbon + Binder coating Coat slurry onto Cu foil current collector slurry->coating drying Vacuum dry electrode coating->drying assembly Assemble CR2032 Coin Cell in Ar-filled glovebox drying->assembly testing Electrochemical Measurements: - Cyclic Voltammetry (CV) - Galvanostatic Cycling assembly->testing analysis Data Analysis: Capacity, Stability, Rate Capability testing->analysis

General workflow for electrochemical characterization.

Comparative Performance Data

The electrochemical performance of the Sb-PMA-300 MOF is benchmarked against pure antimony and other advanced Sb-based anode materials. The data highlights the significant improvements in stability and capacity retention achieved through the MOF architecture.

Anode MaterialCurrent Density (A g⁻¹)Reversible Capacity (mAh g⁻¹)Cycle NumberCapacity RetentionReference
Sb-PMA-300 MOF 0.1 443 Stable - [1][2][3]
1.0 326.4 200 - [1][2][3]
Pure Sb Nanoparticles0.1~90100Low[4]
Sb@Porous Carbon (PC)0.1~635200High[3][5]
2.0517-High[3][5]
Sb/Sb₂O₃-2000.1540100High[4]
Self-wrapped Sb/C-403100High[6]

Note: Direct comparison of capacity retention percentages is challenging due to variations in initial cycle data across different studies. "Stable," "High," and "Low" are qualitative descriptors based on the source data.

Performance Analysis and Structural Advantages

The superior performance of the Sb-PMA-300 composite can be attributed to its unique structure. The organic pyromellitic acid ligand framework plays a crucial role in enhancing electrochemical stability.[1][2] This framework acts as a buffer, accommodating the volume changes of antimony particles during the alloying/dealloying reactions with sodium ions.[1][2][3] This prevents the aggregation of Sb particles and maintains the structural integrity of the electrode, leading to excellent cycling stability.[1][2] The electrode process dynamics are primarily controlled by diffusion, with Na⁺ diffusion coefficients ranging from 10⁻¹² to 3.0 × 10⁻¹⁰ cm² s⁻¹ during discharge and 10⁻¹² to 5.0 × 10⁻¹¹ cm² s⁻¹ during charging.[1][2][3]

In contrast, pure antimony, despite its high theoretical capacity, suffers from rapid capacity decay due to pulverization caused by large volume expansion (~390%).[6][7] While other composites like Sb@PC and Sb/Sb₂O₃ show higher initial capacities, the Sb-PMA-300 MOF presents a compelling balance of a simple synthesis method, low cost, high stable capacity, and excellent cycle life, making it a promising anode material for practical sodium-ion battery applications.[1][3]

cluster_comparison Comparative Properties of Sb-Based Anodes cluster_props_mof Properties cluster_props_sb Properties cluster_props_comp Properties MOF Sb-PMA-300 MOF Prop_MOF1 Excellent Cycling Stability MOF->Prop_MOF1 Prop_MOF2 Good Capacity (443 mAh g⁻¹) MOF->Prop_MOF2 Prop_MOF3 Organic framework buffers volume expansion MOF->Prop_MOF3 PureSb Pure Sb Prop_Sb1 Poor Cycling Stability PureSb->Prop_Sb1 Prop_Sb2 High Theoretical Capacity (660 mAh g⁻¹) PureSb->Prop_Sb2 Prop_Sb3 Large Volume Expansion PureSb->Prop_Sb3 Composites Advanced Composites (e.g., Sb@PC, Sb/Sb₂O₃) Prop_Comp1 High Cycling Stability Composites->Prop_Comp1 Prop_Comp2 Very High Capacity (>500 mAh g⁻¹) Composites->Prop_Comp2 Prop_Comp3 Complex/Multi-step Synthesis Composites->Prop_Comp3

Logical comparison of Sb-based anode materials.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Mellitic Acid: A Guide for Laboratory Professionals

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides detailed, step-by-step guidance for the proper disposal of mellitic acid, en...

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides detailed, step-by-step guidance for the proper disposal of mellitic acid, ensuring compliance with safety protocols and regulatory requirements. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

Mellitic acid is classified as a hazardous substance requiring careful handling. Before beginning any disposal procedure, it is essential to be aware of its associated risks and to use appropriate personal protective equipment (PPE).

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Lab Coat: A lab coat or apron should be worn.

  • Ventilation: Ensure adequate ventilation, such as working in a chemical fume hood, especially when handling powders or performing neutralization.[1]

Step-by-Step Disposal Procedures

All chemical waste must be managed in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5] A laboratory chemical is considered waste when you no longer intend to use it.[6][7]

Method 1: Collection for Professional Hazardous Waste Disposal (Recommended)

This is the preferred and most compliant method for disposing of mellitic acid waste, including the pure solid, contaminated solutions, and spill cleanup materials.

Step 1: Waste Collection and Storage

  • Container: Place mellitic acid waste into a designated, leak-proof, and chemically compatible container. Glass or plastic containers are generally suitable for acids.[8][9] The container must be in good condition with no cracks or leaks.[6]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must clearly identify the contents as "Hazardous Waste - Mellitic Acid" and list all components of any mixture by percentage or volume.[10]

  • Segregation: Store the waste container segregated from incompatible materials, particularly bases, to prevent accidental reactions.[7][10]

  • Closure: Keep the waste container securely closed except when adding waste.[6][9]

  • Accumulation Area: Store the container in a designated satellite accumulation area within the laboratory.[9][10]

Step 2: Arrange for Pickup

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[7][9]

  • Do not transport hazardous waste outside of the laboratory yourself; this must be done by trained EH&S personnel or a licensed waste disposal company.[7]

Method 2: Neutralization and Drain Disposal (For Small Quantities of Uncontaminated Aqueous Solutions ONLY)

This method is only permissible for very small volumes of mellitic acid dissolved in water that is not contaminated with other hazardous substances (e.g., heavy metals).[11][12] Corrosivity is a hazardous waste characteristic that may be treated by the generator on-site without a specific permit in some jurisdictions, provided the neutralized waste has no other hazardous properties.[11]

Experimental Protocol for Neutralization

Objective: To safely neutralize a dilute, uncontaminated aqueous solution of mellitic acid to a pH suitable for drain disposal.

Materials:

  • Dilute mellitic acid solution

  • Weak base (e.g., sodium bicarbonate, sodium carbonate, or a dilute solution of sodium hydroxide)

  • Large beaker or container (at least 10 times the volume of the acid solution)

  • Ice bath

  • pH paper or calibrated pH meter

  • Stir bar and stir plate

  • Appropriate PPE (goggles, face shield, gloves, lab coat)

Procedure:

  • Preparation: Perform the entire procedure within a certified chemical fume hood, behind a safety shield if possible.[11] Place the beaker containing the acid solution into an ice bath to dissipate heat generated during the reaction.[11]

  • Dilution: If starting with a concentrated solution, slowly add the acid to a large volume of ice water (e.g., a 1:10 ratio of acid to water).[11] Always add acid to water, never the other way around.

  • Neutralization: While continuously stirring, slowly and carefully add the weak base to the acidic solution.[13] Be cautious as this may cause fizzing (release of CO2 if using bicarbonate/carbonate) and heat generation.

  • pH Monitoring: Periodically stop adding the base and check the pH of the solution using pH paper or a meter.

  • Completion: Continue adding the base until the pH of the solution is stable within the acceptable range for your local wastewater authority (typically between 5.5 and 9.5).[11][12]

  • Disposal: Once the target pH is achieved and the solution is at room temperature, pour the neutralized solution down the drain, followed by a large volume of cold water (at least 20 parts water to 1 part neutralized solution).[11]

ParameterGuidelineSource
Applicability Small volumes of uncontaminated aqueous solutions[11]
Neutralizing Agent Weak base (e.g., Sodium Bicarbonate, Sodium Carbonate)[13]
Final pH Target 5.5 - 9.5[11][12]
Water Flush Ratio >20:1 (Water:Neutralized Solution)[11]

Table 1: Quantitative Guidelines for Mellitic Acid Neutralization.

Spill Management

Any materials used to clean up a mellitic acid spill must also be treated as hazardous waste.[6][7]

  • Isolate: Evacuate and isolate the spill area.

  • Protect: Wear appropriate PPE.

  • Contain: For small spills, use a suitable absorbent material to contain the spill.

  • Collect: Carefully collect the contaminated cleanup materials and place them in a labeled hazardous waste container.

  • Dispose: Manage the container as described in Method 1. For large or unmanageable spills, contact your institution's emergency response team or EH&S immediately.[6]

Mellitic Acid Disposal Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate disposal method for mellitic acid waste.

MelliticAcidDisposal start Mellitic Acid Waste Generated decision1 Is the waste a small quantity of uncontaminated aqueous solution? start->decision1 process_neutralize Method 2: Perform Neutralization Protocol decision1->process_neutralize Yes process_collect Method 1: Collect for Hazardous Waste Disposal decision1->process_collect No (Solid, Contaminated, or Large Volume) check_ph Is pH between 5.5 and 9.5? process_neutralize->check_ph dispose_drain Dispose Down Drain with >20x Water Flush check_ph->dispose_drain Yes check_ph->process_collect No end Disposal Complete dispose_drain->end step1 1. Use Labeled, Compatible Container process_collect->step1 step2 2. Segregate from Incompatibles step1->step2 step3 3. Contact EH&S for Pickup step2->step3 step3->end

A flowchart for choosing the correct mellitic acid disposal procedure.

References

Handling

Comprehensive Safety and Handling Guide for Mellitic Acid

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Mellitic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of r...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Mellitic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Mellitic acid is a benzenepolycarboxylic acid that requires careful handling due to its hazardous properties. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Mellitic acid to prevent exposure.[1][4]

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side protection or a face shield.[5]Protects against splashes and dust particles that can cause serious eye irritation.[1][5]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[5][6] Acid-resistant lab coat or coveralls.Prevents direct skin contact, which can cause irritation and burns.[1][7]
Respiratory Protection N95 (US) or equivalent dust mask. Use in a well-ventilated area, preferably within a fume hood with local exhaust.[1][2]Minimizes inhalation of dust particles, which can lead to respiratory tract irritation.[2][5]

Operational Plan: Safe Handling and Storage

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ventilation: Always handle Mellitic acid in a well-ventilated area or inside a chemical fume hood to prevent the dispersion of dust.[1][8]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of the powder.[1]

  • Hygiene: Wash hands and face thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.[1]

Storage Procedures:

  • Short-Term Storage: May be stored at room temperature.[9]

  • Long-Term Storage: It is recommended to store at -20°C for long-term stability.[9]

  • Container: Keep the container tightly closed and store in a dry place.[8]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[10]

Storage ConditionTemperature
Short-TermRoom Temperature
Long-Term-20°C

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If feeling unwell, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.

Spill Response Plan: In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[8]

  • PPE: Wear the appropriate personal protective equipment as detailed in Section 2.[1]

  • Containment: Prevent the powder from spreading or becoming airborne. Avoid generating dust.[8]

  • Cleanup: Carefully sweep or scoop up the spilled solid material.[8] Take up the material mechanically and place it into a suitable, labeled container for disposal.[8]

  • Decontamination: Clean the affected area thoroughly once the spilled material has been removed.

  • Disposal: Dispose of the waste material according to the disposal plan outlined below.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Preparation Preparation for Cleanup cluster_Cleanup Cleanup & Decontamination cluster_Final_Steps Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Ventilate Ensure Proper Ventilation PPE->Ventilate Gather Gather Spill Kit Materials Ventilate->Gather Contain Contain the Spill (Avoid dust generation) Gather->Contain Cleanup Mechanically Clean Up Spill (Sweep/Scoop) Contain->Cleanup Containerize Place in Labeled Hazardous Waste Container Cleanup->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste (Follow Disposal Plan) Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a Mellitic acid spill.

Disposal Plan

All waste containing Mellitic acid must be treated as hazardous waste.

Waste Collection and Disposal:

  • Segregation: Collect Mellitic acid waste, including contaminated materials and spill cleanup debris, in a designated and clearly labeled hazardous waste container.

  • Containerization: Use corrosion-resistant and leak-proof containers for waste storage.[11]

  • Labeling: Label the waste container with "Hazardous Waste," the name "Mellitic Acid," and the associated hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[11]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[1] Do not attempt to dispose of Mellitic acid down the drain. While neutralization is a possibility for some acids, it should only be performed by trained personnel with prior approval and is not recommended for organic acids like Mellitic acid which may have other hazardous characteristics.[12][13]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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